19-Norandrosterone
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R,5S,8R,9R,10S,13S,14S)-3-hydroxy-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-16,19H,2-10H2,1H3/t11-,12+,13-,14+,15+,16-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUIARGWRPHDBX-CQZDKXCPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4CCC(CC4CCC3C1CCC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@@H]4CC[C@H]3[C@@H]1CCC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10893662 | |
| Record name | 5alpha-Estran-3alpha-ol-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 19-Norandrosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002697 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1225-01-0 | |
| Record name | 19-Norandrosterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1225-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 19-Norandrosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5alpha-Estran-3alpha-ol-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19-NORANDROSTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W4XKU708V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 19-Norandrosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002697 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
162 - 163 °C | |
| Record name | 19-Norandrosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002697 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 19-Norandrosterone: Pathways and Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Norandrosterone (5α-estran-3α-ol-17-one) is a significant metabolite of the anabolic steroid nandrolone (19-nortestosterone). Its detection is a key indicator in anti-doping tests.[1] Beyond its role in sports testing, the synthesis of this compound and its precursors is of interest to researchers in endocrinology and medicinal chemistry for the development of new therapeutic agents. This technical guide provides a detailed overview of the primary chemical and enzymatic pathways for the synthesis of this compound, including key intermediates, reaction protocols, and quantitative data.
Chemical Synthesis Pathway
The most common and well-established chemical synthesis of this compound begins with an aromatic steroid precursor, typically an estrogen derivative like estradiol or estrone. The core of this transformation involves the reduction of the aromatic A-ring, followed by oxidation and stereoselective reduction steps.
Step 1: Birch Reduction of Estradiol 3-Methyl Ether to 19-Nortestosterone
The synthesis commences with the Birch reduction of estradiol 3-methyl ether, a classic method for converting aromatic rings to dihydrobenzenes.[2] This reaction effectively removes the C19 methyl group, a defining feature of 19-norsteroids.
Experimental Protocol:
-
Preparation: In a three-necked flask equipped with a dry-ice condenser and a mechanical stirrer, add 400 mL of liquid ammonia.[3]
-
Addition of Starting Material: To the liquid ammonia, add a solution of estradiol 3-methyl ether in a suitable solvent like tetrahydrofuran (THF).
-
Reduction: While stirring vigorously, add small pieces of lithium or sodium metal to the solution. The reaction mixture will turn a deep blue color, indicating the presence of solvated electrons.[4] The reaction is typically carried out at -33°C (the boiling point of ammonia).[3]
-
Protonation: After the metal has dissolved and the reaction has proceeded for a set time (typically 1-2 hours), a proton source such as ethanol or tert-butanol is slowly added to quench the reaction and protonate the intermediate anions.[2][5]
-
Workup: The ammonia is allowed to evaporate. The remaining residue is then dissolved in water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic extracts are washed, dried, and concentrated.
-
Hydrolysis: The resulting enol ether intermediate is hydrolyzed with a mild acid (e.g., oxalic acid) or a stronger mineral acid (e.g., hydrochloric acid) to yield 19-nortestosterone (nandrolone).[2]
Intermediates:
-
Estradiol 3-Methyl Ether Radical Anion: Formed by the addition of a solvated electron to the aromatic ring.
-
Dianion Intermediate: Formed after the addition of a second electron.
-
1,4-Dihydroestradiol 3-Methyl Ether (Enol Ether): The product of protonation of the dianion.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Estradiol 3-Methyl Ether | [2] |
| Reducing Agent | Lithium or Sodium Metal | [2] |
| Solvent | Liquid Ammonia, THF | [2] |
| Proton Source | Ethanol or tert-Butanol | [2] |
| Reaction Temperature | -33°C | [3] |
| Yield of 19-Nortestosterone | ~88% |
Synthesis of 19-Nortestosterone via Birch Reduction
Caption: Chemical synthesis of 19-nortestosterone from estradiol 3-methyl ether.
Step 2: Oppenauer Oxidation of 19-Nortestosterone to 19-Norandrostenedione
To proceed to this compound, the 17β-hydroxyl group of 19-nortestosterone is first oxidized to a ketone, yielding 19-norandrostenedione. The Oppenauer oxidation is a mild and selective method for this transformation, using an aluminum alkoxide catalyst and a ketone as a hydride acceptor.[6][7]
Experimental Protocol:
-
Reaction Setup: In a flask, dissolve 19-nortestosterone in a suitable solvent such as toluene or acetone.
-
Catalyst and Hydride Acceptor: Add a ketone as the hydride acceptor (e.g., acetone, cyclohexanone) and a catalytic amount of an aluminum alkoxide, such as aluminum isopropoxide or aluminum tert-butoxide.[6][8]
-
Reaction Conditions: The mixture is typically refluxed for several hours to drive the equilibrium towards the product.
-
Workup: After the reaction is complete, the mixture is cooled, and the aluminum salts are hydrolyzed by the addition of aqueous acid. The product is then extracted with an organic solvent, washed, dried, and purified.
Intermediates:
-
Aluminum Alkoxide of 19-Nortestosterone: Formed by the reaction of the 17β-hydroxyl group with the aluminum catalyst.
-
Six-membered Transition State: A cyclic intermediate involving the aluminum alkoxide, the steroid, and the ketone hydride acceptor, facilitating the hydride transfer.[7]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 19-Nortestosterone | [6] |
| Catalyst | Aluminum isopropoxide or tert-butoxide | [8] |
| Hydride Acceptor | Acetone or Cyclohexanone | [8] |
| Solvent | Toluene or Acetone | [8] |
| Yield of 19-Norandrostenedione | High (specific yield not consistently reported) | [6] |
Oppenauer Oxidation of 19-Nortestosterone
Caption: Oppenauer oxidation of 19-nortestosterone to 19-norandrostenedione.
Step 3: Stereoselective Reduction of 19-Norandrostenedione to this compound
The final step in the chemical synthesis is the stereoselective reduction of the 3-keto group and the A-ring double bond of 19-norandrostenedione. This is typically achieved through catalytic hydrogenation, which provides the desired 5α-configuration and 3α-hydroxyl group.
Experimental Protocol:
-
Reaction Setup: Dissolve 19-norandrostenedione in a suitable solvent, such as ethanol or ethyl acetate.
-
Catalyst: Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C).
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically at a pressure of 1-4 atm) and stirred at room temperature until the reaction is complete, as monitored by techniques like TLC or GC-MS.
-
Workup and Purification: The catalyst is removed by filtration, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.
Intermediates:
-
Dihydro-19-norandrostenedione: An intermediate where the A-ring double bond has been reduced.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 19-Norandrostenedione | |
| Catalyst | Palladium on Carbon (Pd/C) | |
| Hydrogen Pressure | 1-4 atm | |
| Solvent | Ethanol or Ethyl acetate | |
| Yield of this compound | High (specific yield not consistently reported) |
Reduction of 19-Norandrostenedione
Caption: Catalytic hydrogenation of 19-norandrostenedione to this compound.
Enzymatic Synthesis Pathway
The in vivo and in vitro synthesis of this compound from nandrolone is catalyzed by the enzyme 5α-reductase.[9] This pathway is primarily of interest for metabolic studies and for understanding the biotransformation of nandrolone in biological systems.
Conversion of Nandrolone to this compound by 5α-Reductase
This enzymatic reaction involves the stereospecific reduction of the double bond in the A-ring of nandrolone, followed by the action of 3α-hydroxysteroid dehydrogenase.
Experimental Protocol (for in vitro assay):
-
Enzyme Source: Prepare a microsomal fraction containing 5α-reductase from a suitable tissue source, such as rat liver or prostate, or use a commercially available recombinant enzyme.[10]
-
Reaction Buffer: Prepare a suitable buffer, typically a phosphate buffer at a pH of 6.5-7.4.[11]
-
Cofactor: Add NADPH as a necessary cofactor for the 5α-reductase enzyme.[11]
-
Substrate: Add a solution of nandrolone in a suitable solvent (e.g., DMSO) to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 1-4 hours).[11]
-
Reaction Quenching and Extraction: Stop the reaction by adding a solvent like acetonitrile or by heat inactivation. Extract the steroids with an organic solvent.[11]
-
Analysis: Analyze the extracted products by HPLC or GC-MS to quantify the formation of this compound.[12][13]
Quantitative Data (for in vitro assay):
| Parameter | Value/Condition | Reference |
| Enzyme | 5α-reductase (from rat liver or recombinant) | [10] |
| Substrate | Nandrolone (19-Nortestosterone) | [10] |
| Cofactor | NADPH | [11] |
| Buffer | Phosphate buffer (pH 6.5-7.4) | [11] |
| Incubation Temperature | 37°C | [11] |
| Analysis Method | HPLC, GC-MS | [12][13] |
Enzymatic Synthesis of this compound
Caption: Enzymatic conversion of nandrolone to this compound.
Data Presentation
Summary of Key Synthesis Steps and Intermediates
| Step | Reaction | Starting Material | Key Reagents | Intermediate(s) | Product |
| 1 | Birch Reduction | Estradiol 3-Methyl Ether | Li/Na, liq. NH₃, EtOH | Radical Anion, Dianion, Enol Ether | 19-Nortestosterone |
| 2 | Oppenauer Oxidation | 19-Nortestosterone | Al(O-i-Pr)₃, Acetone | Aluminum Alkoxide Complex | 19-Norandrostenedione |
| 3 | Catalytic Hydrogenation | 19-Norandrostenedione | H₂, Pd/C | Dihydro-19-norandrostenedione | This compound |
| Enz. | Enzymatic Reduction | Nandrolone | 5α-reductase, NADPH | 5α-Dihydro-19-nortestosterone | This compound |
Conclusion
The synthesis of this compound can be achieved through both chemical and enzymatic routes. The chemical pathway, starting from estradiol methyl ether, offers a robust method for preparing larger quantities and involves a series of well-established organic reactions. The enzymatic pathway, primarily utilizing 5α-reductase, is crucial for understanding the metabolic fate of nandrolone and for conducting in vitro studies. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and professionals engaged in the synthesis and study of 19-norsteroids.
References
- 1. Urinary excretion of this compound of endogenous origin in man: quantitative analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nandrolone - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Birch reduction - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Oppenauer Oxidation | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Oppenauer oxidation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Effect of a 5 alpha-reductase inhibitor on the metabolism of 19-norandrogens by porcine Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dshs-koeln.de [dshs-koeln.de]
- 12. researchgate.net [researchgate.net]
- 13. A simplified procedure for GC/C/IRMS analysis of underivatized this compound in urine following HPLC purification - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic Conversion Pathways to 19-Norandrosterone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
19-Norandrosterone is a primary urinary metabolite of the anabolic-androgenic steroid nandrolone (19-nortestosterone) and its precursors. Understanding the enzymatic pathways governing its formation is critical for drug metabolism studies, clinical pharmacology, and anti-doping science. This technical guide provides an in-depth overview of the core enzymatic conversions leading to this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams of the metabolic processes.
Introduction
Nandrolone, a synthetic derivative of testosterone lacking the C19 methyl group, is utilized for various therapeutic purposes, including the management of anemia, cachexia, and osteoporosis.[1][2] Its metabolism is a complex process involving several enzymatic steps primarily occurring in the liver.[2] The resulting metabolites, including this compound, are excreted in the urine and serve as key biomarkers for detecting nandrolone administration.[1][3] This guide will focus on the principal enzymatic reactions that convert nandrolone into its major metabolite, this compound.
Core Enzymatic Conversion Pathways
The biotransformation of nandrolone to this compound is a multi-step process predominantly involving reduction and subsequent conjugation reactions. The key enzymes implicated in this pathway are 5α-reductase, hydroxysteroid dehydrogenases (HSDs), and UDP-glucuronosyltransferases (UGTs).
Phase I Metabolism: Reduction of Nandrolone
The initial and rate-limiting step in the formation of this compound from nandrolone is the reduction of the A-ring of the steroid nucleus.
-
5α-Reductase: This enzyme catalyzes the irreversible reduction of the double bond between carbons 4 and 5 in the A-ring of nandrolone, leading to the formation of 5α-dihydronandrolone.[1][4][5] This reaction is significant as it alters the stereochemistry of the molecule, which can influence its biological activity and subsequent metabolism.[6]
-
3α/β-Hydroxysteroid Dehydrogenases (HSDs): Following the 5α-reduction, the 3-keto group of 5α-dihydronandrolone is reduced by 3α-HSD or 3β-HSD to a hydroxyl group. The action of 3α-hydroxysteroid dehydrogenase results in the formation of this compound (5α-estran-3α-ol-17-one).[2][7] The corresponding 3β-epimer, 19-norepiandrosterone, can also be formed.
-
17β-Hydroxysteroid Dehydrogenase (HSD17B): This enzyme is involved in the interconversion of nandrolone and its less active 17-keto metabolite, 19-norandrostenedione.[2][8] While not directly on the pathway to this compound from nandrolone, it influences the pool of available substrate.
The primary pathway can be summarized as: Nandrolone → 5α-Dihydronandrolone → this compound
Phase II Metabolism: Conjugation
Following Phase I metabolism, this compound undergoes conjugation to increase its water solubility and facilitate its excretion in the urine.[3][7]
-
UDP-Glucuronosyltransferases (UGTs): These enzymes catalyze the transfer of glucuronic acid to the 3α-hydroxyl group of this compound, forming this compound glucuronide.[9][10] The main UGT isoenzymes involved in this process are UGT2B7 and UGT2B17.[10] Sulfate conjugation also occurs, leading to the formation of this compound sulfate.[9]
Quantitative Data on Metabolite Formation
The following tables summarize quantitative data on the plasma and urinary concentrations of nandrolone metabolites following the administration of nandrolone precursors.
Table 1: Maximum Plasma Concentrations of Nandrolone and its Metabolites After Oral Administration of 19-Norandrostenediol. [11]
| Compound | Dose and Formulation | Maximum Plasma Concentration (ng/mL) |
| 19-Norandrostenediol | 100 mg capsules | 1.1 (±0.7) |
| Nandrolone | 100 mg capsules | 4.0 (±2.6) |
| This compound | 100 mg capsules | 154.8 (±130.8) |
| 19-Noretiocholanolone | 100 mg capsules | 37.7 (±6.9) |
| 19-Norandrostenediol | 25 mg sublingual tablets | 3.3 (±1.0) |
| Nandrolone | 25 mg sublingual tablets | 11.0 (±6.4) |
| This compound | 25 mg sublingual tablets | 106.3 (±40.1) |
| 19-Noretiocholanolone | 25 mg sublingual tablets | 28.5 (±20.8) |
Table 2: Urinary Concentrations of this compound After Administration of Norethisterone. [12]
| Dose and Formulation | Maximum Urinary 19-NA Concentration (ng/mL) |
| 5 mg Norethisterone (with <2 ng 19-norandrostenedione impurity) | 51 |
| 5 mg Norethisterone (with 1 µg 19-norandrostenedione impurity) | 63 |
| 1 mg Norethisterone (single contraceptive tablet) | 9.1 |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for the analysis of nandrolone and its metabolites.
Sample Preparation for GC-MS and LC-MS/MS Analysis
This protocol outlines the general steps for extracting and preparing nandrolone metabolites from urine for analysis.
-
Internal Standard Addition: Add an appropriate internal standard (e.g., deuterated this compound) to a known volume of the urine sample.
-
Enzymatic Hydrolysis: To deconjugate the metabolites, add β-glucuronidase from E. coli to the urine sample buffered to pH 6.9. Incubate the mixture at 50°C for 60 minutes.[13]
-
Liquid-Liquid Extraction (LLE): After hydrolysis, perform LLE to isolate the steroids. Add an organic solvent such as tert-butyl methyl ether, vortex the mixture, and centrifuge to separate the phases.[10]
-
Derivatization (for GC-MS): Evaporate the organic layer to dryness under a stream of nitrogen. For GC-MS analysis, derivatize the dried residue using a silylating agent like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) with an appropriate catalyst (e.g., trimethyliodosilane) to form trimethylsilyl (TMS) derivatives.[14]
-
Reconstitution (for LC-MS/MS): For LC-MS/MS analysis, reconstitute the dried extract in a suitable mobile phase.[9]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a standard technique for the detection and quantification of steroid metabolites.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for steroid analysis (e.g., a non-polar or medium-polarity column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Inject the derivatized sample in splitless mode.
-
Temperature Program: Use a temperature gradient to separate the analytes. A typical program might start at a lower temperature and ramp up to a higher temperature to elute all compounds of interest.
-
Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode for targeted analysis or full-scan mode for identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS offers high sensitivity and specificity for the direct analysis of conjugated and unconjugated metabolites.
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: A reverse-phase C18 column is commonly used for steroid analysis.
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with a modifier like formic acid and acetonitrile or methanol).
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for quantitative analysis, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[9]
Visualizing the Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the enzymatic conversion pathways and a typical experimental workflow.
Caption: Enzymatic conversion of nandrolone to this compound.
Caption: General experimental workflow for this compound analysis.
Conclusion
The enzymatic conversion of nandrolone to this compound is a well-defined metabolic pathway involving key enzymes such as 5α-reductase, hydroxysteroid dehydrogenases, and UGTs. Understanding these pathways is essential for professionals in drug development and research, particularly in the fields of endocrinology, pharmacology, and anti-doping. The methodologies and data presented in this guide provide a comprehensive resource for the study and analysis of this important metabolic process.
References
- 1. Nandrolone - Wikipedia [en.wikipedia.org]
- 2. Nandrolone decanoate - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and receptor binding of nandrolone and testosterone under in vitro and in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of 5alpha-reduction in steroid hormone physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of nandrolone decanoate on expression of steroidogenic enzymes in the rat testis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of this compound and 19-Noretiocholanolone conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone | World Anti Doping Agency [wada-ama.org]
- 10. dshs-koeln.de [dshs-koeln.de]
- 11. Quantitative determination of metabolic products of 19-norandrostenediol in human plasma using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Doping in sport: 3. Metabolic conversion of oral norethisterone to urinary this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Quantification and profiling of this compound and 19-noretiocholanolone in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Journey and Excretion Profile of 19-Norandrosterone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the metabolism and excretion kinetics of 19-norandrosterone (19-NA), a primary and critical urinary metabolite of the anabolic androgenic steroid nandrolone (19-nortestosterone) and its precursors. Understanding the metabolic fate and excretion patterns of 19-NA is paramount for drug development, clinical pharmacology, and anti-doping science. This document details the metabolic pathways, enzymatic processes, excretion timelines, and the analytical methodologies used for its detection and quantification.
Metabolism of this compound
This compound is not administered directly but is formed endogenously as a metabolite of several parent compounds, most notably nandrolone, 19-norandrostenedione, and 19-norandrostenediol.[1][2][3] The metabolic process involves two main phases: Phase I functionalization reactions and Phase II conjugation reactions.
Phase I Metabolism: The Genesis of this compound
The formation of 19-NA from its precursors is primarily a reductive process. The key enzyme responsible for the conversion of nandrolone to this compound is 5α-reductase .[3][4] This enzyme reduces the double bond in the A-ring of the steroid nucleus. Concurrently, another isomer, 19-noretiocholanolone (19-NE), is formed through the action of 5β-reductase.[4]
The primary metabolic pathway from nandrolone is illustrated below:
Phase II Metabolism: Conjugation for Excretion
Following their formation, 19-NA and 19-NE undergo Phase II conjugation reactions to increase their water solubility and facilitate their excretion in urine. The primary conjugation pathway for 19-NA is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[2][4] Studies have identified the specific UGT isoenzymes involved in this process. Additionally, sulfation can occur, though it is generally a less prominent pathway for 19-NA compared to glucuronidation.[5][6]
The key UGT isoenzymes responsible for the glucuronidation of this compound are:
-
UGT2B7
-
UGT2B17
Other UGTs, such as UGT1A3, UGT1A4, UGT2B4, and UGT2B10, play a minor role.[2] The conjugated metabolites are then transported to the kidneys for urinary excretion.
Quantitative Data on Metabolism and Excretion
The following tables summarize key quantitative data related to the metabolism and excretion of this compound.
Table 1: Contribution of UGT Isoforms to this compound Glucuronidation [2]
| UGT Isoform | Relative Contribution (%) |
| UGT2B7 | 39 |
| UGT2B17 | 31 |
| UGT1A4 | 15 |
| UGT1A3 | 7 |
| UGT2B4 | 5 |
| UGT2B10 | 3 |
Table 2: Urinary Excretion Kinetics of this compound After Administration of Nandrolone Precursors
| Precursor Administered (Dose) | Peak 19-NA Concentration (ng/mL) | Time to Peak Concentration | Detection Window | Reference |
| 19-nor-4-androstene-3,17-dione (1.0 µg) | 0.68 ± 0.36 | Not Specified | Transient | [7] |
| 19-nor-4-androstene-3,17-dione (2.5 µg) | 1.56 ± 0.86 | Not Specified | Some individuals positive | [7] |
| 19-nor-4-androstene-3,17-dione (5.0 µg) | 3.89 ± 3.11 | Not Specified | Majority of individuals positive | [7] |
| Nutritional Supplement containing norsteroids | Variable | ~2-6 hours | Up to 168 hours | [8][9] |
| Nandrolone Decanoate (injectable) | Not Specified | Not Specified | 12-18 months | [10] |
| Norethisterone (5mg, 3x daily for 10 days) | 51 - 63 | Not Specified | During and after administration | [11] |
| Norethisterone (1mg, single dose) | 9.1 | Not Specified | During and after administration | [11] |
Note: Detection windows are highly dependent on the dose, route of administration, individual metabolism, and the sensitivity of the analytical method.
Table 3: Endogenous Baseline Levels of this compound in Urine
| Population | Mean/Range of 19-NA Concentration (ng/mL) | Reference |
| Healthy Males | 0.01 - 0.32 | [12] |
| Healthy Males (baseline) | 0.19 ± 0.14 | [7] |
| Healthy Females (non-pregnant, not on norethisterone) | Generally < 2.0 | [13] |
| Pregnant Females | Can reach ~15 | [4] |
Experimental Protocols
The analysis of this compound in urine typically involves sample preparation to isolate the analyte from the complex matrix, followed by instrumental analysis. The most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Experimental Workflow for GC-MS Analysis of Urinary this compound
Detailed Methodologies
A. Sample Preparation for GC-MS Analysis [1][4][8]
-
Sample Collection: Collect urine samples in sterile containers. For quantitative studies, 24-hour urine collections are often preferred.[12] Store samples at -20°C until analysis.[8]
-
Internal Standard Addition: Add a deuterated internal standard, such as deuterium-labelled 19-noretiocholanolone, to the urine sample to correct for analytical variations.[12]
-
Hydrolysis: To cleave the glucuronide conjugates, perform enzymatic hydrolysis.
-
Extraction: Isolate the deconjugated steroids from the urine matrix.
-
Liquid-Liquid Extraction (LLE): Adjust the pH to 9-10 and extract with an organic solvent such as tert-butyl methyl ether (TBME).[1]
-
Solid-Phase Extraction (SPE): Alternatively, use SPE cartridges for a cleaner extraction.
-
-
Purification (Optional): For highly sensitive analyses like Isotope Ratio Mass Spectrometry (IRMS), an additional purification step using High-Performance Liquid Chromatography (HPLC) may be employed.[1][14][15]
-
Derivatization: To improve the volatility and chromatographic properties of the steroids for GC-MS analysis, convert them to a suitable derivative. A common method is trimethylsilylation using reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA).[4][8][9] Heat the sample at 60-70°C for 20-30 minutes to complete the reaction.[8]
B. Instrumental Analysis by GC-MS [4][8][12]
-
Injection: Inject a small volume (1-2 µL) of the derivatized sample into the GC-MS system, typically in splitless mode.[1]
-
Gas Chromatography: Separate the analytes on a capillary column (e.g., a non-polar or medium-polarity column). Use a temperature program to elute the compounds of interest.
-
Mass Spectrometry: Detect the eluted compounds using a mass spectrometer. The analysis can be performed in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification of 19-NA and its metabolites, which offers higher sensitivity.[8][12]
C. LC-MS/MS Analysis of Conjugated Metabolites [5]
For the direct analysis of glucuronidated and sulfated metabolites without hydrolysis, LC-MS/MS is the method of choice.
-
Sample Preparation: This is often simpler than for GC-MS and may only involve dilution of the urine sample ("dilute-and-shoot") or a straightforward SPE cleanup.
-
Liquid Chromatography: Separate the conjugated metabolites using reversed-phase HPLC.
-
Tandem Mass Spectrometry: Detect and quantify the analytes using a tandem mass spectrometer, typically in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This method allows for the individual quantification of this compound glucuronide and this compound sulfate.[5]
Conclusion
The metabolism of nandrolone and its prohormones to this compound is a well-defined process involving Phase I reduction by 5α-reductase and Phase II conjugation, primarily through glucuronidation by UGT2B7 and UGT2B17. The excretion kinetics of 19-NA are highly variable and depend on several factors, including the parent compound, dose, and route of administration. The detection of 19-NA in urine is a key indicator in anti-doping testing, and sensitive and specific analytical methods based on GC-MS and LC-MS/MS have been developed for its reliable quantification. This guide provides a foundational understanding of these processes for professionals in research, drug development, and related scientific fields.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wada-ama.org [wada-ama.org]
- 6. wada-ama.org [wada-ama.org]
- 7. Urinary nandrolone metabolite detection after ingestion of a nandrolone precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Quantification and profiling of this compound and 19-noretiocholanolone in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. swolverine.com [swolverine.com]
- 11. Doping in sport: 3. Metabolic conversion of oral norethisterone to urinary this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Urinary excretion of this compound of endogenous origin in man: quantitative analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Doping in sport--1. Excretion of this compound by healthy women, including those using contraceptives containing norethisterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of an analytical method for this compound, Boldenone, and Formestane in urine by on-line-coupling of LC-GC-MS and LC-GC-IRMS | World Anti Doping Agency [wada-ama.org]
- 15. A simplified procedure for GC/C/IRMS analysis of underivatized this compound in urine following HPLC purification - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activity and Androgen Receptor Binding of 19-Norandrosterone
For Researchers, Scientists, and Drug Development Professionals
Abstract
19-Norandrosterone (5α-estran-3α-ol-17-one) is a primary metabolite of the anabolic-androgenic steroid (AAS) nandrolone (19-nortestosterone) and its prohormone 19-norandrostenedione.[1][2] Its detection in urine is a key indicator of nandrolone use in anti-doping tests.[2][3] This technical guide provides a comprehensive overview of the biological activity and androgen receptor (AR) binding characteristics of this compound, intended for researchers, scientists, and professionals in drug development. This document summarizes the available quantitative and qualitative data, details relevant experimental methodologies, and visualizes key pathways and workflows. While direct quantitative binding and activity data for this compound are not extensively available in the public literature, this guide synthesizes related findings to provide a thorough understanding of its steroidal activity.
Data Presentation: Androgen Receptor Binding and Biological Activity
Precise quantitative data for the direct binding affinity (Ki or IC50) and in vitro biological activity (EC50) of this compound on the androgen receptor are not well-documented in publicly available literature. However, data from related compounds, particularly its precursors, provide significant insights into its expected activity.
Androgen Receptor Binding Affinity
Studies on nandrolone and its metabolites indicate that this compound is expected to have a lower binding affinity for the androgen receptor compared to nandrolone and testosterone. The 5α-reduction of nandrolone to 5α-dihydro-19-nortestosterone has been shown to decrease androgen receptor affinity, and a similar trend is anticipated for this compound.[4][5]
Table 1: Relative Binding Affinities of Related Androgens to the Androgen Receptor
| Compound | Relative Binding Affinity (RBA) | Species/Tissue | Reference |
| Methyltrienolone (MT) | 100 | Rat Prostate | [1] |
| 19-Nortestosterone (Nandrolone) | > MT | Rat Skeletal Muscle & Prostate | [1] |
| Testosterone | < 19-Nortestosterone | Rat Skeletal Muscle & Prostate | [1] |
| 5α-Dihydrotestosterone (DHT) | > Testosterone | Rat Seminal Vesicle | [4] |
| 5α-Dihydro-19-nortestosterone | < 19-Nortestosterone | Rat Seminal Vesicle | [4] |
In Vitro Biological Activity
The biological activity of this compound is inferred from studies on its precursor, 19-norandrostenedione. These studies show that 19-norandrostenedione is a potent agonist of the androgen receptor, though less so than dihydrotestosterone (DHT).
Table 2: In Vitro Androgenic Activity of 19-Norandrostenedione
| Compound | Assay | Result | Cell Line | Reference |
| 19-Norandrostenedione | AR-dependent reporter gene expression | 10-fold lower potency than DHT | Not Specified | [6][7] |
In Vivo Anabolic and Androgenic Activity
In vivo studies on 19-norandrostenedione in orchiectomized rats demonstrate its anabolic and androgenic potential. Subcutaneous administration has been shown to stimulate skeletal muscle growth with weak androgenic effects.[8][9]
Table 3: In Vivo Activity of 19-Norandrostenedione (Subcutaneous Administration in Rats)
| Tissue | Effect | Reference |
| Levator Ani Muscle (Anabolic) | Stimulation of weight | [6][8][9] |
| Prostate (Androgenic) | No significant effect | [6][8][9] |
| Seminal Vesicle (Androgenic) | No significant effect | [6][8][9] |
Experimental Protocols
Competitive Androgen Receptor Binding Assay
This protocol is designed to determine the binding affinity of a test compound, such as this compound, to the androgen receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Androgen Receptor Source: Cytosol from rat prostate or recombinant human androgen receptor.
-
Radioligand: [³H]-R1881 (Methyltrienolone).
-
Test Compound: this compound.
-
Non-labeled Competitor (for non-specific binding): Dihydrotestosterone (DHT).
-
Assay Buffer: Tris-EDTA-Dithiothreitol (TED) buffer (pH 7.4).
-
Scintillation Cocktail.
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound (this compound) and the non-labeled competitor (DHT) in the assay buffer.
-
Prepare the androgen receptor solution in the assay buffer.
-
Prepare the radioligand solution ([³H]-R1881) in the assay buffer.
-
-
Assay Plate Setup:
-
Total Binding Wells: Add assay buffer, radioligand, and androgen receptor solution.
-
Non-specific Binding Wells: Add assay buffer, radioligand, a high concentration of non-labeled competitor (DHT), and androgen receptor solution.
-
Test Compound Wells: Add serial dilutions of the test compound, radioligand, and androgen receptor solution.
-
-
Incubation: Incubate the plate at 4°C for 18-24 hours to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
Add a slurry of hydroxylapatite to each well to bind the receptor-ligand complexes.
-
Incubate and then centrifuge the plate to pellet the hydroxylapatite.
-
Aspirate the supernatant containing the free radioligand.
-
-
Measurement:
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Androgen Receptor-Mediated Luciferase Reporter Gene Assay
This assay measures the ability of a compound to activate the androgen receptor and induce the expression of a reporter gene (luciferase).
Materials:
-
Cell Line: A human cell line (e.g., HEK293, PC3) stably or transiently co-transfected with a human androgen receptor expression vector and a reporter plasmid containing an androgen response element (ARE) driving a luciferase gene.
-
Cell Culture Medium: Appropriate medium for the chosen cell line, supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroids.
-
Test Compound: this compound.
-
Positive Control: Dihydrotestosterone (DHT).
-
Luciferase Assay Reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (this compound) and the positive control (DHT) in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound or positive control.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
-
Incubation: Incubate the plate for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Luminescence Measurement:
-
Add the luciferase substrate to the cell lysates.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., protein concentration or a co-transfected control reporter).
-
Plot the normalized luciferase activity against the concentration of the test compound.
-
Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response).
-
Mandatory Visualizations
Androgen Receptor Signaling Pathway
Caption: Canonical Androgen Receptor Signaling Pathway.
Experimental Workflow: Competitive AR Binding Assay
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Nandrolone - Wikipedia [en.wikipedia.org]
- 4. Relative binding affinities of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor and to other androgen-binding proteins: a suggested role of 5 alpha-reductive steroid metabolism in the dissociation of "myotropic" and "androgenic" activities of 19-nortestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy this compound (EVT-446668) | 1225-01-0 [evitachem.com]
- 6. The prohormone 19-norandrostenedione displays selective androgen receptor modulator (SARM) like properties after subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anabolic and androgenic activity of 19-norandrostenedione after oral and subcutaneous administration--analysis of side effects and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Discovery and Historical Context of 19-Norandrosterone: A Technical Guide
An in-depth whitepaper for researchers, scientists, and drug development professionals on the origins, metabolism, and analytical detection of a key steroid metabolite.
Executive Summary
19-Norandrosterone (19-NA) is a principal urinary metabolite of the anabolic-androgenic steroid (AAS) nandrolone (19-nortestosterone) and its prohormones.[1][2] Its detection is a cornerstone of anti-doping programs worldwide, serving as a definitive biomarker for the illicit use of nandrolone.[3][4] The history of this compound is intrinsically linked to the synthesis of its parent compound, nandrolone, in the 1950s and the subsequent evolution of sophisticated analytical techniques designed to detect its presence in biological samples.[4] This guide provides a comprehensive overview of the discovery, historical context, metabolic pathways, and detailed analytical methodologies for this compound, tailored for a scientific audience.
Historical Context and Discovery
The story of this compound begins with the synthesis of its parent steroid, nandrolone. Nandrolone was first synthesized in 1950, and its potent anabolic properties quickly led to its clinical investigation and, eventually, its misuse in sports.[3][4] The key chemical innovation that enabled the synthesis of 19-norsteroids was the Birch reduction, a method for the controlled reduction of aromatic rings, which provided a convenient route to these compounds.[3][5]
The identification of this compound as the major metabolite of nandrolone was a crucial step in the development of anti-doping controls. Early methods for detecting nandrolone use were often unreliable. However, with the advent of combined gas chromatography-mass spectrometry (GC-MS), it became possible to accurately identify and quantify specific metabolites in urine.[6] This technological advancement allowed anti-doping laboratories to establish this compound as the primary target for detecting nandrolone administration.[4][6]
The significance of this compound in sports was solidified with the establishment of a urinary threshold by the International Olympic Committee and later the World Anti-Doping Agency (WADA).[3] Currently, an adverse analytical finding is reported when the concentration of this compound in a urine sample exceeds 2.0 ng/mL.[4][7] The historical context is also marked by controversies surrounding positive tests, including cases attributed to contaminated supplements or the endogenous production of this compound under specific physiological conditions, such as pregnancy.[4][8][9]
Metabolism of Nandrolone to this compound
Nandrolone is metabolized in the body primarily by the enzyme 5α-reductase, which reduces the double bond in the A-ring of the steroid nucleus.[2][10] This enzymatic reaction converts nandrolone into two main metabolites: this compound (3α-hydroxy-5α-estran-17-one) and 19-noretiocholanolone (3α-hydroxy-5β-androstan-17-one).[10][11][12] Of these, this compound is typically the more abundant metabolite.[1][13]
Following their formation, these phase I metabolites undergo phase II metabolism, where they are conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate their excretion in the urine.[12] this compound is predominantly excreted as a glucuronide conjugate.[14] The detection of these conjugated metabolites in urine is the basis of anti-doping tests for nandrolone.[12][15]
References
- 1. Atypical excretion profile and GC/C/IRMS findings may last for nine months after a single dose of nandrolone decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Nandrolone - Wikipedia [en.wikipedia.org]
- 4. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steroid hormones and the Luftwaffe. A venture into fundamental strategic research and some of its consequences: the Birch reduction becomes a birth reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection and quantitation of this compound in urine by isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wada-ama.org [wada-ama.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Determination of the origin of urinary norandrosterone traces by gas chromatography combustion isotope ratio mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. dshs-koeln.de [dshs-koeln.de]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. wada-ama.org [wada-ama.org]
- 15. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Accuracy: A Technical Guide to the Sourcing and Purity of 19-Norandrosterone Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical aspects surrounding 19-norandrosterone reference standards, including their synthesis, commercial sourcing, and rigorous purity analysis. Accurate and well-characterized reference standards are fundamental to reliable analytical measurements, ensuring the integrity of research and the validity of clinical and forensic findings.
Sourcing of this compound: From Synthesis to Commercial Availability
The primary urinary metabolite of the anabolic steroid nandrolone, this compound (19-NA), is a crucial analyte in anti-doping and clinical analyses.[1] High-purity reference standards are therefore essential for the development and validation of analytical methods.[1]
Chemical Synthesis
While detailed proprietary synthesis protocols are not publicly available, the general synthetic pathway to this compound starts from its precursor, nandrolone (19-nortestosterone). The synthesis involves the stereoselective reduction of the A-ring of the nandrolone molecule. This is typically achieved through catalytic hydrogenation or by using reducing agents that can selectively reduce the α,β-unsaturated ketone in the A-ring.
A plausible synthetic route involves the following conceptual steps:
-
Protection of the 17-keto group of Nandrolone: To prevent its reduction in the subsequent step, the 17-keto group can be protected, for example, by forming a ketal.
-
Reduction of the A-ring: The protected nandrolone is then subjected to reduction to saturate the double bond in the A-ring.
-
Deprotection: The protecting group at the 17-position is removed to yield this compound.
Following synthesis, the crude product must undergo extensive purification to meet the stringent requirements of a reference standard.
Commercial Suppliers
A number of reputable chemical suppliers provide this compound reference standards. These standards are typically supplied with a certificate of analysis detailing their purity and characterization.
Table 1: Prominent Commercial Suppliers of this compound Reference Standards
| Supplier | Product Number | Stated Purity | Availability |
| Cayman Chemical | 22683 | ≥98% | In Stock |
| LGC Standards | LGCFOR0660.03 | Not specified on website | Check for availability |
| BenchChem | B1242311 | High-purity | In Stock |
Purity and Characterization of this compound Reference Standards
The certification of a reference material involves a comprehensive assessment of its purity and identity using a combination of analytical techniques.
Analytical Methodologies for Purity Assessment
A multi-pronged approach is necessary to establish the purity of a this compound reference standard and to identify any potential impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity assessment. A reversed-phase HPLC method can be used to separate this compound from its isomers and other structurally related impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific technique for the identification and quantification of this compound and its volatile impurities. Derivatization with agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is often employed to improve the chromatographic properties of the analyte.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the this compound molecule and for the identification of impurities.
-
Isotope Ratio Mass Spectrometry (IRMS): In the context of anti-doping, GC-C-IRMS is used to determine the carbon isotope ratio (δ¹³C) of this compound to distinguish between endogenous and exogenous sources.[3]
Certified Reference Materials (CRMs)
Certified Reference Materials are the gold standard for analytical measurements, providing traceability to the International System of Units (SI). The World Anti-Doping Agency (WADA) has been involved in the production of CRMs for this compound, often in a urine matrix, to support anti-doping laboratories.[4][5]
Table 2: Quantitative Data for this compound Certified Reference Materials
| CRM ID | Matrix | Certified Concentration (as free steroid) | Certified δ¹³CVPDB Value | Issuing Body/Collaborator |
| NMIA MX002 | Freeze-dried human urine | 2.15 ng/mL | Not specified | National Measurement Institute, Australia / WADA |
| MX017 | Freeze-dried human urine | Not specified | -29.82 ± 0.41 ‰ | National Measurement Institute, Australia / WADA |
| WADA CRM | Aqueous solution (as glucuronide) | 201 ng/mL | Not specified | WADA |
Experimental Protocols for Purity Analysis
The following are generalized protocols for the analysis of this compound reference standards. Specific parameters may need to be optimized depending on the instrumentation and the specific impurities being targeted.
Protocol for HPLC Purity Analysis
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Injection and Analysis: Inject a known volume of the standard solution and record the chromatogram.
-
Data Analysis: Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
Protocol for GC-MS Analysis
-
Derivatization:
-
Evaporate a known amount of the this compound standard solution to dryness under a stream of nitrogen.
-
Add 50 µL of a derivatizing agent (e.g., MSTFA/NH₄I/ethanethiol) and heat at 60°C for 20 minutes.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow.
-
Injection: Splitless injection.
-
Temperature Program: A temperature gradient from an initial temperature of around 180°C to a final temperature of approximately 300°C.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-550.
-
-
Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Search for any co-eluting or baseline-separated impurity peaks.
Visualizing Key Processes
To better understand the context and analysis of this compound, the following diagrams illustrate the metabolic pathway and a general workflow for purity certification.
Caption: Metabolic conversion of nandrolone to its major metabolites.
Caption: General workflow for the certification of a this compound reference standard.
References
- 1. This compound Reference Standard [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Determination of the origin of urinary norandrosterone traces by gas chromatography combustion isotope ratio mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. Production of a certified reference material of this compound to support GC/C/IRMS investigation of Adverse Analytical Findings for nandrolone | World Anti Doping Agency [wada-ama.org]
The Endogenous Presence of 19-Norandrosterone in Animal Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Norandrosterone (19-NA) is a primary metabolite of the anabolic steroid nandrolone (19-nortestosterone). While nandrolone is widely known as a synthetic substance, its metabolite, this compound, and parent compounds have been identified as naturally occurring in various animal species. This endogenous presence has significant implications for meat production, animal sports, and doping control, necessitating a clear understanding of its origins and concentrations in different biological matrices. This technical guide provides an in-depth overview of the natural occurrence of this compound in animals, detailing quantitative data, experimental detection protocols, and the biosynthetic pathways involved.
Quantitative Data on the Natural Occurrence of this compound and Related Compounds
The endogenous levels of this compound and its precursors vary considerably among animal species, gender, physiological condition (such as pregnancy), and tissue type. The following tables summarize the quantitative data reported in the scientific literature.
Table 1: Occurrence of this compound and its Precursors in Swine
| Compound | Tissue/Matrix | Animal Category | Concentration | Reference |
| 17β-19-Nortestosterone | Testicles | Boar | 172 µg/kg | [1] |
| 19-Norandrostenedione | Testicles | Boar | 83 µg/kg | [1] |
| 17β-19-Nortestosterone | Liver | Boar | 63 µg/kg | [1] |
| 19-Norandrostenedione | Liver | Boar | 17 µg/kg | [1] |
| 17β-19-Nortestosterone | Kidney | Boar | 38 µg/kg | [1] |
| 19-Norandrostenedione | Kidney | Boar | 45 µg/kg | [1] |
| 17β-19-Nortestosterone | Urine | Uncastrated 'old' boars, cryptorchids | Higher concentrations than other categories | [2] |
| Nor-steroids | Urine, Tissues | Sows | Low amounts | [2] |
Table 2: Occurrence of this compound and its Precursors in Sheep
| Compound | Tissue/Matrix | Animal Category | Concentration | Reference |
| 17α-19-Nortestosterone | Urine | Pregnant Ewes | Up to 4.8 ng/mL (intermittent) | [3][4] |
| 17α-19-Nortestosterone | Urine | Pregnant Ewes (last 7 days before parturition) | Up to approx. 15 ng/mL | [3][4] |
| 19-Norandrostenedione | Feces | Pregnant Ewes | Up to 18 ng/g | [3][4] |
| 17α-19-Nortestosterone | Feces | Pregnant Ewes | Up to 15 ng/g | [3][4] |
| 17α-19-Nortestosterone | Urine | Male and non-pregnant female lambs | Up to 2.95 ng/mL (sporadic) | [3][4] |
| 17α-19-Nortestosterone | Urine | Non-pregnant sheep | Not detectable | [5] |
| 17α-19-Nortestosterone | Urine | Pregnant sheep (first 4 months) | < 0.5 ppb | [5] |
Table 3: Occurrence of this compound and its Precursors in Horses
| Compound | Tissue/Matrix | Animal Category | Notes | Reference |
| 19-Nortestosterone | Testis | Stallion | Essentially synthesized in the testis | [3][6] |
| 19-Nortestosterone-17β-sulphate | Urine | Male horses | Present at low levels as an endogenous substance | [7] |
Table 4: Occurrence of this compound and its Precursors in Cattle
| Compound | Tissue/Matrix | Animal Category | Notes | Reference |
| 5α-estran-3α-ol-17-one (Norandrosterone) | Bile (after 19-NT laurate administration) | Steers | Identified as a major metabolite | [8] |
Experimental Protocols for the Detection and Quantification of this compound
The accurate detection and quantification of this compound in animal tissues are critical. The following sections detail the methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the most common analytical techniques employed.
Protocol 1: Analysis of this compound in Animal Tissues by GC-MS
This protocol is a synthesis of methods described for the analysis of 19-nortestosterone and its metabolites in meat and urine.[9][10][11][12]
1. Sample Preparation and Extraction:
-
Homogenization: Weigh 10 g of fresh tissue (muscle, liver, or kidney) and homogenize using a high-speed triturator.
-
Enzymatic Hydrolysis (for conjugated steroids): To the homogenate, add 10 mL of 0.2 M acetate buffer (pH 5.2) and β-glucuronidase from Escherichia coli. Incubate for a specified period (e.g., 2 hours or overnight) at an optimal temperature (e.g., 37°C or 55°C) to deconjugate glucuronide- and sulfate-bound steroids.[5][13]
-
Protein Precipitation and Liquid-Liquid Extraction: Add methanol to the homogenate and heat at 60°C for 15 minutes to denature proteins. Cool the sample in an ice bath at -18°C for 2 hours. Perform liquid-liquid extraction with n-hexane.
-
Solid-Phase Extraction (SPE) Cleanup: The resulting extract is subjected to cleanup using a C18 SPE cartridge.
2. Derivatization:
-
Evaporate the cleaned extract to dryness under a stream of nitrogen.
-
Add 100 µL of isooctane and 50 µL of heptafluorobutyric anhydride (HFBA).
-
Heat the mixture at 80°C for 30 minutes to form the derivatized product.
-
Evaporate to dryness again and redissolve the residue in 200 µL of isooctane for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for steroid analysis (e.g., DB-5 or HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 130°C for 0.5 min.
-
Ramp 1: 40°C/min to 240°C.
-
Ramp 2: 5°C/min to 280°C, hold for 3.75 min.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Operate in electron impact (EI) or positive chemical ionization (PCI) mode. Monitor characteristic ions for this compound derivatives (e.g., for HFBA derivative: m/z 666, 453, 318, and 306).
Protocol 2: Analysis of this compound in Urine by LC-MS/MS
This protocol is based on methods developed for the direct detection of this compound conjugates in urine.[7][14][15][16]
1. Sample Preparation:
-
Solid-Phase Extraction (SPE):
-
Condition a quaternary amine SPE cartridge with methanol and water.
-
Load the urine sample.
-
Wash the cartridge with water and 0.1 M acetic acid.
-
Dry the cartridge and elute the analytes with an appropriate solvent.
-
2. LC-MS/MS Analysis:
-
Liquid Chromatograph:
-
Column: A reverse-phase C18 column (e.g., Phenomenex Luna 5µ C18 (2) 150 x 2 mm).
-
Mobile Phase: A gradient of 25 mM ammonium acetate (pH 7) and methanol.
-
Flow Rate: 0.2 - 0.3 mL/min.
-
-
Mass Spectrometer:
-
Ionization: Positive or negative electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for this compound-Glucuronide Derivative: 470.2 > 259.2 and 470.2 > 241.2.
-
Cone Voltage: 15 V.
-
Biosynthetic and Metabolic Pathways
The endogenous production of this compound is a complex process involving several enzymatic steps. The following diagrams illustrate the key pathways.
Biosynthesis of 19-Nortestosterone in the Stallion Testis
The stallion testis is a primary site for the synthesis of 19-nortestosterone.[3][6] The proposed pathway involves the conversion of androgens by a specific C10-19 desmolase, also referred to as estrene synthetase.[6]
Caption: Proposed pathway for 19-nortestosterone synthesis in the stallion testis.
General Steroid Hormone Biosynthesis Pathway
This diagram illustrates the general pathway for steroid hormone biosynthesis, which serves as the foundation for the production of androgens that can be precursors to this compound.
Caption: Overview of the steroid hormone biosynthetic pathway.
Metabolism of 19-Nortestosterone
Once produced, 19-nortestosterone is metabolized into several compounds, with this compound being a major urinary metabolite.
Caption: Metabolic pathway of 19-nortestosterone to its major urinary metabolites.
Experimental Workflow for Steroid Analysis
The following diagram outlines a typical workflow for the analysis of this compound in animal tissues.
Caption: General experimental workflow for the analysis of this compound.
Conclusion
The natural occurrence of this compound in various animal species is a well-documented phenomenon. The data and protocols presented in this guide highlight the importance of considering endogenous production when testing for the administration of synthetic nandrolone. For researchers, scientists, and drug development professionals, a thorough understanding of the baseline levels, influencing factors, and appropriate analytical methodologies is crucial for accurate interpretation of findings and for ensuring the integrity of food safety and anti-doping programs. Further research is warranted to fully elucidate the physiological roles of these endogenously produced 19-norsteroids.
References
- 1. A simplified procedure for GC/C/IRMS analysis of underivatized this compound in urine following HPLC purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. madbarn.com [madbarn.com]
- 4. Aromatization of testosterone and 19-nortestosterone by a single enzyme from equine testicular microsomes. Differences from human placental aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrolysis of conjugated steroids by the combined use of beta-glucuronidase preparations from helix pomatia and ampullaria: determination of urinary cortisol and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and aromatization of 19-norandrogens in the stallion testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct detection and quantification of this compound sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dshs-koeln.de [dshs-koeln.de]
- 9. Quantification and profiling of this compound and 19-noretiocholanolone in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of 19-nortestosterone residue in animal tissues by ion-trap gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eclass.uoa.gr [eclass.uoa.gr]
- 12. Bovine liver slices combined with an androgen transcriptional activation assay: an in-vitro model to study the metabolism and bioactivity of steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzymatic hydrolysis of conjugated steroid metabolites: search for optimum conditions using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. wada-ama.org [wada-ama.org]
- 15. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dshs-koeln.de [dshs-koeln.de]
The Formation of 19-Norandrosterone from Nandrolone Precursors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic conversion of nandrolone and its precursors to the primary urinary metabolite, 19-norandrosterone (19-NA). It details the enzymatic pathways, including Phase I and Phase II metabolism, and presents detailed experimental protocols for the detection and quantification of 19-NA using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Quantitative data on metabolite excretion and enzyme kinetics are summarized in tabular format for comparative analysis. Furthermore, this guide includes visual representations of the metabolic pathways and analytical workflows using Graphviz (DOT language) to facilitate a deeper understanding of the processes involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and anti-doping sciences.
Introduction
Nandrolone (19-nortestosterone) is an anabolic-androgenic steroid that is metabolized in the body to several compounds, the most prominent of which is this compound. The detection of this compound in urine is a key indicator of nandrolone administration.[1][2] This guide delves into the intricate biochemical processes that govern the transformation of nandrolone and its precursors into this compound, offering a detailed examination of the enzymes and metabolic steps involved. Furthermore, it provides practical, in-depth protocols for the analytical determination of this critical metabolite.
Metabolic Pathway of Nandrolone to this compound
The metabolism of nandrolone is a two-phase process primarily occurring in the liver. Phase I involves the modification of the nandrolone molecule, primarily through reduction, while Phase II consists of conjugation reactions that increase its water solubility for excretion.
Phase I Metabolism: The Role of Reductases and Dehydrogenases
The initial and rate-limiting step in the formation of this compound from nandrolone is the reduction of the A-ring of the steroid nucleus. This reaction is catalyzed by the enzyme 5α-reductase . This enzyme exists in different isoforms, with varying tissue distribution and substrate specificities.[3]
Following the reduction of the double bond, the resulting intermediate, 5α-dihydro nandrolone, undergoes further modification by hydroxysteroid dehydrogenases (HSDs) . Specifically, 3α-hydroxysteroid dehydrogenase is responsible for the conversion of the 3-keto group to a 3α-hydroxyl group, yielding this compound. The stereoisomer, 19-norethiocholanolone, is formed through the action of 5β-reductase and subsequent reduction by 3α-HSD.
Phase II Metabolism: Conjugation for Excretion
Following Phase I metabolism, this compound undergoes conjugation to form more water-soluble compounds that can be readily excreted in the urine. The primary conjugation reaction is glucuronidation , catalyzed by UDP-glucuronosyltransferases (UGTs) . The most significant isoforms involved in the glucuronidation of this compound are UGT2B7 and UGT2B17 .[4][5] A smaller fraction of this compound may also be conjugated with sulfate, a reaction catalyzed by sulfotransferases (SULTs) .
Quantitative Data on this compound Formation
The urinary excretion of nandrolone metabolites is subject to inter-individual variability. However, general patterns and quantitative relationships have been established through numerous studies.
Table 1: Urinary Metabolite Ratios and Concentrations Following Administration of Nandrolone or its Precursors.
| Parameter | Value | Precursor Administered | Reference |
| 19-NA / 19-NE Ratio | > 1.0 (early excretion) | Nandrolone, 19-nor-4-androsten-3,17-dione, 19-nor-4-androsten-3β,17β-diol, 19-nor-5-androsten-3β,17β-diol | [2] |
| 19-NA / 19-NE Ratio | < 1.0 (later excretion) | Nandrolone, 19-nor-4-androsten-3,17-dione, 19-nor-4-androsten-3β,17β-diol, 19-nor-5-androsten-3β,17β-diol | [2] |
| Peak Urinary 19-NA Concentration | ~3.89 ng/mL | 5.0 µg 19-norandrostenedione | [6] |
| Detection Limit (GC-MS) | 0.01 ng/mL for 19-NA | Not Applicable | [7] |
| Detection Limit (LC-MS/MS) | < 1 ng/mL | Not Applicable | [1] |
Table 2: In Vitro Enzyme Kinetic Parameters for Nandrolone Metabolism.
| Enzyme | Substrate | KM | Vmax | Reference |
| Androgen-5α-Reductase | Testosterone | 81.8 - 118.1 nM | 8.9 - 30.1 pmol/mg·h | [3][8] |
| UGT2B7 | Testosterone | - | - | [9] |
| UGT2B17 | Testosterone | - | - | [9] |
Experimental Protocols for this compound Analysis
The accurate quantification of this compound in urine is critical for both clinical and forensic applications. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
4.1.1. Sample Preparation
-
Enzymatic Hydrolysis: To a 2-5 mL aliquot of urine, add an internal standard (e.g., d3-19-norandrosterone). Adjust the pH to 7.0 with phosphate buffer. Add 50 µL of β-glucuronidase from E. coli.[10] Incubate at 55°C for 1 hour to cleave the glucuronide conjugates.[10]
-
Extraction: After hydrolysis, perform a liquid-liquid extraction with an organic solvent such as tert-butyl methyl ether (TBME) or solid-phase extraction (SPE) using a C18 cartridge to isolate the steroids.[10][11]
-
Derivatization: Evaporate the organic extract to dryness under a stream of nitrogen. Reconstitute the residue in a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like ammonium iodide and dithiothreitol.[12][13] Heat at 60-70°C for 20-30 minutes to form trimethylsilyl (TMS) derivatives, which are more volatile and suitable for GC analysis.[14][15]
4.1.2. GC-MS Instrumental Parameters
-
Gas Chromatograph: Use a capillary column such as a DB-5ms or equivalent.
-
Injection: 1-2 µL of the derivatized extract is injected in splitless mode.
-
Oven Temperature Program: A typical program starts at a lower temperature (e.g., 180°C), ramps up to a higher temperature (e.g., 290-320°C) to elute the analytes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) of characteristic ions for this compound-TMS derivative (e.g., m/z 405, 420).[7][13]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
4.2.1. Sample Preparation
A significant advantage of LC-MS/MS is the potential for simplified sample preparation, often referred to as "dilute-and-shoot".
-
Dilution: Dilute the urine sample with a suitable buffer or mobile phase. Add an internal standard (e.g., d3-19-norandrosterone glucuronide).
-
Optional Cleanup: For complex matrices, a solid-phase extraction (SPE) step may be employed to remove interfering substances.[1]
4.2.2. LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph: Utilize a reverse-phase C18 column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid or ammonium acetate is typically used.
-
Mass Spectrometer: Employ an electrospray ionization (ESI) source, usually in positive ion mode.
-
Detection: Use multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for this compound and its glucuronide, enhancing selectivity and sensitivity.
Conclusion
The formation of this compound from nandrolone and its precursors is a well-defined metabolic process involving key enzymatic reactions. The ability to accurately detect and quantify this compound in urine is paramount for various scientific and regulatory purposes. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and professionals working in this field. The use of robust and validated analytical methods, such as GC-MS and LC-MS/MS, is essential for obtaining reliable and defensible results. The continued investigation into the nuances of nandrolone metabolism and the refinement of analytical techniques will further enhance our understanding and capabilities in this important area of study.
References
- 1. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification and profiling of this compound and 19-noretiocholanolone in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of androgen-5 alpha-reductase by an enzyme kinetic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Implication of Human UGT2B7, 2B15, and 2B17 in this compound Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of nandrolone and metabolites in urine samples from sedentary persons and sportsmen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. UDP-glucuronosyltransferases (UGTs) 2B7 and UGT2B17 display converse specificity in testosterone and epitestosterone glucuronidation, whereas UGT2A1 conjugates both androgens similarly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dshs-koeln.de [dshs-koeln.de]
- 11. Automated sample preparation and gas chromatographic-mass spectrometric analysis of urinary androgenic anabolic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The determination of nandrolone and its metabolites in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Role of 5α-Reductase in 19-Norandrosterone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth examination of the pivotal role of the enzyme 5α-reductase in the metabolic pathway leading to the formation of 19-norandrosterone, the principal urinary metabolite of the anabolic-androgenic steroid nandrolone (19-nortestosterone). Understanding this enzymatic conversion is critical for drug metabolism studies, clinical pharmacology, and the development of robust analytical methods for doping control. This document details the biochemical cascade, presents quantitative data on metabolite excretion, outlines key experimental protocols, and illustrates the pathway's significance in contrast to testosterone metabolism.
Introduction
Nandrolone (19-nortestosterone) is a synthetic anabolic-androgenic steroid derived from testosterone.[1] Its metabolism is a critical area of study, particularly for anti-doping agencies, as the detection of its metabolites in urine is the primary method of identifying its illicit use.[2][3] The main urinary metabolite used for this purpose is this compound (19-NA).[4][5][6] The synthesis of 19-NA from nandrolone is a multi-step process in which the enzyme 5α-reductase plays a crucial, initiating role. This enzyme catalyzes the reduction of the double bond in the A-ring of steroid substrates, a transformation that significantly alters the biological activity and subsequent metabolic fate of the parent compound.[7][8]
The Biochemical Pathway of this compound Formation
The metabolism of nandrolone to this compound is a phase I metabolic process primarily occurring in the liver.[9] The pathway is initiated by the action of 5α-reductase, which converts nandrolone into 5α-dihydronandrolone (DHN).[2][7][10] This step is analogous to the conversion of testosterone to the more potent dihydrotestosterone (DHT).[7][8] However, unlike the potentiation seen with testosterone, the 5α-reduction of nandrolone results in a metabolite (DHN) with a weaker affinity for the androgen receptor.[7][11][12]
Following its formation, 5α-dihydronandrolone undergoes further metabolism by hydroxysteroid dehydrogenases to yield the final major urinary metabolites: this compound (the 5α, 3α-isomer) and its stereoisomer, 19-noretiocholanolone (19-NE; the 5β, 3α-isomer).[2][3][9] These metabolites are then typically conjugated with glucuronic acid or sulfate (Phase II metabolism) to increase their water solubility for excretion in the urine.[3][13]
References
- 1. Nandrolone | C18H26O2 | CID 9904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nandrolone - Wikipedia [en.wikipedia.org]
- 3. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Quantification of this compound and 19-Noretiocholanolone conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone | World Anti Doping Agency [wada-ama.org]
- 6. Quantification and profiling of this compound and 19-noretiocholanolone in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5α-Reductase - Wikipedia [en.wikipedia.org]
- 9. Nandrolone decanoate - Wikipedia [en.wikipedia.org]
- 10. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism and receptor binding of nandrolone and testosterone under in vitro and in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the receptor binding properties of nandrolone and testosterone under in vitro and in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studies related to the metabolism of anabolic steroids in the horse: the phase I and phase II biotransformation of 19-nortestosterone in the equine castrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the complexities of endogenous 19-norandrosterone: A technical guide for researchers
An in-depth exploration into the physiological, dietary, and analytical factors influencing baseline levels of 19-norandrosterone is critical for advancements in endocrinology, pharmacology, and anti-doping science. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the multifaceted origins of endogenous this compound (19-NA), its metabolic pathways, and the sophisticated analytical methodologies required for its accurate quantification and origin determination.
Endogenous 19-NA, a metabolite of the anabolic steroid nandrolone, can be naturally present in human urine at low concentrations. Understanding the factors that modulate these basal levels is paramount to differentiate between natural physiological processes and the administration of exogenous anabolic agents. This guide synthesizes current scientific knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to serve as a definitive resource for the scientific community.
Quantitative Data Summary
The concentration of endogenous 19-NA in urine is influenced by a variety of factors. The following tables summarize the quantitative data from various studies, providing a comparative overview of 19-NA levels under different conditions.
Table 1: Urinary this compound Concentrations in Healthy Individuals
| Population | Mean Concentration (ng/mL) | Range (ng/mL) | Reference |
| Healthy Males | 0.08 | 0.01 - 0.32 | [1] |
| Healthy Males (Baseline) | 0.048 ± 0.050 | Undetectable - 0.250 | [2] |
| Healthy Females (non-pregnant) | - | < 1 | [3] |
Table 2: Influence of Physiological Conditions on Urinary this compound
| Condition | Subject(s) | Peak Concentration (ng/mL) | Notes | Reference |
| Pregnancy | Pregnant Women | Up to ~15 | Levels increase throughout pregnancy. | [1] |
| Menstrual Cycle | Female Athlete | Up to 0.8 | Peak concentrations observed mid-cycle. | [4] |
| Strenuous Exercise | Trained Athletes | No significant increase | Exhaustive exercise did not significantly alter 19-NA levels. | [2] |
Table 3: Impact of Dietary Intake on Urinary this compound
| Dietary Source | Subject(s) | Peak Concentration (ng/mL) | Time to Peak | Reference |
| 310g Boar Edible Tissues | 3 Male Volunteers | 3.1 - 7.5 (µg/L) | ~10 hours | [5][6] |
| 200-400g Boar Meat | Human Volunteers | Up to 2.9 | Up to 9 hours | [7][8] |
| Contaminated Supplement (10 µg 19-norandrostenedione) | Male & Female Volunteers | 2.9 - 13.8 (Day 1) | - | [9] |
| Contaminated Supplement (2.5 µg 19-norandrostenedione) | Male & Female Volunteers | 1.56 ± 0.86 | - | [10] |
| Contaminated Supplement (5.0 µg 19-norandrostenedione) | Male & Female Volunteers | 3.89 ± 3.11 | - | [10] |
Table 4: In-situ Formation of this compound in Urine Samples
| Condition | Observation | Notes | Reference |
| Incubation at 37°C for 20 hours | Formation of deuterated 19-NA from deuterated androsterone | Observed in ~90% of suspicious samples. | [11] |
| Storage at 5°C | Loss of demethylation activity over 4 weeks | Activity preserved for months when frozen at -20°C. | [11] |
| Temperature Dependence | 2.7 times higher formation at 37°C vs. room temperature | The transformation of etiocholanolone is about three-fold higher than androsterone. | [12] |
Key Experimental Protocols
Accurate measurement of 19-NA and determination of its origin are crucial. Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: Quantification of Urinary this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a generalized representation based on methodologies described in various anti-doping and clinical studies[2][13][14][15].
-
Sample Preparation:
-
To 5-10 mL of urine, add a deuterated internal standard (e.g., d4-19-NA-glucuronide) to correct for analytical variability[16].
-
Perform enzymatic hydrolysis using β-glucuronidase from E. coli at 55°C for 1 hour to cleave the glucuronide conjugates[17].
-
Adjust the pH to 9-10 with a carbonate buffer.
-
Extract the deconjugated steroids with an organic solvent such as tert-butyl methyl ether (TBME) or n-pentane[17][18].
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a derivatizing agent, such as a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium iodide, and ethanethiol, to form trimethylsilyl (TMS) derivatives[15]. This enhances the volatility and chromatographic properties of the steroids.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for steroid analysis (e.g., a non-polar or mid-polar column).
-
Temperature Program: An example program could be: initial temperature of 180°C, ramp to 230°C at 3°C/min, then ramp to 310°C at 40°C/min[8].
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for 19-NA-TMS and the internal standard. For example, for the bis(trimethylsilyl) ether of 19-NA, m/z 405 can be monitored[14].
-
-
Quantification:
-
Construct a calibration curve using certified reference materials of 19-NA at various concentrations.
-
Calculate the concentration of 19-NA in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Protocol 2: Determination of this compound Origin by Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS)
This protocol is essential for distinguishing between endogenous and exogenous sources of 19-NA and is based on principles outlined in WADA technical documents and research articles[17][18][19][20].
-
Sample Preparation and Purification:
-
Due to the low concentrations of 19-NA, a larger volume of urine (up to 21 mL) may be required[17].
-
Perform hydrolysis and extraction as described in Protocol 1.
-
Crucial Purification Step: Extensive purification of the extract is necessary to remove interfering endogenous steroids. This is typically achieved using one or two High-Performance Liquid Chromatography (HPLC) steps[17][18][19][20]. The fractions containing 19-NA and an endogenous reference compound (ERC), such as androsterone, are collected.
-
-
GC/C/IRMS Analysis:
-
The purified fractions are injected into the GC-C-IRMS system.
-
The GC separates the compounds.
-
After the GC column, the analytes are combusted at a high temperature (e.g., 950°C) in a furnace to convert them to CO2 and H2O.
-
The CO2 gas is then introduced into the isotope ratio mass spectrometer.
-
The IRMS measures the ratio of ¹³CO₂ to ¹²CO₂, which reflects the ¹³C/¹²C ratio of the original steroid.
-
-
Data Interpretation:
-
The ¹³C/¹²C ratio is expressed as a delta value (δ¹³C) in per mil (‰) relative to the Vienna Pee Dee Belemnite (VPDB) standard.
-
Synthetic steroids, including nandrolone, are typically derived from C3 plants and have more negative δ¹³C values (around -27‰ to -33‰) than endogenous steroids, which reflect a mixed C3/C4 plant diet[19][21].
-
The δ¹³C value of 19-NA is compared to that of an ERC from the same urine sample. A significant difference in their δ¹³C values (as defined by WADA) is indicative of an exogenous origin for the 19-NA[22].
-
Visualizing the Core Concepts
Diagrams created using the DOT language provide clear visual representations of complex biological pathways, experimental procedures, and decision-making processes.
Caption: Biosynthesis of this compound as a by-product of aromatization.
Caption: Analytical workflow for the quantification and origin confirmation of 19-NA.
Caption: Decision-making tree for reporting an adverse analytical finding for 19-NA.
References
- 1. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nandrolone excretion is not increased by exhaustive exercise in trained athletes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Consequence of boar edible tissue consumption on urinary profiles of nandrolone metabolites. I. Mass spectrometric detection and quantification of this compound and 19-noretiocholanolone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Excretion of this compound after consumption of boar meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dshs-koeln.de [dshs-koeln.de]
- 10. researchgate.net [researchgate.net]
- 11. dshs-koeln.de [dshs-koeln.de]
- 12. Formation of 19-norsteroids by in situ demethylation of endogenous steroids in stored urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection and quantitation of this compound in urine by isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Urinary excretion of this compound of endogenous origin in man: quantitative analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dshs-koeln.de [dshs-koeln.de]
- 16. wada-ama.org [wada-ama.org]
- 17. dshs-koeln.de [dshs-koeln.de]
- 18. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of this compound and 19-noretiocholanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of the origin of urinary norandrosterone traces by gas chromatography combustion isotope ratio mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 20. A simplified procedure for GC/C/IRMS analysis of underivatized this compound in urine following HPLC purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. wada-ama.org [wada-ama.org]
The Metabolic Journey of Synthetic Steroids to 19-Norandrosterone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
19-Norandrosterone (19-NA) is a key urinary metabolite that signals the use of various synthetic anabolic-androgenic steroids (AAS). Its detection is a cornerstone of anti-doping programs worldwide. Understanding the metabolic pathways that lead to the formation of 19-NA from different parent compounds is crucial for accurate interpretation of analytical results and for the development of more effective detection methods. This technical guide provides a comprehensive overview of the metabolic conversion of several synthetic steroids, including nandrolone, norethisterone, and various prohormones, into this compound. It details the enzymatic processes involved, summarizes quantitative data on excretion, and outlines the experimental protocols used for detection and quantification.
Introduction
This compound (5α-estran-3α-ol-17-one) is an isomer of 19-noretiocholanolone and a primary metabolite of the synthetic anabolic steroid nandrolone (19-nortestosterone) and its precursors.[1][2] Its presence in urine above a certain threshold is considered an adverse analytical finding by the World Anti-Doping Agency (WADA).[3][4] While traces of 19-NA may be present endogenously, the administration of synthetic 19-norsteroids leads to a significant and detectable increase in its urinary concentration.[1][5] This guide will explore the metabolic origins of this compound from commonly used synthetic steroids.
Metabolic Pathways Leading to this compound
The biotransformation of synthetic 19-norsteroids into this compound primarily involves reductive metabolism. The key enzymes responsible for these conversions are 5α-reductase, 3α-hydroxysteroid dehydrogenase (3α-HSD), and 17β-hydroxysteroid dehydrogenase (17β-HSD).
Metabolism of Nandrolone
Nandrolone (19-nortestosterone) is a potent anabolic steroid widely used for performance enhancement.[4] Following administration, nandrolone undergoes extensive metabolism in the liver. The primary metabolic pathway leading to this compound involves the reduction of the A-ring.[2]
Metabolism of Norethisterone
Norethisterone is a synthetic progestin used in oral contraceptives and for the treatment of various menstrual disorders.[2][6] Its metabolism can also lead to the excretion of this compound, which can be a confounding factor in doping analysis.[6] The metabolic conversion involves the reduction of the A-ring and the ethynyl group.
Metabolism of Prohormones
Several prohormones, often marketed as dietary supplements, are precursors to nandrolone and consequently lead to the excretion of this compound.[7][8] These include 19-nor-4-androstene-3,17-dione and 19-nor-4-androstene-3β,17β-diol.[9][10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Exogenous Versus Endogenous Nandrolone in Doping Investigations: A Systematic Literature Review [mdpi.com]
- 3. Quantification of this compound and 19-Noretiocholanolone conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone | World Anti Doping Agency [wada-ama.org]
- 4. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the origin of urinary norandrosterone traces by gas chromatography combustion isotope ratio mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Doping in sport: 3. Metabolic conversion of oral norethisterone to urinary this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The prohormone 19-norandrostenedione displays selective androgen receptor modulator (SARM) like properties after subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification and profiling of this compound and 19-noretiocholanolone in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: Quantification of 19-Norandrosterone in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Norandrosterone (19-NA) is the principal urinary metabolite of the anabolic androgenic steroid nandrolone and its prohormones.[1][2] Its detection and quantification are of significant interest in various fields, including clinical chemistry, toxicology, and most notably, in anti-doping control for sports.[2][3] Due to its abuse potential for performance enhancement, robust and sensitive analytical methods are crucial for its monitoring. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the definitive identification and quantification of 19-NA in biological matrices like urine.[3][4] This application note provides a detailed protocol for the analysis of 19-NA in urine using GC-MS, encompassing sample preparation, derivatization, and instrumental analysis.
Principle
The analytical method is based on the enzymatic hydrolysis of this compound glucuronide, the primary conjugated form of the metabolite in urine, followed by liquid-liquid extraction (LLE) to isolate the free steroid.[5][6] To enhance its volatility and thermal stability for gas chromatography, the extracted 19-NA is then derivatized to form a trimethylsilyl (TMS) ether.[7] The derivatized analyte is subsequently separated and quantified using a gas chromatograph coupled to a mass spectrometer, often a triple quadrupole system (GC-MS/MS) for enhanced selectivity and sensitivity.[2][8] Deuterated this compound is typically used as an internal standard to ensure accuracy and precision throughout the analytical process.
Reagents and Materials
-
Standards: this compound, this compound-d4 (internal standard)
-
Enzyme: β-glucuronidase from E. coli
-
Buffers: Phosphate buffer (pH 7.0), Sodium acetate buffer (pH 5.2)
-
Extraction Solvents: n-Pentane, Diethyl ether (analytical grade)
-
Derivatization Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), with or without a catalyst like trimethyliodosilane (TMIS) or ammonium iodide (NH4I) and dithiothreitol (DTT).[7][9]
-
Other Reagents: Deionized water, Methanol, Sodium bicarbonate solution
-
Labware: Glass test tubes, centrifuge, vortex mixer, nitrogen evaporator, GC vials with inserts.
Experimental Protocols
Sample Preparation: Hydrolysis and Extraction
-
Sample Aliquoting: Pipette 2-5 mL of urine into a glass test tube.
-
Internal Standard Addition: Add an appropriate amount of this compound-d4 internal standard solution to each sample, calibrator, and quality control sample.
-
Buffering: Add 1 mL of phosphate buffer (pH 7.0) to the urine sample.
-
Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase solution. Vortex the mixture and incubate at 50-60°C for 1 hour to hydrolyze the this compound glucuronide.[6]
-
pH Adjustment: After incubation, allow the sample to cool to room temperature. Adjust the pH to approximately 9-10 with a sodium bicarbonate solution.
-
Liquid-Liquid Extraction: Add 5 mL of n-pentane (or diethyl ether) to the tube. Vortex vigorously for 5-10 minutes.
-
Phase Separation: Centrifuge the sample at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
-
Reagent Addition: To the dry residue, add 50-100 µL of the derivatization reagent (e.g., MSTFA/NH4I/DTT or MSTFA/TMIS).[7][9]
-
Reaction: Tightly cap the tube and heat at 60-80°C for 20-30 minutes to form the trimethylsilyl derivatives.[10]
-
Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert for analysis.
GC-MS Analysis
The following are typical instrument parameters. These may need to be optimized for the specific instrument being used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Injection Volume | 1-2 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min |
| Oven Temperature Program | Initial 180°C, hold for 1 min, ramp at 20°C/min to 240°C, then ramp at 40°C/min to 310°C, hold for 2-5 min. |
| Mass Spectrometer | Triple Quadrupole MS (e.g., Agilent 7000 series) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound-bis-TMS Derivative
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 405.3 | 315.2 | 10 |
| This compound | 405.3 | 204.1 | 20 |
| This compound-d4 | 409.3 | 319.2 | 10 |
Data Presentation
Method Validation Parameters
The following table summarizes typical performance characteristics of a validated GC-MS method for this compound.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.2 - 0.5 ng/mL | [3] |
| Limit of Quantification (LOQ) | 0.5 - 1.0 ng/mL | [8] |
| Linearity Range | 1.0 - 100 ng/mL (r² > 0.99) | [5] |
| Recovery | 85 - 110% | [4] |
| Intra-day Precision (%RSD) | < 15% | [4] |
| Inter-day Precision (%RSD) | < 15% | [5] |
Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for this compound analysis.
References
- 1. A simplified procedure for GC/C/IRMS analysis of underivatized this compound in urine following HPLC purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urinary excretion of this compound of endogenous origin in man: quantitative analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and evaluation of a candidate reference measurement procedure for the determination of this compound in human urine using isotope-dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Quantification and profiling of this compound and 19-noretiocholanolone in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of this compound and 19-noretiocholanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of 19-Norandrosterone using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Norandrosterone (19-NA) is the principal urinary metabolite of the anabolic androgenic steroid nandrolone and its precursors.[1][2] Its detection and quantification are of significant interest in various fields, including clinical research, forensic toxicology, and sports anti-doping control, where it serves as a key biomarker for nandrolone administration.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the determination of this compound in biological matrices due to its high sensitivity, selectivity, and specificity.[2][5]
This document provides detailed application notes and protocols for the analysis of this compound in urine by LC-MS/MS. It is intended to guide researchers, scientists, and drug development professionals in establishing and validating robust and reliable analytical methods.
Metabolic Pathway of Nandrolone to this compound
Nandrolone undergoes extensive metabolism in the body, primarily through reduction and conjugation, before being excreted in the urine. The metabolic pathway leading to the formation of this compound involves the action of the 5α-reductase enzyme on nandrolone.[1] The resulting this compound is then predominantly conjugated with glucuronic acid or sulfate to form this compound glucuronide and this compound sulfate, respectively, which are the major excretory forms found in urine.[3][6]
Experimental Protocols
Sample Preparation
The choice of sample preparation procedure is critical for achieving accurate and precise results. The following are two common protocols for the extraction of this compound from urine.
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is suitable for the extraction of both free and conjugated forms of this compound.
-
Enzymatic Hydrolysis (for total this compound):
-
To 1-2 mL of urine, add an appropriate volume of deuterated this compound internal standard.
-
Add 1 mL of phosphate buffer (pH 7).
-
Add 50 µL of β-glucuronidase from E. coli.
-
Incubate at 55°C for 1 hour to hydrolyze the glucuronide conjugate.[2]
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange (e.g., WCX) or a polymeric (e.g., NEXUS) SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.[7]
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water, followed by 1 mL of 0.1 M acetic acid.[7]
-
-
Elution:
-
Elute the analyte with 3 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is a simpler alternative for the extraction of free this compound.
-
Sample Preparation:
-
To 1-2 mL of urine, add an appropriate volume of deuterated this compound internal standard.
-
-
Extraction:
-
Add 5 mL of an organic solvent (e.g., a mixture of ethyl acetate and hexane).
-
Vortex for 1-2 minutes and centrifuge to separate the layers.
-
-
Evaporation and Reconstitution:
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of this compound.
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 150 mm x 3.0 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol (50:50, v/v) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40°C |
LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 10 | 90 |
| 9.0 | 10 | 90 |
| 9.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Mass Spectrometry (MS) Conditions
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 120 - 150°C |
| Desolvation Temp. | 350 - 450°C |
| Capillary Voltage | 3.0 - 4.0 kV |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound Sulfate | 355.2 | 97.0 | Optimize for specific instrument |
| 109.1 | Optimize for specific instrument | ||
| Deuterated 19-NA (Internal Standard) | Varies based on deuteration | Optimize for specific instrument | Optimize for specific instrument |
Note: The optimal collision energy should be determined empirically for the specific mass spectrometer being used.
Quantitative Data Summary
The following tables summarize the validation data for the LC-MS/MS analysis of this compound from a representative study.
Table 1: Method Validation Parameters for this compound Sulfate
| Parameter | Result | Reference |
| Limit of Detection (LOD) | 40 pg/mL | [5] |
| Limit of Quantification (LOQ) | 200 pg/mL | [5] |
| Calibration Curve Range | 0.2 - 20 ng/mL | [5] |
| Recovery (at 2 ng/mL) | 94% | [5] |
| Intra-day Precision (at 2 ng/mL) | 2.7% | [5] |
| Inter-day Precision (at 2 ng/mL) | 14.3% | [5] |
Table 2: Linearity and Reproducibility for this compound (from hydrolyzed glucuronide)
| Parameter | Result | Reference |
| Linearity (r²) | 0.9997 - 0.9999 | [2] |
| Within-set CVs | 0.2 - 1.2% | [2] |
| Between-set CVs | 0.1 - 0.5% | [2] |
| Recovery of added 19-NA | 99.1 - 101.4% | [2] |
Experimental Workflow
The overall experimental workflow for the LC-MS/MS analysis of this compound is depicted in the following diagram.
Conclusion
The LC-MS/MS methods described in these application notes provide a robust and reliable approach for the quantification of this compound in urine samples. The detailed protocols for sample preparation and instrumental analysis, along with the provided validation data, offer a solid foundation for researchers and scientists to implement this methodology in their laboratories. Adherence to good laboratory practices and proper method validation are essential for obtaining high-quality, reproducible data.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Development and evaluation of a candidate reference measurement procedure for the determination of this compound in human urine using isotope-dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of this compound and 19-Noretiocholanolone conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone | World Anti Doping Agency [wada-ama.org]
- 4. Nandrolone - Wikipedia [en.wikipedia.org]
- 5. Direct detection and quantification of this compound sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the Metabolic Fate of Nandrolone’s Prohormone 19-Nor-DHEA. | World Anti Doping Agency [wada-ama.org]
- 7. dshs-koeln.de [dshs-koeln.de]
Application Notes and Protocols for Immunoassay Screening of 19-Norandrosterone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the screening of 19-norandrosterone (19-NA), the principal urinary metabolite of the anabolic steroid nandrolone, using immunoassay techniques.[1][2] Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a sensitive, rapid, and high-throughput method for the initial screening of 19-NA in biological samples, particularly urine.[3] These screening methods are crucial in various fields, including clinical diagnostics, forensic toxicology, and anti-doping control in sports.[2]
Principle of Competitive Immunoassay for this compound
Due to its small molecular size, this compound is typically detected using a competitive immunoassay format. In this setup, free 19-NA in the sample competes with a labeled 19-NA conjugate (e.g., enzyme-labeled) for a limited number of binding sites on a specific antibody that is immobilized on a solid phase, such as a microtiter plate.
The fundamental principle is that the amount of labeled 19-NA that binds to the antibody is inversely proportional to the concentration of 19-NA in the sample. A high concentration of 19-NA in the sample will result in less labeled 19-NA binding to the antibody, leading to a weaker signal. Conversely, a low concentration of 19-NA in the sample will allow more labeled 19-NA to bind, producing a stronger signal.
Data Presentation: Performance Characteristics of this compound Immunoassays
The performance of an immunoassay is characterized by several key parameters. The following tables summarize quantitative data for typical this compound immunoassays.
Table 1: Detection and Quantitation Limits
| Parameter | Typical Value (ng/mL) | Description |
| Limit of Detection (LOD) | 0.01 - 0.5 | The lowest concentration of 19-NA that can be reliably distinguished from a blank sample.[2][4] |
| Limit of Quantitation (LOQ) | 0.02 - 1.0 | The lowest concentration of 19-NA that can be quantitatively determined with acceptable precision and accuracy. |
Table 2: Cross-Reactivity of this compound Immunoassays
Cross-reactivity is a critical parameter that defines the specificity of the antibody used in the immunoassay. It measures the extent to which other structurally related steroids can interfere with the detection of this compound.[5]
| Compound | Typical Cross-Reactivity (%) | Significance |
| 19-Nortestosterone (Nandrolone) | Varies | As the parent compound, some cross-reactivity may be observed. |
| 17α-Nortestosterone | High (e.g., 83.6%) | A major metabolite of nandrolone, high cross-reactivity is expected and often desirable for comprehensive screening.[6] |
| Trenbolone | Moderate (e.g., 22.6%) | Structurally similar anabolic steroid that can show significant cross-reactivity.[6] |
| β-Boldenone | Moderate (e.g., 13.8%) | Another anabolic steroid with potential for cross-reactivity.[6] |
| Testosterone | Low to Moderate (e.g., <1% - 23%) | A structurally related endogenous steroid; low cross-reactivity is crucial for accurate detection of 19-NA.[7] |
| Dihydrotestosterone (DHT) | Low (e.g., 3.98%) | A metabolite of testosterone with minimal expected interference.[2] |
| Progesterone | Very Low (e.g., 1.3%) | Endogenous steroid with low structural similarity and minimal cross-reactivity.[8] |
Note: Cross-reactivity values can vary significantly between different antibody preparations (monoclonal vs. polyclonal) and assay formats.
Experimental Protocols
The following sections provide detailed methodologies for the screening of this compound in urine samples, including sample preparation and a competitive ELISA protocol.
Protocol 1: Sample Preparation from Urine
In urine, this compound is primarily present as glucuronide and sulfate conjugates, which are water-soluble.[2] To make them detectable by immunoassay, these conjugates must first be hydrolyzed to release the free steroid. This is followed by extraction and purification to remove interfering substances from the complex urine matrix.
1.1. Enzymatic Hydrolysis
-
To 1 mL of urine sample, add 1 mL of 0.1 M acetate buffer (pH 4.8).
-
Adjust the pH of the mixture to be between 4.5 and 4.8.
-
Add 10 µL of β-glucuronidase from Helix pomatia (diluted 1:10 in distilled water).
-
Incubate the mixture for 2 hours at 50°C or overnight at 37°C.[9]
-
After incubation, allow the sample to cool to room temperature.
1.2. Solid-Phase Extraction (SPE)
-
Column Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the column. Do not allow the column to dry out.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water to remove polar impurities. A subsequent wash with 3 mL of 40% methanol in water can be performed to remove less polar interferences.
-
Drying: Dry the cartridge under a vacuum for at least 5 minutes to remove any residual water.
-
Elution: Elute the this compound with 3 mL of methanol or ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.[9] Reconstitute the dried residue in a known volume (e.g., 0.5 mL) of the assay buffer provided with the ELISA kit.
Protocol 2: Competitive ELISA for this compound
This protocol describes a typical competitive ELISA using a horseradish peroxidase (HRP) labeled this compound conjugate.
2.1. Reagent Preparation
-
Wash Buffer: Prepare a wash buffer, typically a phosphate-buffered saline (PBS) solution containing a non-ionic detergent like Tween-20 (e.g., 0.05%).
-
Assay Buffer/Sample Diluent: Prepare a buffer for diluting samples and standards, often containing a protein like bovine serum albumin (BSA) to prevent non-specific binding.
-
Standards: Prepare a series of this compound standards of known concentrations by serial dilution in the assay buffer.
-
HRP Conjugate: Dilute the this compound-HRP conjugate according to the manufacturer's instructions.
-
Antibody Solution: Reconstitute and dilute the anti-19-Norandrosterone antibody as per the kit's protocol.
-
Substrate Solution: Prepare the TMB (3,3',5,5'-tetramethylbenzidine) substrate solution immediately before use. This typically involves mixing a TMB solution with a peroxide solution.[10]
-
Stop Solution: Prepare a stop solution, which is usually a strong acid like 2 M sulfuric acid.[10]
2.2. ELISA Procedure
-
Coating (if not pre-coated): If using a non-pre-coated plate, coat the wells of a 96-well microtiter plate with the anti-19-Norandrosterone antibody diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C. Wash the plate three times with wash buffer.
-
Blocking (if not pre-blocked): Add a blocking buffer (e.g., PBS with 1% BSA) to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature. Wash the plate three times.
-
Competitive Reaction:
-
Add 50 µL of the prepared standards, controls, and reconstituted urine samples to the appropriate wells in duplicate.
-
Add 25 µL of the diluted this compound-HRP conjugate to each well (except for the blank wells).
-
Add 25 µL of the diluted anti-19-Norandrosterone antibody solution to each well (except for the blank wells).[9]
-
Seal the plate and incubate for 1 hour at 4°C.[9]
-
-
Washing: Discard the contents of the plate and wash each well three to five times with wash buffer.
-
Substrate Incubation:
-
Add 100 µL of the prepared TMB substrate solution to each well.
-
Incubate the plate in the dark at room temperature for 15-30 minutes.[10]
-
-
Stopping the Reaction: Add 100 µL of the stop solution to each well. The color in the wells will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
2.3. Data Analysis
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Subtract the average absorbance of the blank wells from the average absorbance of all other wells.
-
Generate a standard curve by plotting the absorbance of each standard as a function of its concentration. The absorbance will be inversely proportional to the concentration of this compound.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
Visualizations
Diagram 1: Competitive ELISA Workflow
Caption: Workflow for this compound screening by competitive ELISA.
Diagram 2: Principle of Competitive Immunoassay
Caption: Inverse relationship between sample analyte and signal in competitive ELISA.
References
- 1. Nanobody-Based Indirect Competitive ELISA for Sensitive Detection of 19-Nortestosterone in Animal Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Monoclonal antibody-based ELISA and colloidal gold immunoassay for detecting 19-nortestosterone residue in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]
- 7. ELISA Sample Preparation Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 8. dshs-koeln.de [dshs-koeln.de]
- 9. food.r-biopharm.com [food.r-biopharm.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for 19-Norandrosterone Analysis in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Norandrosterone (19-NA) is the principal urinary metabolite of the anabolic androgenic steroid nandrolone and its precursors.[1] Its detection and quantification in urine are critical in various fields, including clinical chemistry, forensic toxicology, and anti-doping control. Accurate and reliable analysis of 19-NA requires robust and efficient sample preparation to remove interfering substances from the complex urine matrix and to concentrate the analyte to detectable levels.
In human urine, 19-NA is primarily present as glucuronide and sulfate conjugates.[1][2] Therefore, a hydrolysis step is typically required to cleave these conjugates and release the free 19-NA prior to extraction and analysis. Common analytical techniques for 19-NA include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). For GC-MS analysis, a derivatization step is often necessary to improve the volatility and thermal stability of the analyte.[3][4]
These application notes provide detailed protocols for the sample preparation of this compound from urine, including enzymatic hydrolysis, extraction, and derivatization, along with a summary of quantitative performance data from various methods.
Metabolic Pathway of Nandrolone
Nandrolone undergoes extensive metabolism in the body, primarily through reduction and conjugation. The main metabolic pathway leads to the formation of this compound and 19-noretiocholanolone, which are then excreted in the urine as glucuronide and sulfate conjugates.[1] The diagram below illustrates the metabolic conversion of nandrolone to its major urinary metabolites.
Caption: Metabolic pathway of nandrolone to its urinary metabolites.
Quantitative Data Summary
The following table summarizes the quantitative performance data for various sample preparation and analysis methods for this compound in urine.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Rate | Reference(s) |
| LC-MS/MS (Direct) | 40 pg/mL | 200 pg/mL | 94% | [5] |
| GC-MS | - | 0.5 ng/mL | 85.7% - 110.7% | |
| GC-C-IRMS | - | 2 ng/mL | - |
Experimental Protocols
Enzymatic Hydrolysis of this compound Conjugates
This protocol describes the enzymatic cleavage of glucuronide and sulfate conjugates of 19-NA in urine.
Materials:
-
Urine sample
-
β-glucuronidase from E. coli or Helix pomatia
-
Phosphate buffer (e.g., 0.1 M, pH 7.0) or acetate buffer (e.g., 0.2 M, pH 5.2)
-
Internal standard (e.g., deuterated this compound)
-
Water bath or incubator
Procedure:
-
To a 5 mL aliquot of urine, add 1 mL of phosphate or acetate buffer.
-
Add an appropriate volume of the internal standard solution.
-
Add 50 µL of β-glucuronidase solution.
-
Vortex the mixture for 10-15 seconds.
-
Incubate the sample at 50-55°C for 1 hour.
-
Cool the sample to room temperature before proceeding to the extraction step.
Extraction of this compound
Two common extraction methods are presented: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
SPE offers high recovery and is amenable to automation.[6]
Materials:
-
C18 SPE cartridges
-
Methanol
-
Deionized water
-
n-Pentane or other suitable organic solvent
-
Nitrogen evaporator
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences. A second wash with a weak organic solvent (e.g., 10% methanol in water) can be performed to remove less polar interferences.
-
Drying: Dry the cartridge under vacuum or by centrifugation for 5-10 minutes to remove residual water.
-
Elution: Elute the 19-NA from the cartridge with 3 mL of n-pentane or another suitable organic solvent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for the subsequent analytical method (e.g., mobile phase for LC-MS/MS or derivatization reagent for GC-MS).
LLE is a classic extraction technique that can also yield good recovery.
Materials:
-
Hydrolyzed urine sample
-
Sodium carbonate or other base to adjust pH
-
Extraction solvent (e.g., diethyl ether, tert-butyl methyl ether)
-
Sodium sulfate (anhydrous)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Adjust the pH of the hydrolyzed urine sample to 9-10 with sodium carbonate.
-
Add 5 mL of the extraction solvent to the urine sample in a screw-cap tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the sample at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Repeat the extraction (steps 2-5) with another 5 mL of extraction solvent and combine the organic layers.
-
Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
Evaporate the dried extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue as described in the SPE protocol.
Derivatization for GC-MS Analysis
This protocol describes the formation of trimethylsilyl (TMS) derivatives of 19-NA for enhanced volatility and detection by GC-MS.[4][7]
Materials:
-
Dried urine extract
-
Derivatizing reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like ammonium iodide and ethanethiol, or a mixture of MSTFA, TMIS, and DTT)
-
Heating block or oven
Procedure:
-
To the dried urine extract, add 50-100 µL of the derivatizing reagent mixture.
-
Cap the vial tightly and vortex for 10-15 seconds.
-
Heat the vial at 60-80°C for 20-30 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system.
Experimental Workflow
The following diagram illustrates the complete workflow for the sample preparation of this compound in urine for GC-MS analysis.
Caption: Workflow for this compound sample preparation from urine.
References
- 1. mdpi.com [mdpi.com]
- 2. Profiling of this compound sulfate and glucuronide in human urine: implications in athlete's drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Direct detection and quantification of this compound sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quantification and profiling of this compound and 19-noretiocholanolone in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liquid-Liquid Extraction of 19-Norandrosterone
Introduction
19-Norandrosterone (19-NA) is the principal urinary metabolite of the anabolic steroid nandrolone and its precursors.[1][2][3] Its detection is a key indicator in anti-doping controls.[4][5] Accurate quantification of 19-NA requires robust and efficient sample preparation methods to isolate the analyte from complex biological matrices such as urine. Liquid-liquid extraction (LLE) is a widely used technique for this purpose, offering a straightforward and effective means of sample cleanup and concentration prior to instrumental analysis by methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[3][4]
These application notes provide detailed protocols and comparative data for the liquid-liquid extraction of this compound from urine samples, intended for researchers, scientists, and professionals in drug development and anti-doping analysis.
Principles of Liquid-Liquid Extraction for this compound
LLE operates on the principle of differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For effective extraction of this compound, which is a steroid metabolite, the choice of an appropriate organic solvent is crucial. The efficiency of the extraction can be further optimized by adjusting the pH of the aqueous phase and by the addition of salts ("salting out") to decrease the analyte's solubility in the aqueous layer and promote its transfer to the organic phase.[6]
Key considerations for optimizing LLE protocols include:
-
Analyte Physicochemistry: Understanding the LogP (partition coefficient) and pKa (for ionizable compounds) of this compound helps in selecting the optimal solvent and pH conditions.[6]
-
Solvent Selection: The organic solvent should have a high affinity for this compound, be immiscible with the sample matrix, and have a suitable volatility for easy removal post-extraction. Diethyl ether and n-pentane are commonly used solvents for 19-NA extraction.[1][5]
-
pH Adjustment: To ensure this compound is in its neutral form for optimal partitioning into the organic solvent, the pH of the aqueous sample can be adjusted.
-
Salting-Out Effect: The addition of salts like a mixture of sodium bicarbonate and sodium carbonate can increase the ionic strength of the aqueous phase, thereby reducing the solubility of this compound and enhancing its extraction into the organic solvent.[6][7]
Quantitative Data Summary
The following table summarizes the quantitative performance data for the liquid-liquid extraction of this compound from urine.
| Analyte | Extraction Solvent | Concentration (ng/mL) | Recovery Rate (%) | Reference |
| This compound | Diethyl Ether | 4 | 110.4 | [1] |
| 10 | 110.7 | [1] | ||
| 50 | 85.7 | [1] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction with Diethyl Ether
This protocol is adapted from a method used for the quantification of this compound in human urine.[1]
1. Sample Pre-treatment: Enzymatic Hydrolysis
Since this compound is often present in urine as a glucuronide conjugate, an initial hydrolysis step is necessary to liberate the free steroid.
-
To a sample of urine, add 1 mL of phosphate buffer (pH 6.9).
-
Add 50 µL of β-glucuronidase from E. coli.
-
Incubate the mixture at 50°C for 60 minutes.[1]
2. Liquid-Liquid Extraction
-
Following hydrolysis, add approximately 100 mg of a sodium bicarbonate (NaHCO₃) and sodium carbonate (Na₂CO₃) mixture to the sample.[7]
-
Add 5 mL of diethyl ether to the sample.
-
Agitate the mixture vigorously (e.g., vortex for 2 minutes).[1][8]
-
Centrifuge the sample at 2000 rpm for 8 minutes to separate the aqueous and organic layers.[1]
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction step with another 5 mL of diethyl ether to maximize recovery, combining the organic layers.
3. Evaporation and Reconstitution
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at approximately 40°C.[1]
-
Reconstitute the dried residue in a suitable solvent (e.g., 200 µL of methanol) for subsequent analysis.[1]
Protocol 2: Liquid-Liquid Extraction with n-Pentane
This protocol is based on a method for the GC-C-IRMS confirmation of 19-norsteroids.[5]
1. Sample Pre-treatment: Enzymatic Hydrolysis
-
Take a urine sample (up to 25 mL).
-
Perform enzymatic hydrolysis with β-glucuronidase from Escherichia coli.[5]
2. Liquid-Liquid Extraction
-
Extract the hydrolyzed urine sample with n-pentane.[5]
-
Further procedural details such as the volume of n-pentane, mixing, and separation steps should be optimized based on general LLE principles.[6]
3. Post-Extraction Cleanup
-
For high-sensitivity analyses like GC-C-IRMS, the extract may require further purification using liquid chromatography (single or double step) to minimize background noise and interferences.[5]
Visualizations
Experimental Workflow for LLE of this compound
Caption: Workflow for the liquid-liquid extraction of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A simplified procedure for GC/C/IRMS analysis of underivatized this compound in urine following HPLC purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of this compound and 19-noretiocholanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. arborassays.com [arborassays.com]
Application Notes and Protocols for the Enzymatic Hydrolysis of 19-Norandrosterone Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Norandrosterone (19-NA) is a primary urinary metabolite of the anabolic steroid nandrolone and its prohormones. In biological systems, 19-NA is primarily found as its glucuronide conjugate, a more water-soluble form that facilitates its excretion. For analytical detection, particularly in the context of anti-doping control and metabolism studies, the glucuronide moiety must be cleaved to liberate the parent this compound. Enzymatic hydrolysis using β-glucuronidase is the preferred method for this deconjugation, as it is milder than acid hydrolysis and less likely to cause degradation of the target analyte.
These application notes provide detailed protocols for the enzymatic hydrolysis of this compound glucuronide, primarily from urine samples, followed by sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation
Comparison of β-Glucuronidase Enzymes for Steroid Glucuronide Hydrolysis
While specific comparative studies on this compound glucuronide are limited, the following table summarizes the general characteristics and efficiencies of commonly used β-glucuronidase enzymes for the hydrolysis of steroid glucuronides. β-glucuronidase from Escherichia coli (E. coli) is noted for its high activity and specificity, often leading to rapid and complete hydrolysis.
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Incubation Time | Key Characteristics |
| Escherichia coli | 6.0 - 7.0 | 37 - 55 | 15 min - 2 hours | High specific activity, highly specific for β-glucuronides, generally free of sulfatase activity, rapid hydrolysis.[1][2] |
| Helix pomatia | 4.5 - 5.5 | 37 - 60 | 1 - 24 hours | Contains both β-glucuronidase and sulfatase activity, may require longer incubation times, potential for batch-to-batch variability. |
| Bovine Liver | 4.5 - 5.0 | 37 - 60 | 1 - 24 hours | Activity can be enhanced by Na2SO4, may require longer incubation times. |
| Recombinant Enzymes | Variable (often neutral) | Room Temp - 55 | 5 min - 1 hour | High purity and specific activity, can offer very rapid hydrolysis times ("flash hydrolysis"). |
Optimized Conditions for Enzymatic Hydrolysis of this compound Glucuronide
The following table outlines a typical set of optimized conditions for the hydrolysis of this compound glucuronide in urine, primarily utilizing β-glucuronidase from E. coli.
| Parameter | Recommended Condition | Notes |
| Enzyme | β-glucuronidase from E. coli | Recommended for its high efficiency and specificity for steroid glucuronides. |
| Urine Sample Volume | 2 - 5 mL | |
| Buffer | 1 mL of 0.2 M Phosphate Buffer | |
| pH | 7.0 | |
| Enzyme Concentration | 50 µL | |
| Incubation Temperature | 55°C | |
| Incubation Time | 1 hour |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of this compound Glucuronide in Urine
This protocol describes the enzymatic cleavage of the glucuronide conjugate from this compound in a urine sample.
Materials:
-
Urine sample
-
β-glucuronidase from E. coli
-
0.2 M Phosphate buffer (pH 7.0)
-
Internal standard (e.g., d4-19-norandrosterone)
-
Water bath or incubator
-
Centrifuge tubes
Procedure:
-
Pipette 2 mL of the urine sample into a centrifuge tube.
-
Add 1 mL of 0.2 M phosphate buffer (pH 7.0).
-
Add an appropriate amount of internal standard.
-
Add 50 µL of β-glucuronidase from E. coli.
-
Vortex the mixture gently.
-
Incubate the sample at 55°C for 1 hour in a water bath or incubator.
-
After incubation, allow the sample to cool to room temperature.
-
The sample is now ready for extraction.
Protocol 2: Liquid-Liquid Extraction (LLE) of Hydrolyzed this compound
This protocol details the extraction of the liberated this compound from the aqueous urine matrix into an organic solvent.
Materials:
-
Hydrolyzed urine sample from Protocol 1
-
5 M Potassium hydroxide (KOH) or Sodium carbonate/bicarbonate buffer (pH 9-10)
-
tert-Butyl methyl ether (TBME) or n-pentane
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
To the hydrolyzed sample, add 0.5 mL of 5 M KOH to adjust the pH to >9.
-
Add 5 mL of TBME.
-
Cap the tube and vortex vigorously for 5 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
The dried residue is now ready for derivatization.
Protocol 3: Derivatization and GC-MS Analysis
This protocol describes the chemical modification of this compound to enhance its volatility and thermal stability for GC-MS analysis.
Materials:
-
Dried extract from Protocol 2
-
Derivatizing agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) or a mixture of MSTFA, ammonium iodide, and dithioerythritol.
-
Heater block or oven
-
GC-MS system
Procedure:
-
To the dried extract, add 100 µL of the derivatizing agent (e.g., MSTFA/TMCS).
-
Cap the tube tightly and vortex to dissolve the residue.
-
Heat the sample at 60-70°C for 20-30 minutes.
-
Allow the sample to cool to room temperature.
-
Transfer the derivatized sample to a GC vial.
-
Inject 1-2 µL of the sample into the GC-MS system.
Typical GC-MS Conditions:
-
Column: HP-5MS or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness)
-
Injector Temperature: 280°C
-
Oven Program: Start at 180°C, hold for 1 minute, ramp to 240°C at 10°C/min, then ramp to 300°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan
Visualizations
Caption: Experimental workflow for the analysis of this compound glucuronide.
References
Detecting 19-Norandrosterone in Complex Biological Matrices: An Application Guide
Introduction
19-Norandrosterone (19-NA) is the principal urinary metabolite of the anabolic androgenic steroid nandrolone and its precursors.[1][2] Its detection in biological samples is a key indicator of nandrolone administration and is therefore of significant interest in clinical and forensic toxicology, as well as in sports anti-doping control.[3][4] The World Anti-Doping Agency (WADA) has established a threshold for 19-NA in urine, above which an adverse analytical finding is declared.[3] This application note provides a comprehensive overview of the analytical methodologies for the sensitive and reliable quantification of this compound in complex biological matrices such as urine, plasma, and hair.
Analytical Approaches
The detection of this compound typically involves a combination of sophisticated sample preparation techniques and highly sensitive analytical instrumentation. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.[4] For confirmation of the exogenous origin of this compound, particularly at low concentrations, gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is utilized.[5][6]
Data Presentation: Quantitative Method Performance
The following tables summarize the quantitative performance parameters of various analytical methods for the determination of this compound and its related metabolites in different biological matrices.
Table 1: Performance of LC-MS/MS Methods for this compound Sulfate (19-NAS) in Human Urine
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 40 pg/mL | [7] |
| Lower Limit of Quantification (LLOQ) | 200 pg/mL | [7] |
| Recovery (at 2 ng/mL) | 94% | [7] |
| Intra-day Precision (at 2 ng/mL) | 2.7% | [7] |
| Inter-assay Precision (at 2 ng/mL) | 14.3% | [7] |
| Calibration Range | 0.2 - 20 ng/mL | [7] |
Table 2: Performance of GC-MS Method for this compound and 19-Noretiocholanolone in Human Plasma
| Analyte | Maximum Plasma Concentration (Capsule) | Maximum Plasma Concentration (Sublingual) | Reference |
| This compound | 154.8 ± 130.8 ng/mL | 106.3 ± 40.1 ng/mL | [8] |
| 19-Noretiocholanolone | 37.7 ± 6.9 ng/mL | 28.5 ± 20.8 ng/mL | [8] |
Table 3: Performance of GC-C-IRMS Method for this compound and 19-Noretiocholanolone in Human Urine
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 2 ng/mL | [5] |
Table 4: Recovery of this compound and 19-Noretiocholanolone in a GC-MS based method from urine
| Analyte | Concentration | Recovery | Reference |
| This compound | 4 ng/mL | 110.4% | [9] |
| 10 ng/mL | 110.7% | [9] | |
| 50 ng/mL | 85.7% | [9] | |
| 19-Noretiocholanolone | 4 ng/mL | 131.9% | [9] |
| 10 ng/mL | 129.7% | [9] | |
| 50 ng/mL | 88.2% | [9] |
Experimental Protocols
This section details the methodologies for the extraction and analysis of this compound from various biological matrices.
Protocol 1: LC-MS/MS Analysis of this compound Sulfate in Human Urine
This protocol is adapted from a method for the direct measurement of this compound sulfate (19-NAS).[7]
1. Sample Preparation:
- Utilize a quaternary amine solid-phase extraction (SPE) protocol for the selective extraction of 19-NAS from human urine samples.
2. Chromatographic Separation:
- Inject the prepared extract onto an Uptisphere ODB analytical column (150 mm x 3.0 mm, 5 µm).
- Perform chromatographic separation using an appropriate mobile phase gradient.
3. Mass Spectrometric Detection:
- Employ a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode for the detection and quantification of 19-NAS.
- Identify the sulfoconjugate of 19-NA by comparing its mass spectra and retention time with a reference standard.
Protocol 2: GC-MS Analysis of this compound in Human Urine
This protocol outlines a general procedure for the analysis of this compound in urine, which often requires hydrolysis to cleave the conjugated metabolites.[10][11]
1. Sample Preparation:
- To a urine sample, add an internal standard (e.g., ¹⁴C labeled this compound).[11]
- Perform enzymatic hydrolysis using β-glucuronidase from E. coli at 55°C for 60 minutes to release the free steroid.[5][12]
- Adjust the pH of the hydrolyzed sample to 9-10.
- Extract the free steroids using a suitable organic solvent such as tert-butyl methyl ether (TBME) or n-pentane via liquid-liquid extraction (LLE).[5][12]
2. Purification:
- For GC-C-IRMS analysis, further purification using high-performance liquid chromatography (HPLC) may be necessary to remove interfering substances.[12]
3. Derivatization:
- Evaporate the extracted sample to dryness.
- Derivatize the residue to form volatile derivatives suitable for GC analysis (e.g., methoxime-trimethylsilyl derivatives).[11]
4. GC-MS Analysis:
- Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
- Quantify this compound based on the ion ratios of the analyte and the internal standard.
Protocol 3: Analysis of this compound in Hair
The detection of this compound in hair is challenging due to low concentrations. This protocol provides a general workflow.[13][14]
1. Hair Decontamination and Preparation:
- Wash hair samples to remove external contaminants.
- Finely cut the hair to increase the surface area for extraction.
2. Extraction:
- Perform extraction using a solvent mixture such as methanol-trifluoroacetic acid overnight.[14]
- Evaporate the extract to dryness.
- Reconstitute the residue and perform a liquid-liquid extraction with hexane.[14]
3. Derivatization and Analysis:
- Derivatize the extracted analytes (e.g., silylation) for GC-MS analysis.[14]
- Analyze the sample using a sensitive GC-MS or GC-MS/MS system.
Visualizations
Metabolic Pathway of Nandrolone
The following diagram illustrates the metabolic conversion of nandrolone to its major urinary metabolite, this compound, through the action of 5α-reductase.
Caption: Metabolic conversion of Nandrolone to this compound.
Experimental Workflow for this compound Detection
This diagram outlines the general workflow for the detection of this compound in biological samples.
Caption: General workflow for this compound analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Nandrolone - Wikipedia [en.wikipedia.org]
- 3. Quantification of this compound and 19-Noretiocholanolone Conjugates in plasma and urine samples by LC/MS/MS: Metabolic Studies with Nanadrolone | Agence mondiale antidopage [wada-ama.org]
- 4. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of this compound and 19-noretiocholanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of the origin of urinary norandrosterone traces by gas chromatography combustion isotope ratio mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Direct detection and quantification of this compound sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative determination of metabolic products of 19-norandrostenediol in human plasma using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection and quantitation of this compound in urine by isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dshs-koeln.de [dshs-koeln.de]
- 13. researchgate.net [researchgate.net]
- 14. Hair analysis and detectability of single dose administration of androgenic steroid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 19-Norandrosterone in Hair Samples
Abstract
This application note provides a comprehensive overview and detailed protocols for the quantification of 19-norandrosterone (19-NA), a primary metabolite of the anabolic steroid nandrolone, in human hair samples. Hair analysis offers a wide window of detection, making it a valuable matrix for monitoring long-term exposure to prohibited substances.[1][2][3] This document outlines methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are powerful analytical techniques for the sensitive and specific detection of 19-NA.[2][4] Detailed experimental protocols, from sample preparation to instrumental analysis, are provided to guide researchers, scientists, and drug development professionals. Additionally, a summary of relevant quantitative data from scientific literature is presented in tabular format for easy reference.
Introduction
This compound is a key urinary metabolite of the synthetic anabolic steroid nandrolone and its precursors.[5][6][7] While urine analysis is common for detecting nandrolone use, it typically reflects recent exposure.[8] Hair analysis provides a longer detection window, spanning weeks to months depending on the length of the hair shaft, offering insights into an individual's pattern of drug use.[3] The incorporation of drugs into hair is a complex process, but for anabolic steroids, it provides a stable matrix for detection.[1] This application note details the necessary steps for the reliable quantification of 19-NA in hair, a critical aspect of sports doping control and forensic toxicology.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for accurate quantification and to remove external contaminants.
a. Decontamination: To eliminate environmental contamination, hair samples must be washed prior to analysis. A common procedure involves sequential washing with different solvents.
-
Wash approximately 50 mg of hair with 5 mL of methanol for 5 minutes.
-
Vortex and discard the methanol.
-
Repeat the washing step with 5 mL of dichloromethane for 5 minutes.
-
Vortex and discard the dichloromethane.
-
Dry the hair sample at room temperature.
b. Pulverization: The washed and dried hair samples should be pulverized to increase the surface area for efficient extraction. This can be achieved using a ball mill.
c. Extraction: The pulverized hair is subjected to an extraction process to isolate the analyte of interest.
-
To approximately 30 mg of pulverized hair, add an internal standard (e.g., testosterone-D3).[3]
-
Add 1 mL of phosphate buffer (pH 5) and incubate.[3]
-
Perform liquid-liquid extraction with 5 mL of heptane.[3]
-
Vortex the mixture for 10 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization (for GC-MS Analysis)
For GC-MS analysis, derivatization is necessary to improve the volatility and thermal stability of 19-NA. A common method is silylation.
-
Reconstitute the dried extract in 50 µL of a derivatizing agent mixture, such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and trimethyliodosilane (TMIS).[6][9]
-
Heat the mixture at 70°C for 30 minutes.[9]
-
After cooling, the sample is ready for injection into the GC-MS system.
Instrumental Analysis
a. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Injection Volume: 1 µL.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 150°C, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
b. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and does not typically require derivatization.[2][4]
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile:Methanol (8:2, v/v) with 0.1% formic acid.[1]
-
Flow Rate: 0.45 mL/min.[1]
-
Injection Volume: 2 µL.[1]
-
Column Temperature: 40°C.[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Quantitative Data
The following tables summarize quantitative data for the analysis of this compound and related compounds in various matrices.
Table 1: LC-MS/MS Method Validation Parameters for Anabolic Steroids in Hair
| Analyte | Linearity Range (pg/mg) | Limit of Detection (LOD) (pg/mg) | Limit of Quantification (LOQ) (pg/mg) | Reference |
| Nandrolone | 5 - 400 | 3.0 | 5 | [2] |
| Stanozolol | 1 - 400 | 0.5 | 1 | [2] |
| Various Anabolic Steroids | 10 or 100 - 1000 | 2 - 20 | 10 - 100 | [3] |
Table 2: GC-MS Method Validation Parameters for 19-NA in Urine
| Parameter | Value | Reference |
| Linearity Range | 10 - 400 ng/mL | [9] |
| Recovery (4 ng/mL) | 110.4% | [9] |
| Recovery (10 ng/mL) | 110.7% | [9] |
| Recovery (50 ng/mL) | 85.7% | [9] |
Note: Data from urine studies can provide a useful reference for developing and validating methods for hair analysis.
Visualizations
Caption: Experimental workflow for this compound quantification in hair.
Caption: Relationship between Nandrolone, its metabolite, and hair incorporation.
Conclusion
The methodologies presented in this application note provide a robust framework for the quantification of this compound in hair samples. Both GC-MS and LC-MS/MS are suitable techniques, with LC-MS/MS generally offering higher sensitivity and throughput. The choice of method will depend on the specific requirements of the laboratory and the desired limits of detection. Adherence to a rigorous validation protocol is essential to ensure the accuracy and reliability of the results. Hair analysis for 19-NA is a valuable tool in the long-term monitoring of nandrolone abuse.
References
- 1. Probing the hair detectability of prohibited substances in sports: an in vivo-in silico-clinical approach and analytical implications compared with plasma, urine, and faeces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of anabolic steroids in human hair using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS based analysis of endogenous steroid hormones in human hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simplified procedure for GC/C/IRMS analysis of underivatized this compound in urine following HPLC purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification and profiling of this compound and 19-noretiocholanolone in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. Nandrolone - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
Analysis of 19-Norandrosterone in Blood and Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 19-norandrosterone (19-NA) in blood and plasma. This compound is a primary metabolite of the anabolic steroid nandrolone and its detection is crucial in various fields, including anti-doping control, clinical toxicology, and pharmaceutical development. The methodologies outlined below are based on established analytical techniques, primarily chromatography coupled with mass spectrometry.
Quantitative Data Summary
The following table summarizes key quantitative parameters from various analytical methods for the determination of this compound and related compounds in plasma. These values are essential for method selection and validation.
| Analytical Method | Matrix | Analyte(s) | Limit of Quantification (LOQ) / Detection (LOD) | Maximum Plasma Concentration (Cmax) | Reference |
| GC-MS | Plasma | This compound | Not Specified | 154.8 ± 130.8 ng/mL (after 100mg 19-norandrostenediol) | [1] |
| GC-MS | Plasma | Nandrolone | Not Specified | 4.0 ± 2.6 ng/mL (after 100mg 19-norandrostenediol) | [1] |
| LC-MS/MS | Urine | This compound Sulfate | LOD: 40 pg/mL, LLOQ: 200 pg/mL | Not Applicable | [2] |
| GC-C-IRMS | Urine | This compound | LOQ: 2 ng/mL | Not Applicable | [3] |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound in Plasma
This protocol is based on the methodology for determining metabolic products of 19-norandrostenediol in human plasma.[1]
1. Sample Preparation:
-
Hydrolysis: To a plasma sample, add a suitable internal standard. The total concentration (conjugated and unconjugated forms) is determined after enzymatic hydrolysis.
-
Extraction: Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the plasma matrix.
-
Purification: The extract may require further purification steps to remove interfering substances.
2. Derivatization:
-
To improve the volatility and thermal stability of this compound for GC analysis, a derivatization step is necessary.
-
A common method involves the formation of trimethylsilyl (TMS) ethers.[4][5] This can be achieved by reacting the dried extract with a derivatizing agent such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) with an appropriate catalyst like trimethyliodosilane (TMIS).[4][5]
-
Heat the reaction mixture to ensure complete derivatization.
3. GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Injector: Use a split/splitless injector.
-
Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating the derivatized steroids.
-
Oven Program: A temperature gradient is used to achieve optimal separation.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron ionization (EI) is typically used.
-
Acquisition Mode: Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized this compound and the internal standard.
-
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of this compound Conjugates in Plasma
This protocol is adapted from methods developed for the direct analysis of steroid conjugates, which can be applied to plasma samples.[6][7]
1. Sample Preparation:
-
Protein Precipitation: Precipitate plasma proteins by adding a solvent like acetonitrile. Centrifuge to separate the precipitated proteins.
-
Solid-Phase Extraction (SPE): Use a suitable SPE cartridge (e.g., a mixed-mode or ion-exchange cartridge) to clean up the supernatant and concentrate the analytes.
-
Elution and Reconstitution: Elute the analytes from the SPE cartridge and reconstitute the dried eluate in a solvent compatible with the LC mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC):
-
Column: A reversed-phase C18 column is commonly used for the separation of steroid conjugates.
-
Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents (e.g., water with formic acid and acetonitrile/methanol) is typically employed.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is used, depending on the nature of the conjugate (e.g., negative mode for sulfates).
-
Acquisition Mode: Operate in multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for this compound conjugates and the internal standard to ensure high specificity and sensitivity.
-
Visualizations
Caption: GC-MS workflow for this compound analysis in plasma.
Caption: LC-MS/MS workflow for direct analysis of 19-NA conjugates.
References
- 1. Quantitative determination of metabolic products of 19-norandrostenediol in human plasma using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct detection and quantification of this compound sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of this compound and 19-noretiocholanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Quantification and profiling of this compound and 19-noretiocholanolone in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of this compound and 19-Noretiocholanolone conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone | World Anti Doping Agency [wada-ama.org]
- 7. Quantification of this compound and 19-Noretiocholanolone Conjugates in plasma and urine samples by LC/MS/MS: Metabolic Studies with Nanadrolone | Agence mondiale antidopage [wada-ama.org]
Application Notes and Protocols: 19-Norandrosterone as a Biomarker in Sports Anti-Doping
Affiliation: Google Research
Introduction
19-Norandrosterone (19-NA) is the principal urinary metabolite of the anabolic androgenic steroid nandrolone and its prohormones.[1][2] Its detection in an athlete's urine is a primary indicator of nandrolone use, which is prohibited by the World Anti-Doping Agency (WADA).[1][3][4] This document provides detailed application notes and experimental protocols for the analysis of this compound in urine for anti-doping purposes. It is intended for researchers, scientists, and professionals in the field of anti-doping and drug development.
Metabolic Pathway of Nandrolone
Nandrolone, also known as 19-nortestosterone, is metabolized in the body to various compounds, with this compound and 19-noretiocholanolone being the main metabolites excreted in the urine.[3][5][6] The metabolic conversion primarily involves the reduction of the A-ring of the steroid nucleus. This compound is formed by the action of 5α-reductase on nandrolone. These metabolites are then typically conjugated with glucuronic acid or sulfate before excretion.[3] The detection of these metabolites, particularly this compound, is the basis for testing for nandrolone abuse.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the detection and quantification of this compound and its sulfate conjugate from various studies. These values are essential for establishing and validating analytical methods in a laboratory setting.
| Parameter | Method | Value | Reference |
| WADA Reporting Threshold (Females) | GC-MS/LC-MS | 2 ng/mL | [1][2] |
| Limit of Detection (LOD) for 19-NA | GC-MS | 0.3-0.5 ng/mL | [4] |
| Limit of Detection (LOD) for 19-NAS | LC-MS/MS | 40 pg/mL | [7] |
| Lowest Limit of Quantification (LLOQ) for 19-NAS | LC-MS/MS | 200 pg/mL | [7] |
| Recovery (at 2 ng/mL for 19-NAS) | LC-MS/MS | 94% | [7] |
| Intra-day Precision (at 2 ng/mL for 19-NAS) | LC-MS/MS | 2.7% | [7] |
| Inter-assay Precision (at 2 ng/mL for 19-NAS) | LC-MS/MS | 14.3% | [7] |
Table 1: Key Analytical Parameters for this compound (19-NA) and its Sulfate (19-NAS).
| Study Population | Sample Type | 19-NA Concentration Range | Reference |
| Healthy Women | Urine | Generally < 2 ng/mL; one case at 4.1 ng/mL in a contraceptive user | [1][2] |
| Healthy Men (endogenous) | 24-h Urine | 0.01-0.32 ng/mL | [8] |
| Pregnant Women | Urine | Can reach ~15 ng/mL | [4] |
| Post-administration (25 mg Nandrolone Decanoate) | Urine | Detectable for up to 6 weeks | [9] |
Table 2: Reported Concentrations of this compound in Human Urine.
Experimental Protocols
Protocol 1: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the standard procedure for the detection and quantification of this compound in urine, involving enzymatic hydrolysis, liquid-liquid extraction, and derivatization prior to GC-MS analysis.
1. Sample Preparation:
-
Hydrolysis: To 2 mL of urine, add an internal standard (e.g., deuterated this compound). Adjust the pH to 7.0 with phosphate buffer. Add 50 µL of β-glucuronidase from E. coli. Incubate at 50-55°C for 1-3 hours.
-
Extraction: After hydrolysis, cool the sample to room temperature. Adjust the pH to 9-10 with a carbonate buffer. Perform a liquid-liquid extraction with 5 mL of n-pentane or diethyl ether. Vortex for 5-10 minutes and centrifuge at 3000 rpm for 5 minutes. Transfer the organic layer to a new tube. Repeat the extraction.
-
Evaporation: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Reconstitute the dry residue in 100 µL of a derivatizing agent mixture, such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium iodide (NH4I), and ethanethiol. Heat at 60-80°C for 20-30 minutes to form the trimethylsilyl (TMS) derivatives.
2. GC-MS Instrumental Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector: Splitless mode, 280°C.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 240°C at 20°C/min, then to 310°C at 10°C/min, and hold for 2 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound-TMS derivative (e.g., m/z 405, 420) and the internal standard.
Protocol 2: Direct Quantification of this compound Sulfate by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol allows for the direct measurement of conjugated this compound, specifically the sulfate form, without the need for hydrolysis and derivatization, offering a more streamlined workflow.[7]
1. Sample Preparation:
-
Solid-Phase Extraction (SPE):
-
Condition a quaternary amine SPE cartridge with 1-2 mL of methanol followed by 1-2 mL of water.
-
Load 1-2 mL of urine (to which an internal standard has been added) onto the cartridge.
-
Wash the cartridge with 1-2 mL of water, followed by 1-2 mL of an organic solvent like methanol or acetonitrile to remove interferences.
-
Elute the this compound sulfate with an appropriate elution solvent (e.g., methanol containing a small percentage of formic acid).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for injection (e.g., 100 µL of water:acetonitrile, 90:10).
2. LC-MS/MS Instrumental Parameters:
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound sulfate and the internal standard should be optimized.
Conclusion
The analysis of this compound is a critical component of anti-doping programs. The choice between GC-MS and LC-MS/MS methodologies depends on the specific requirements of the laboratory, including desired turnaround time, sensitivity, and the need to analyze conjugated metabolites directly. The protocols provided herein offer a robust framework for the accurate and reliable detection and quantification of this important biomarker. It is essential that each laboratory validates its own methods to ensure compliance with WADA standards and to account for any matrix effects or instrumental variations.
References
- 1. A simplified procedure for GC/C/IRMS analysis of underivatized this compound in urine following HPLC purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. forensicrti.org [forensicrti.org]
- 3. wada-ama.org [wada-ama.org]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. researchgate.net [researchgate.net]
- 6. Nandrolone - Wikipedia [en.wikipedia.org]
- 7. Direct detection and quantification of this compound sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dshs-koeln.de [dshs-koeln.de]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Application Notes and Protocols for the Forensic Toxicology Detection of 19-Norandrosterone
Introduction
19-Norandrosterone (19-NA) is the principal urinary metabolite of the anabolic steroid nandrolone (19-nortestosterone) and its precursors. Its detection is a critical aspect of forensic toxicology and anti-doping analysis. The presence of 19-NA in a biological sample can indicate the administration of nandrolone, a substance prohibited by many sporting organizations and a controlled substance in many jurisdictions. These application notes provide a comprehensive overview of the methods for detecting 19-NA, intended for researchers, scientists, and drug development professionals.
Metabolism of Nandrolone
Nandrolone is metabolized in the body, and its primary urinary metabolites are this compound (19-NA) and 19-noretiocholanolone (19-NE).[1][2] These metabolites are primarily excreted in urine as glucuronide and sulfate conjugates.[1][3] The detection of 19-NA, particularly its glucuronide conjugate, is the primary focus of most analytical methods.[3] The metabolic pathway is crucial for understanding the target analytes in forensic and anti-doping tests.
References
Application Notes and Protocols for the Analysis of 19-Norandrosterone in Meat and Food Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the detection and quantification of 19-norandrosterone in meat and food products. The protocols detailed below are essential for regulatory compliance, food safety, and research in anabolic steroid residues.
Introduction
This compound (19-NA) is a primary metabolite of the synthetic anabolic steroid nandrolone (19-nortestosterone) and its prohormones.[1][2] Its presence in meat and other animal-derived food products is a significant concern for food safety and can also lead to inadvertent doping findings in athletes.[3][4] The illegal use of anabolic steroids as growth promoters in livestock necessitates robust and sensitive analytical methods for their detection.[5][6] This document outlines the key methodologies for the analysis of this compound, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the reported levels of this compound and its parent compound, nandrolone, in various meat products. It is important to note that the presence and concentration of these compounds can be influenced by illegal veterinary treatment or the natural occurrence in specific animal populations (e.g., non-castrated male pigs).
Table 1: Reported Concentrations of 19-Nortestosterone (Nandrolone) in Meat Products
| Meat Product | Concentration (µg/kg) | Analytical Method | Reference |
| Calf Meat | 0.1 - 1.6 | HPLC | [7] |
| Calf Liver | <0.05 - 0.1 | HPLC | [7] |
| Calf Kidney | 0.4 - 0.5 | HPLC | [7] |
| Boar Meat | Not specified | Not specified | [8] |
| Boar Liver | Not specified | Not specified | [8] |
Table 2: Maximum Residue Limits (MRLs) and Minimum Required Performance Limits (MRPLs)
The regulatory limits for anabolic steroids like nandrolone and its metabolites are stringent. The European Union has established a zero-tolerance policy for the unauthorized use of these substances as growth promoters in livestock.[9][10]
| Analyte | Matrix | Regulatory Limit | Jurisdiction | Reference |
| This compound | Urine | 1 ng/mL (MRPL) | European Union | [11] |
| Anabolic Steroids | Meat | Prohibited (no MRL for unauthorized use) | European Union | [9][10] |
Signaling Pathway of this compound
This compound, as a metabolite of nandrolone, exerts its anabolic effects primarily through the androgen receptor (AR) signaling pathway. The following diagram illustrates the key steps in this pathway.
Caption: Androgen Receptor Signaling Pathway for this compound.
Experimental Protocols
The following are detailed protocols for the analysis of this compound in meat samples, based on established methodologies.
Protocol 1: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is a confirmatory technique for the identification and quantification of this compound.
1. Sample Preparation and Extraction [5][12][13]
-
Homogenization: Homogenize 5-10 g of meat tissue until a uniform consistency is achieved.
-
Internal Standard Spiking: Spike the homogenized sample with a known amount of a suitable internal standard (e.g., deuterated this compound).
-
Hydrolysis:
-
Add 10 mL of 4 M HCl to the sample.
-
Incubate at 60°C for 2 hours to hydrolyze the conjugated metabolites.
-
Cool the sample to room temperature.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 20 mL of a mixture of diethyl ether and n-hexane (e.g., 70:30, v/v).
-
Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
Repeat the extraction step twice more and combine the organic extracts.
-
-
Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
2. Clean-up using Solid-Phase Extraction (SPE) [5]
-
Column Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Reconstitute the dried extract in 2 mL of 20% methanol and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 40% methanol to remove interferences.
-
Elution: Elute the analytes with 5 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
To the dried residue, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 10 µL of trimethyliodosilane (TMIS).
-
Seal the vial and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
-
Cool to room temperature before injection.
4. GC-MS Analysis [5]
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Program:
-
Initial temperature: 150°C, hold for 1 min.
-
Ramp 1: 20°C/min to 240°C.
-
Ramp 2: 5°C/min to 300°C, hold for 5 min.
-
-
Injector: Splitless mode at 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound-TMS derivative (e.g., m/z 420, 405, 240).
Caption: GC-MS analytical workflow.
Protocol 2: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity and is often used for both screening and confirmation of this compound.[16][17]
1. Sample Preparation and Extraction [17][18]
-
Homogenization: Homogenize 2-5 g of meat tissue.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., deuterated this compound).
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Homogenize for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Shake vigorously for 1 minute and centrifuge at 5000 rpm for 5 minutes.
-
-
Transfer: Transfer the upper acetonitrile layer to a new tube.
2. Clean-up using Dispersive Solid-Phase Extraction (d-SPE)
-
To the acetonitrile extract, add 150 mg of primary secondary amine (PSA) sorbent and 900 mg of anhydrous MgSO₄.
-
Vortex for 30 seconds and centrifuge at 5000 rpm for 5 minutes.
-
Take an aliquot of the supernatant for analysis.
3. Evaporation and Reconstitution
-
Evaporate the cleaned extract to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Column: Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 20% B
-
1-8 min: 20-95% B
-
8-10 min: 95% B
-
10.1-12 min: 20% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: m/z 277.2
-
Product Ions: Monitor at least two product ions for confirmation (e.g., m/z 109.1, 259.2).
-
Caption: LC-MS/MS analytical workflow.
Conclusion
The analysis of this compound in meat and food products is critical for ensuring food safety and preventing unfair practices in sports. The GC-MS and LC-MS/MS methods detailed in these application notes provide sensitive and reliable approaches for the detection and quantification of this anabolic steroid metabolite. Proper sample preparation and adherence to validated protocols are paramount for obtaining accurate and defensible results. Continuous monitoring and research are necessary to address the evolving challenges in the detection of prohibited substances in the food chain.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Nandrolone - Wikipedia [en.wikipedia.org]
- 3. Pharmacology of anabolic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Excretion of this compound after consumption of boar meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. Determination of beta-19-nortestosterone and its metabolite alpha-19-nortestosterone in biological samples at the sub parts per billion level by high-performance liquid chromatography with on-line immunoaffinity sample pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Maximum residue limits (MRL) | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Maximum Residue Levels - Food Safety - European Commission [food.ec.europa.eu]
- 11. benchchem.com [benchchem.com]
- 12. A Simple, Efficient, Eco-Friendly Sample Preparation Procedure for the Simultaneous Determination of Hormones in Meat and Fish Products by Gas Chromatography—Mass Spectrometry [mdpi.com]
- 13. Determination of residues of pesticides, anabolic steroids, antibiotics, and antibacterial compounds in meat products in Oman by liquid chromatography/mass spectrometry and enzyme-linked immunosorbent assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification and profiling of this compound and 19-noretiocholanolone in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of this compound and 19-noretiocholanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. d-nb.info [d-nb.info]
- 19. Direct detection and quantification of this compound sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving sensitivity for low-level 19-Norandrosterone detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of low-level 19-norandrosterone.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting low levels of this compound?
A1: The primary challenges in detecting low levels of this compound (19-NA) include:
-
Low Physiological Concentrations: Endogenous levels of 19-NA in urine are typically very low, often below the detection limits of standard screening methods.[1][2]
-
Matrix Effects: Biological matrices, such as urine and plasma, contain numerous endogenous compounds that can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based methods.[3][4][5]
-
Sample Preparation: Inefficient extraction and cleanup can result in the loss of the analyte and the persistence of interfering substances, compromising sensitivity and accuracy.[6][7]
-
Isomeric Interferences: Distinguishing 19-NA from its isomers, such as 19-noretiocholanolone, requires high chromatographic resolution.[8]
-
Endogenous vs. Exogenous Origin: At concentrations near the established threshold, determining whether the detected 19-NA is from an endogenous or exogenous source is a significant challenge, often requiring sophisticated techniques like Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).[1][9][10]
Q2: What are the recommended analytical techniques for sensitive this compound detection?
A2: For sensitive detection of this compound, the following techniques are recommended:
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This is a widely used and robust method for the quantification of 19-NA. Derivatization is typically required to improve the volatility and chromatographic properties of the analyte.[8][11]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity and can often analyze 19-NA and its conjugates directly without derivatization, which simplifies sample preparation.[12][13][14] However, it is more susceptible to matrix effects.[3][5]
-
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS): This technique is essential for distinguishing between endogenous and exogenous sources of 19-NA by measuring the carbon isotope ratio (¹³C/¹²C). It is a confirmatory method used when concentrations are in a critical range.[1][8][9]
Q3: What is the significance of detecting this compound conjugates?
A3: this compound is primarily excreted in urine as glucuronide and sulfate conjugates.[10][12][15] Detecting these conjugated forms can be advantageous for several reasons:
-
Increased Detection Window: Some studies suggest that this compound sulfate can be detected for a longer period after administration compared to the glucuronide conjugate, potentially extending the window of detection.[15][16]
-
Comprehensive Metabolic Profile: Analyzing both conjugated and free forms provides a more complete picture of the nandrolone metabolism.
-
Direct Analysis with LC-MS/MS: LC-MS/MS methods can directly measure these polar conjugates, eliminating the need for enzymatic hydrolysis, which can be a source of variability.[13][14]
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity
Possible Causes:
-
Inefficient extraction or sample cleanup.
-
Analyte degradation during sample processing.
-
Ion suppression due to matrix effects (LC-MS/MS).
-
Suboptimal derivatization (GC-MS).
-
Instrumental issues (e.g., dirty ion source, detector not optimized).
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Evaluate Sample Preparation | Review and optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Consider using a different SPE sorbent (e.g., polymeric reversed-phase, mixed-mode). | To improve analyte recovery and removal of interferences. Different sorbents have different selectivities. |
| 2. Assess Enzymatic Hydrolysis | Ensure the activity of the β-glucuronidase enzyme and optimize incubation time and temperature. | Incomplete hydrolysis of 19-NA glucuronide will lead to lower recovery of the free analyte. |
| 3. Investigate Matrix Effects (LC-MS/MS) | Perform a post-column infusion experiment to identify regions of ion suppression. If suppression is significant, improve chromatographic separation to move the analyte peak away from co-eluting interferences. | To mitigate the impact of co-eluting matrix components on analyte ionization.[4][5] |
| 4. Optimize Derivatization (GC-MS) | Ensure complete derivatization by optimizing the reaction time, temperature, and reagent concentration. Use a fresh derivatizing agent. | Incomplete derivatization leads to poor peak shape and reduced signal intensity. |
| 5. Instrument Maintenance | Clean the ion source and check the detector performance according to the manufacturer's recommendations. | A contaminated ion source or poorly tuned detector can significantly reduce signal intensity. |
| 6. Use of Internal Standards | Incorporate a stable isotope-labeled internal standard (e.g., d4-19-norandrosterone) early in the sample preparation process. | To correct for analyte loss during sample preparation and for variations in instrument response. |
Issue 2: High Background Noise or Interfering Peaks
Possible Causes:
-
Inadequate sample cleanup.
-
Contamination from solvents, reagents, or labware.
-
Co-elution of matrix components with the analyte.
-
Carryover from previous injections.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Enhance Sample Cleanup | Incorporate an additional cleanup step, such as a different SPE phase or an LLE step after SPE. HPLC fractionation can also be used for very complex matrices.[6][9] | To remove a wider range of interfering compounds from the sample extract. |
| 2. Check for Contamination | Analyze blank samples (solvents, reagents) to identify sources of contamination. Use high-purity solvents and reagents. | To ensure that the observed background noise is not from external sources. |
| 3. Optimize Chromatography | Modify the chromatographic gradient (LC) or temperature program (GC) to improve the resolution between the analyte and interfering peaks. Consider using a different analytical column with a different selectivity. | To separate the analyte of interest from co-eluting matrix components. |
| 4. Address Carryover | Implement a rigorous wash protocol for the autosampler and injection port between samples. Inject a blank sample after a high-concentration sample to check for carryover. | To prevent contamination of subsequent samples from residual analyte in the injection system. |
Quantitative Data Summary
The following tables summarize the limits of detection (LOD) and quantification (LOQ) for this compound using different analytical methods, as well as recovery and matrix effect data for various sample preparation techniques.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Analytical Method | LOD | LOQ | Matrix | Reference |
| GC-MS | 0.5 ng/mL | - | Urine | [17] |
| LC-MS/MS | 40 pg/mL | 200 pg/mL | Urine | [12] |
| GC-MS/MS | - | 2 ng/mL | Urine | [8] |
| LC-MS/MS | - | <1 ng/mL | Urine | [13] |
Table 2: Recovery and Matrix Effect of this compound with Different SPE Cartridges
| SPE Cartridge | Recovery (%) | Matrix Effect (%) | Reference |
| WCX | 95 ± 5 | -10 ± 4 | [4] |
| NEXUS | 92 ± 6 | -15 ± 5 | [4] |
| HRX | 88 ± 8 | -20 ± 7 | [4] |
Experimental Protocols
Protocol 1: GC-MS/MS Analysis of this compound in Urine
This protocol describes a typical workflow for the analysis of this compound in urine using GC-MS/MS, including enzymatic hydrolysis, solid-phase extraction, and derivatization.
1. Sample Preparation and Hydrolysis:
-
To 5 mL of urine, add an internal standard (e.g., d4-19-norandrosterone).
-
Add 1 mL of phosphate buffer (pH 7.0).
-
Add 50 µL of β-glucuronidase from E. coli.
-
Incubate at 50-60°C for 1 hour.[17]
-
Cool the sample to room temperature.
2. Solid-Phase Extraction (SPE):
-
Condition a polymeric reversed-phase SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water.
-
Dry the cartridge under vacuum or nitrogen for 10 minutes.
-
Elute the analytes with 3 mL of methanol or a mixture of dichloromethane and isopropanol.
3. Derivatization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Add 50 µL of a derivatizing agent, such as a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium iodide, and dithioerythritol.[17]
-
Cap the vial and heat at 60-70°C for 20-30 minutes.[17]
-
Cool to room temperature before injection.
4. GC-MS/MS Analysis:
-
GC Column: Use a capillary column suitable for steroid analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Injection: Inject 1-2 µL of the derivatized sample in splitless mode.
-
Oven Program: A typical temperature program starts at around 150°C, ramps up to 250-280°C, and then to a final temperature of 300-320°C.
-
MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring at least two specific precursor-to-product ion transitions for this compound and the internal standard.
Protocol 2: LC-MS/MS Analysis of this compound and its Conjugates in Urine
This protocol outlines a method for the direct analysis of this compound and its sulfate conjugate in urine using LC-MS/MS.
1. Sample Preparation:
-
To 1 mL of urine, add an internal standard (e.g., d4-19-norandrosterone sulfate).
-
Dilute the sample with 1 mL of a suitable buffer (e.g., ammonium acetate).
-
Centrifuge the sample to pellet any precipitates.
2. Solid-Phase Extraction (SPE):
-
Condition a mixed-mode or anion exchange SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water. For the analysis of the sulfate conjugate, a quaternary amine SPE protocol can be used.[12]
-
Load the diluted urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a weak organic solvent (e.g., 5% methanol).
-
Elute the analytes with 3 mL of a suitable elution solvent (e.g., methanol containing a small percentage of formic acid or ammonia).
3. LC-MS/MS Analysis:
-
LC Column: Use a C18 or similar reversed-phase column with a particle size of less than 3 µm for good separation.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate, is typically used.
-
Injection Volume: 5-10 µL.
-
MS/MS Detection: Operate the mass spectrometer in electrospray ionization (ESI) mode. Use negative ion mode for the detection of the sulfate conjugate and positive ion mode for the free form.[12] Monitor at least two MRM transitions for each analyte and the internal standard.
Visualizations
Caption: Workflow for GC-MS/MS analysis of this compound.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wada-ama.org [wada-ama.org]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. benchchem.com [benchchem.com]
- 5. longdom.org [longdom.org]
- 6. Development of an analytical method for this compound, Boldenone, and Formestane in urine by on-line-coupling of LC-GC-MS and LC-GC-IRMS | World Anti Doping Agency [wada-ama.org]
- 7. researchgate.net [researchgate.net]
- 8. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of this compound and 19-noretiocholanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simplified procedure for GC/C/IRMS analysis of underivatized this compound in urine following HPLC purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Direct detection and quantification of this compound sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of this compound and 19-Noretiocholanolone conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone | World Anti Doping Agency [wada-ama.org]
- 15. wada-ama.org [wada-ama.org]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
Reducing matrix effects in 19-Norandrosterone LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 19-Norandrosterone.
Troubleshooting Guide: Overcoming Matrix Effects
Matrix effects, primarily ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis, leading to inaccurate and irreproducible results.[1][2] This guide provides a systematic approach to identifying and reducing these effects during this compound analysis.
Problem: Poor sensitivity, accuracy, or reproducibility in this compound quantification.
This is often a primary indicator of underlying matrix effects. The "matrix" refers to all components in a sample other than the analyte of interest.[1] In biological samples like urine or plasma, these components can include salts, proteins, and phospholipids.[1][3]
Visualizing a Troubleshooting Workflow
The following diagram outlines a decision-making process for addressing matrix effects in your LC-MS/MS analysis.
Caption: A workflow for troubleshooting matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of matrix effects in this compound analysis?
A1: The primary causes are co-eluting endogenous compounds from the biological matrix (e.g., urine, plasma) that interfere with the ionization of this compound in the mass spectrometer's ion source.[2] Phospholipids are particularly problematic in plasma samples and are a major cause of ion suppression.[3][4][5] Other interfering substances can include salts, urea, and other metabolites.
Q2: How can I determine if my analysis is affected by matrix effects?
A2: A common method is to compare the peak response of this compound in a pure solvent standard to the response of a post-extraction spiked sample (a blank matrix extract to which the analyte is added). A significant difference in peak area indicates the presence of ion suppression or enhancement.[1] Another qualitative technique is the post-column infusion experiment, which helps identify regions in the chromatogram where matrix effects are most pronounced.[6][7]
Q3: What is the most effective sample preparation technique to reduce matrix effects for this compound?
A3: The choice of sample preparation is critical. While protein precipitation (PPT) is simple, it is often the least effective at removing interfering matrix components.[8][9]
-
Solid-Phase Extraction (SPE) is highly effective and widely used for this compound. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can produce very clean extracts.[8] Specific SPE protocols have been developed for the analysis of this compound and its metabolites in urine.[10][11][12]
-
Liquid-Liquid Extraction (LLE) can also provide clean extracts but may suffer from lower recovery for more polar analytes.[3][8]
-
Phospholipid Removal (PLR) plates or cartridges are specifically designed to deplete phospholipids from plasma samples and can be very effective when used in conjunction with other extraction techniques.[4][5][9][13][14]
The following diagram illustrates a typical SPE workflow for this compound analysis.
Caption: A generalized Solid-Phase Extraction (SPE) workflow for this compound.
Q4: How does a stable isotope-labeled internal standard (SIL-IS) help?
A4: A SIL-IS, such as deuterated this compound (e.g., d4-19-NA), is the gold standard for compensating for matrix effects.[1][10] Because the SIL-IS is chemically almost identical to the analyte, it co-elutes and experiences similar ionization suppression or enhancement.[1] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.[1]
Q5: Can I just dilute my sample to reduce matrix effects?
A5: Dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[2][6] However, this approach is only feasible if the concentration of this compound in the sample is high enough to remain detectable after dilution, as this technique will also lower the analyte concentration, potentially compromising the sensitivity of the assay.[2]
Experimental Protocols & Data
Example Solid-Phase Extraction (SPE) Protocol for this compound in Urine
This protocol is a generalized example based on common practices.[10][12]
-
Sample Pre-treatment: To a 2-5 mL urine sample, add a deuterated internal standard (e.g., d4-19-Norandrosterone glucuronide).[10] Add phosphate buffer to adjust the pH.
-
Hydrolysis: For conjugated metabolites, add β-glucuronidase enzyme and incubate (e.g., at 55-60°C for 1 hour) to release the free steroid.[15]
-
SPE Cartridge Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge (e.g., Strata-X, Oasis WCX) sequentially with methanol and water/buffer.[10][12]
-
Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water, dilute acetic acid) to remove polar interferences.[12] A non-polar wash (e.g., hexane) can also be used to remove lipids.[12]
-
Elution: Elute the this compound with an appropriate solvent (e.g., methanol, or methanol with a small percentage of formic acid).[12]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS injection.
Comparative Data on Sample Preparation Methods
The following table summarizes typical performance data for different sample preparation techniques in terms of recovery and matrix effect. Lower matrix effect percentages (closer to 0%) indicate less ion suppression or enhancement.
| Sample Preparation Method | Analyte | Matrix | Typical Recovery (%) | Typical Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | Basic Drugs | Plasma | >90% | -50% to -80% (High Suppression) | [8] |
| Liquid-Liquid Extraction (LLE) | Various | Plasma | 70-90% | -10% to -30% | [8] |
| Reversed-Phase SPE | Various | Plasma | 85-100% | -5% to -20% | [8] |
| Mixed-Mode SPE | Basic Drugs | Plasma | >95% | < -5% (Minimal Suppression) | [8] |
| Weak Cation Exchange (WCX) SPE | This compound | Urine | 95 ± 5% | -10 ± 4% | [16] |
| Phospholipid Removal Plate | Various | Plasma | >90% | Significantly reduced vs. PPT | [4][9] |
Note: Values are illustrative and can vary significantly based on the specific analyte, matrix, and detailed protocol.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Phospholipid Removal (PLR): Phenomenex [phenomenex.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. dshs-koeln.de [dshs-koeln.de]
- 11. Direct detection and quantification of this compound sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dshs-koeln.de [dshs-koeln.de]
- 13. learning.sepscience.com [learning.sepscience.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. dshs-koeln.de [dshs-koeln.de]
- 16. benchchem.com [benchchem.com]
Technical Support Center: 19-Norandrosterone ESI-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the analysis of 19-Norandrosterone using Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in the ESI-MS analysis of this compound?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of other co-eluting compounds in the sample.[1] This leads to a decreased signal intensity, which can negatively impact the sensitivity, precision, and accuracy of the analysis. In severe cases, ion suppression can even prevent the detection of the analyte altogether.
Q2: What are the common causes of ion suppression for this compound?
A2: Ion suppression in the analysis of this compound typically arises from:
-
Endogenous matrix components: Biological samples like urine and plasma contain a complex mixture of salts, proteins, lipids, and other endogenous molecules that can interfere with the ionization of this compound.
-
Exogenous contaminants: These can be introduced during sample preparation and include substances like plasticizers from collection tubes or solvents.
-
Mobile phase additives: High concentrations of non-volatile buffers or ion-pairing reagents can lead to ion suppression. For example, trifluoroacetic acid (TFA) is known to cause more significant ion suppression in ESI compared to formic acid.
-
High analyte concentration: At very high concentrations, the ESI response can become non-linear, leading to a form of self-suppression.
Q3: How can I determine if ion suppression is affecting my this compound analysis?
A3: A common and effective method to assess ion suppression is the post-column infusion technique. This involves infusing a constant flow of a this compound standard into the MS detector after the analytical column. A separate injection of a blank matrix extract is then performed. Any dip in the constant signal of the infused standard at the retention time of interfering compounds indicates the presence of ion suppression.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating ion suppression in your ESI-MS analysis of this compound.
Problem: Low or no signal for this compound.
Possible Cause & Solution Workflow
Caption: A workflow for troubleshooting low or no signal for this compound due to ion suppression.
Detailed Troubleshooting Steps
-
Evaluate and Optimize Sample Preparation:
-
Solid Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components. Different SPE sorbents can have varying efficiencies in reducing ion suppression. For instance, in one study, NEXUS and UCT SPE cartridges showed no significant ion suppression for this compound at its expected retention time, while some suppression was observed with WCX and HRX cartridges.[2]
-
Liquid-Liquid Extraction (LLE): LLE can also be effective in cleaning up samples and reducing matrix effects.
-
Protein Precipitation (PPT): While simple, PPT is generally the least effective method for removing matrix components that cause ion suppression and should be used with caution for sensitive analyses.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby lessening ion suppression. However, this may also decrease the analyte concentration to below the limit of detection.
-
-
Optimize Chromatographic Conditions:
-
Gradient Modification: Adjust the mobile phase gradient to achieve better separation between this compound and any co-eluting, suppressing compounds.
-
Column Selection: If gradient optimization is insufficient, try a column with a different stationary phase chemistry to alter selectivity.
-
Flow Rate Reduction: Lowering the flow rate can sometimes improve ionization efficiency and reduce ion suppression.
-
-
Adjust Mass Spectrometry Parameters:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less prone to ion suppression than ESI. If your instrument has an APCI source, it may be a viable alternative.
-
Ionization Polarity: If applicable to your analyte, switching the ionization polarity (e.g., from positive to negative mode) might eliminate interference from compounds that ionize in only one polarity.
-
Quantitative Data on Ion Suppression
The choice of sample preparation method significantly impacts the degree of ion suppression. The following table summarizes the comparative effects of different Solid Phase Extraction (SPE) cartridges on the ion suppression of this compound, as determined by a post-column infusion experiment.
Table 1: Comparison of Ion Suppression for this compound with Different SPE Cartridges
| SPE Cartridge | Observed Ion Suppression at this compound Retention Time |
| NEXUS | No significant suppression[2] |
| UCT | No significant suppression[2] |
| WCX | Some suppression observed[2] |
| Chromabond HRX | Some suppression observed[2] |
Data is qualitative based on post-column infusion profiles from the cited study.
Table 2: General Effectiveness of Sample Preparation Techniques in Reducing Ion Suppression
| Sample Preparation Technique | General Effectiveness in Removing Matrix Interferences |
| Solid Phase Extraction (SPE) | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High |
| Protein Precipitation (PPT) | Low |
Detailed Experimental Protocols
The following are example protocols that have been successfully used for the analysis of this compound and its metabolites, with a focus on minimizing matrix effects.
Protocol 1: LC-MS/MS Analysis of this compound in Urine
This method is adapted from a study focused on the detection of low-level anabolic agents.
-
Sample Preparation (SPE using WCX cartridge):
-
Condition a WCX SPE cartridge with 3 mL of methanol, followed by 3 mL of water, and 1 mL of 0.1 M phosphate buffer (pH 6).
-
Load the urine sample.
-
Wash the cartridge with 3 mL of water and then 1 mL of 0.1 M acetic acid.
-
Dry the cartridge and wash with 2 mL of hexane.
-
Elute this compound with the appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Parameters:
-
Column: Acquity BEH C18 (1 x 100 mm)
-
Mobile Phase A: 0.2% Formic Acid in Water
-
Mobile Phase B: 90% Acetonitrile, 10% Water with 0.2% Formic Acid
-
Flow Rate: 50 µL/min
-
Ionization Mode: ESI Positive
-
Protocol 2: Direct Quantification of this compound Sulfate in Urine
This protocol is for the direct analysis of the sulfated metabolite of this compound.
-
Sample Preparation (Quaternary Amine SPE):
-
Utilize a quaternary amine solid-phase extraction protocol to isolate the sulfated conjugate.
-
Inject the extract directly for LC-MS/MS analysis.
-
-
LC-MS/MS Parameters:
Visualization of Key Concepts
Logical Relationship of Ion Suppression Causes and Solutions
Caption: Relationship between the causes of ion suppression and the corresponding mitigation strategies.
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. waters.com [waters.com]
- 3. Direct detection and quantification of this compound sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Chromatographic Resolution of 19-Norandrosterone Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the chromatographic separation of 19-Norandrosterone (19-NA) and its isomers, such as 19-Noretiocholanolone (19-NE).
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic analysis of this compound isomers.
Issue 1: Poor Resolution Between this compound and its Isomers
-
Question: I am observing poor separation between the this compound and 19-Noretiocholanolone peaks. How can I improve the resolution?
-
Answer: Achieving baseline separation of 19-NA and its isomers is critical for accurate quantification. Several factors can be optimized to enhance resolution:
-
Mobile Phase Composition (LC-MS/MS): The polarity of the mobile phase significantly impacts the separation of steroid isomers.[1]
-
Organic Modifier: Switching between acetonitrile and methanol can alter selectivity. Methanol, in particular, can provide unique selectivity for steroids on certain stationary phases like biphenyl columns.[2]
-
Additives: The addition of small amounts of formic acid or ammonium formate to the mobile phase can improve peak shape and influence selectivity.[3]
-
Gradient Elution: Employing a shallow gradient, where the percentage of the organic solvent is increased slowly, can effectively improve the separation of closely eluting compounds.
-
-
Column Selection: The choice of the stationary phase is paramount for isomer separation.
-
Particle Size and Column Length: Using columns with smaller particle sizes (e.g., sub-2 µm) and longer lengths increases column efficiency and, consequently, resolution.[4]
-
Stationary Phase Chemistry: While C18 columns are widely used, alternative chemistries can offer better selectivity for steroid isomers. Biphenyl phases have demonstrated superior resolution for some structural isomers compared to traditional C18 columns.[2] For enantiomeric separations, chiral stationary phases are necessary.
-
-
Temperature: Operating the column at an elevated temperature (e.g., 40-50 °C) can reduce mobile phase viscosity, leading to sharper peaks and improved resolution.
-
Derivatization (GC-MS): The choice of derivatizing agent can influence the chromatographic behavior of the isomers. Experimenting with different silylating agents (e.g., MSTFA, BSTFA) and reaction conditions may lead to better separation.
-
Issue 2: Peak Tailing of this compound Peaks
-
Question: My this compound peak is exhibiting significant tailing. What are the possible causes and how can I fix it?
-
Answer: Peak tailing can compromise peak integration and accuracy. The common causes and their solutions are:
-
Secondary Interactions: Active sites on the column, such as residual silanol groups, can interact with the polar functional groups of the analytes, causing tailing.
-
Solution: Use an end-capped column to minimize silanol interactions. Adding a mobile phase modifier like triethylamine can also help to mask these active sites.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination: Accumulation of matrix components on the column can lead to peak tailing.
-
Solution: Implement a robust sample preparation procedure. Use a guard column to protect the analytical column and regularly flush the column with a strong solvent.
-
-
Inappropriate Mobile Phase pH (LC-MS/MS): If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
-
-
Issue 3: Inconsistent Retention Times
-
Question: I am experiencing a drift in the retention times of my this compound isomers. What could be the reason?
-
Answer: Fluctuating retention times can affect peak identification and quantification. Potential causes include:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention.
-
Solution: Ensure accurate and consistent preparation of the mobile phase for each run. Premixing the mobile phase components can provide better stability than online mixing.
-
-
Column Temperature: Variations in the column temperature can cause retention time shifts.
-
Solution: Use a column oven to maintain a constant and uniform temperature.
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before analysis can lead to drifting retention times, especially in gradient elution.
-
Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.
-
-
Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and, consequently, variable retention times.
-
Solution: Regularly maintain the HPLC pump and check for any leaks.
-
-
Frequently Asked Questions (FAQs)
Sample Preparation
-
Q1: What is the purpose of the hydrolysis step in the sample preparation for this compound analysis?
-
A1: In biological samples like urine, this compound and its isomers are often present as glucuronide or sulfate conjugates. The hydrolysis step, typically performed using β-glucuronidase, cleaves these conjugates to release the free steroid, which can then be extracted and analyzed.[5]
-
-
Q2: What are the recommended extraction techniques for this compound from urine?
GC-MS Analysis
-
Q3: Why is derivatization necessary for the GC-MS analysis of this compound?
-
A3: this compound and its isomers are not sufficiently volatile for direct GC-MS analysis. Derivatization, typically silylation, replaces active hydrogen atoms with trimethylsilyl (TMS) groups, increasing the volatility and thermal stability of the analytes.[7]
-
-
Q4: Which derivatizing agent is best for this compound?
-
A4: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a widely used and effective derivatizing agent for steroids.[7] Catalysts such as ammonium iodide (NH4I) and reducing agents like dithioerythritol can be added to improve the derivatization yield for certain steroids.
-
LC-MS/MS Analysis
-
Q5: Can I analyze this compound and its isomers by LC-MS/MS without derivatization?
-
A5: Yes, a significant advantage of LC-MS/MS is the ability to analyze underivatized steroids, simplifying the sample preparation process.[8]
-
-
Q6: What are the typical mobile phases used for the LC-MS/MS analysis of this compound isomers?
Data Presentation
Table 1: Comparison of GC-MS Retention Times for this compound (19-NA) and 19-Noretiocholanolone (19-NE) after Derivatization.
| Derivatization Agent | Analyte | Retention Time (min) | Reference |
| MSTFA/TMIS | 19-NA | 6.37 | [10] |
| 19-NE | 6.58 | [10] |
Note: Retention times are highly dependent on the specific GC column and temperature program used.
Table 2: Comparison of HPLC Columns for Steroid Isomer Separation.
| Column Type | Isomers | Resolution (Rs) | Mobile Phase | Reference |
| Accucore Biphenyl | 21-deoxycortisol / 11-deoxycortisol | 7.93 | Acetonitrile/Water Gradient | |
| C18 | 21-deoxycortisol / 11-deoxycortisol | 1.90 | Acetonitrile/Water Gradient | |
| Quasar AQ (Polar End-capped) | Prednisolone / Prednisone | Improved separation over C18 | H2O (0.1% formic acid): ACN (20:80) | [11] |
| Quasar C18 | Prednisolone / Prednisone | Incomplete resolution | H2O (0.1% formic acid): ACN (20:80) | [11] |
Note: While not specific to this compound, this data illustrates the significant impact of column chemistry on steroid isomer resolution.
Experimental Protocols
Protocol 1: Sample Preparation from Urine for GC-MS Analysis
-
Hydrolysis: To 2 mL of urine, add an internal standard and 1 mL of phosphate buffer (pH 7.0). Add 50 µL of β-glucuronidase from E. coli. Incubate at 55°C for 1 hour.
-
Extraction: Adjust the pH of the hydrolyzed sample to 9-10 with a carbonate buffer. Perform liquid-liquid extraction with 5 mL of tert-butyl methyl ether (TBME). Vortex for 5 minutes and centrifuge.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: To the dry residue, add 50 µL of MSTFA (and any catalyst/reducing agent, if required). Cap the vial tightly and heat at 70°C for 30 minutes.[10]
-
Analysis: After cooling to room temperature, inject 1-2 µL of the derivatized sample into the GC-MS system.
Protocol 2: LC-MS/MS Analysis of Underivatized this compound Isomers
-
Sample Preparation: Perform hydrolysis and extraction as described in Protocol 1 (steps 1 and 2).
-
Reconstitution: After evaporation of the extraction solvent (step 3 of Protocol 1), reconstitute the dry residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Chromatographic Conditions:
-
Column: A high-resolution C18 or Biphenyl column (e.g., 100 mm x 2.1 mm, 1.9 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection: Use a tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the specific precursor and product ions of this compound and its isomers.
Visualizations
Caption: A generalized experimental workflow for the analysis of this compound isomers.
Caption: A troubleshooting decision tree for improving the resolution of this compound isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. hitachi-hightech.com [hitachi-hightech.com]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. Quantification and profiling of this compound and 19-noretiocholanolone in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wada-ama.org [wada-ama.org]
- 9. Direct detection and quantification of this compound sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pepolska.pl [pepolska.pl]
Technical Support Center: Method Refinement for Trace-Level Quantification of 19-Norandrosterone
Welcome to the technical support center for the trace-level quantification of 19-Norandrosterone (19-NA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to assist in refining experimental methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying trace levels of this compound?
A1: The most prevalent and robust methods for the quantification of this compound at trace levels are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] Both techniques offer high sensitivity and selectivity, which are crucial for detecting the low concentrations of 19-NA typically found in biological samples.[2][3]
Q2: Why is sample preparation, including hydrolysis and derivatization, often necessary for 19-NA analysis?
A2: In biological matrices like urine, this compound is often present as glucuronide or sulfate conjugates.[4][5] Enzymatic hydrolysis is required to cleave these conjugates and release the free form of 19-NA for analysis.[4][6] For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of the 19-NA molecule, making it more amenable to gas chromatography.[7] Common derivatization techniques include trimethylsilylation using reagents like MSTFA.[7][8] LC-MS/MS methods can sometimes analyze the conjugated forms directly, which can simplify the sample preparation process.[2][5]
Q3: What is the significance of the 2 ng/mL threshold for this compound in urine?
A3: The detection of this compound in urine above a concentration of 2 ng/mL is often considered an adverse analytical finding in sports doping control.[1] This threshold was established to differentiate between endogenous (naturally occurring) levels and those resulting from the administration of nandrolone or other 19-norsteroids.[9] However, it's important to note that factors like pregnancy can lead to naturally higher levels of 19-NA.[1]
Q4: Can diet or supplements influence this compound levels?
A4: Yes, certain dietary choices and nutritional supplements can impact urinary this compound concentrations. For instance, the consumption of edible parts of non-castrated pigs has been shown to lead to the excretion of 19-NA.[1] Additionally, some nutritional supplements have been found to contain steroids not listed on the label, which can result in a positive test for 19-NA metabolites.[1][6]
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the trace-level quantification of this compound.
Issue 1: Poor Sensitivity / Low Signal Intensity
Question: My instrument is showing a very low signal for this compound, even in my spiked samples. What are the potential causes and how can I improve the signal?
Answer: Low signal intensity can stem from several factors throughout the analytical workflow, from sample preparation to instrument settings.
Troubleshooting Steps:
-
Verify Sample Preparation Efficiency:
-
Incomplete Hydrolysis: Ensure the enzymatic hydrolysis step is complete. Optimize the enzyme concentration (e.g., β-glucuronidase from E. coli), incubation time, and temperature (typically around 50-55°C for 1-2 hours).[4][6]
-
Inefficient Extraction: Evaluate the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) procedure for analyte loss. Consider using a different SPE cartridge type (e.g., WCX cartridges have shown good recoveries) or optimizing the extraction solvent system.[3][10]
-
Suboptimal Derivatization (GC-MS): For GC-MS, incomplete derivatization can significantly reduce signal intensity. Ensure fresh derivatizing agents (e.g., MSTFA) are used and that the reaction conditions (temperature and time) are optimal.[7]
-
-
Investigate Matrix Effects (LC-MS/MS):
-
Matrix effects, particularly ion suppression in electrospray ionization (ESI), are a common cause of low signal intensity in LC-MS/MS.[3][11][12]
-
Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.
-
Improve sample clean-up to remove interfering matrix components.[10]
-
Adjust chromatography to separate this compound from the suppression zone.
-
Utilize a stable isotope-labeled internal standard (e.g., deuterated this compound) to compensate for matrix effects.[3]
-
-
Optimize Instrument Parameters:
-
GC-MS: Check the injection port temperature, split/splitless parameters, and ion source temperature.
-
LC-MS/MS: Optimize ESI source parameters (e.g., spray voltage, gas flows, and temperature). Ensure the mass spectrometer is properly tuned and calibrated.
-
Issue 2: High Background Noise / Interfering Peaks
Question: My chromatograms have a high baseline or show many interfering peaks, making it difficult to accurately integrate the this compound peak. What can I do to clean up my analysis?
Answer: High background noise and interfering peaks are often due to sample matrix components or contamination.
Troubleshooting Steps:
-
Enhance Sample Clean-up:
-
A multi-step clean-up procedure may be necessary. For example, combining SPE with a subsequent LLE step can provide a cleaner extract.
-
Consider using different SPE sorbents to target specific interferences.
-
-
Check for System Contamination:
-
Optimize Chromatographic Separation:
-
Adjust the temperature gradient (for GC) or the mobile phase gradient (for LC) to improve the resolution between this compound and interfering peaks.
-
Consider using a different chromatography column with a different stationary phase to alter selectivity.[15]
-
Issue 3: Poor Peak Shape (Tailing or Fronting)
Question: The peak for this compound is showing significant tailing (or fronting), which affects integration and reproducibility. What is the cause and how can I fix it?
Answer: Poor peak shape is often related to interactions within the chromatographic system or issues with the injection.
Troubleshooting Steps:
-
Address Active Sites (GC-MS):
-
Active sites in the GC inlet liner, column, or connections can cause peak tailing. Use a deactivated liner and ensure all connections are clean and properly made.
-
Ensure the derivatization is complete, as free hydroxyl groups can interact with active sites.
-
-
Check for Column Overload:
-
Injecting too much sample onto the column can lead to peak fronting.[14] Try diluting the sample extract.
-
-
Optimize Injection Technique:
-
For GC-MS, ensure a fast and consistent injection to promote sharp peaks.
-
For LC-MS/MS, ensure the injection solvent is compatible with the mobile phase to avoid peak distortion.
-
-
Evaluate Column Health:
-
A contaminated or degraded column can lead to poor peak shape. Consider flushing the column or replacing it if necessary.
-
Quantitative Data Summary
The following tables summarize representative quantitative data for the analysis of this compound.
Table 1: Comparison of Recovery and Matrix Effect for this compound in Urine using different SPE Cartridges.[10]
| Analyte | SPE Cartridge | Recovery (%) | Matrix Effect (%) |
| This compound | WCX | 95 ± 5 | -10 ± 4 |
| This compound | NEXUS | 92 ± 6 | -15 ± 5 |
| This compound | HRX | 88 ± 8 | -20 ± 7 |
Table 2: Extraction Efficiency of this compound at Different Concentrations.[6]
| Analyte | Target Concentration (ng/mL) | Recovery (%) |
| 19-NA | 4 | 110.4 |
| 19-NA | 10 | 110.7 |
| 19-NA | 50 | 85.7 |
Experimental Protocols
Key Experiment: GC-MS Analysis of this compound in Urine
This protocol provides a general workflow for the analysis of this compound in urine using GC-MS.
-
Internal Standard Addition:
-
To a specified volume of urine (e.g., 5 mL), add a known amount of a suitable internal standard, such as a ¹³C or deuterated analog of this compound.
-
-
Enzymatic Hydrolysis:
-
Adjust the pH of the urine sample to approximately 5.2 using an acetate buffer.
-
Add β-glucuronidase enzyme (e.g., from Helix pomatia or E. coli).[4][16]
-
Incubate the mixture at a controlled temperature (e.g., 55°C) for a specified time (e.g., 2 hours) to ensure complete hydrolysis of the 19-NA glucuronide.[4]
-
-
Extraction:
-
Perform a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., diethyl ether or a mixture of pentane and ethyl acetate) or a solid-phase extraction (SPE) using a cartridge (e.g., C18 or a mixed-mode cation exchange).
-
-
Purification/Clean-up:
-
The extracted sample may require further purification to remove interfering substances. This can be achieved through additional LLE steps or by using a different SPE cartridge.
-
-
Derivatization:
-
Evaporate the purified extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a derivatizing agent, such as a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium iodide, and ethanethiol.[7]
-
Heat the mixture (e.g., at 60°C for 20 minutes) to form the trimethylsilyl (TMS) derivative of this compound.[7]
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatograph Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature gradient to ensure good separation of the analyte from matrix components.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the 19-NA derivative.
-
-
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for common issues in 19-NA analysis.
References
- 1. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct detection and quantification of this compound sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Determination of the origin of urinary norandrosterone traces by gas chromatography combustion isotope ratio mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. benchchem.com [benchchem.com]
- 14. agilent.com [agilent.com]
- 15. dshs-koeln.de [dshs-koeln.de]
- 16. Detection and quantitation of this compound in urine by isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 19-Norandrosterone in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 19-Norandrosterone in complex biological matrices.
Troubleshooting Guides
This section addresses common issues encountered during the sample cleanup and analysis of this compound.
Issue 1: Low Analyte Recovery
Question: I am experiencing low recovery of this compound from my samples. What are the potential causes and how can I improve it?
Answer: Low recovery of this compound can stem from several factors throughout the sample preparation workflow. Here are the common causes and troubleshooting steps:
-
Incomplete Hydrolysis: this compound is primarily present in urine as glucuronide and sulfate conjugates.[1][2] Incomplete cleavage of these conjugates is a major source of low recovery.
-
Troubleshooting:
-
Enzyme Activity: Ensure the β-glucuronidase enzyme (e.g., from E. coli) is active and used under optimal conditions (pH, temperature, incubation time).[2] For sulfate conjugates, a sulfatase enzyme may be necessary, or a chemical hydrolysis approach like solvolysis can be employed.[2]
-
Incubation Time: Optimize the incubation time for enzymatic hydrolysis. While some protocols suggest 1 hour, others may require longer durations depending on the enzyme and sample matrix.[2]
-
Chemical Hydrolysis: Consider methanolysis, a form of solvolysis, which can cleave both glucuronide and sulfate conjugates.[2]
-
-
-
Suboptimal Extraction: The choice of extraction method and its parameters are critical for efficient recovery.
-
Troubleshooting:
-
Solid-Phase Extraction (SPE):
-
Sorbent Selection: The choice of SPE sorbent (e.g., C18, mixed-mode cation exchange) significantly impacts recovery.[3][4] Hydrophilic-lipophilic balance (HLB) cartridges have shown good recoveries for a range of steroids.[3]
-
Method Optimization: Systematically optimize the conditioning, loading, washing, and elution steps.[5] The pH of the sample and wash solutions, as well as the composition and volume of the elution solvent, are key parameters to adjust.[5]
-
-
Liquid-Liquid Extraction (LLE):
-
Solvent Choice: The selection of an appropriate extraction solvent is crucial.
-
pH Adjustment: Adjusting the sample pH can improve the partitioning of this compound into the organic phase.
-
-
Supported Liquid Extraction (SLE): This technique can be an efficient alternative to traditional LLE, offering high analyte recoveries and cleaner extracts.[6]
-
-
-
Analyte Loss During Evaporation/Reconstitution:
-
Troubleshooting:
-
Evaporation: Avoid excessive heat or prolonged nitrogen streams during the dry-down step, as this can lead to the loss of the analyte.
-
Reconstitution: Ensure the dried extract is fully redissolved in the reconstitution solvent by vortexing or sonication.[7] The choice of reconstitution solvent should be compatible with the analytical method (e.g., LC mobile phase).[7]
-
-
Issue 2: High Matrix Effects (Ion Suppression/Enhancement)
Question: My LC-MS/MS analysis of this compound is showing significant ion suppression. How can I minimize matrix effects?
Answer: Matrix effects are a common challenge in LC-MS/MS analysis, especially with complex matrices like urine.[8][9] They can lead to inaccurate quantification and reduced sensitivity.[8][9] Here are strategies to mitigate them:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components from the sample.
-
Troubleshooting:
-
SPE Optimization: A well-optimized SPE method is crucial. Experiment with different sorbents and washing steps to achieve a cleaner extract.[4][5]
-
Immunoaffinity Chromatography (IAC): This highly selective technique uses antibodies to isolate the target analyte, resulting in a very clean extract with significantly reduced matrix effects.[10][11]
-
Two-Dimensional Chromatography: Employing a multi-dimensional chromatography approach, such as LC-GC-MS, can provide enhanced separation and cleaner extracts.[12]
-
-
-
Chromatographic Separation:
-
Troubleshooting:
-
Optimize LC Method: Adjust the gradient profile and column chemistry to separate this compound from co-eluting matrix components that cause ion suppression.
-
Post-Column Infusion Study: This experiment can help identify regions in the chromatogram where significant ion suppression occurs, allowing for targeted optimization of the LC method.
-
-
-
Internal Standards:
-
Troubleshooting:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated this compound internal standard is the best choice to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[1]
-
-
-
Sample Dilution:
-
Troubleshooting:
-
Diluting the sample can reduce the concentration of interfering matrix components. However, this may compromise the limit of detection if the analyte concentration is very low.
-
-
Issue 3: Poor Peak Shape and Inconsistent Retention Times in GC-MS Analysis
Question: I'm observing poor peak shape and shifting retention times for this compound in my GC-MS analysis. What could be the problem?
Answer: Poor chromatography in GC-MS is often related to issues with derivatization or the cleanliness of the sample extract.
-
Incomplete or Inconsistent Derivatization: this compound requires derivatization to increase its volatility for GC-MS analysis.[2][13]
-
Troubleshooting:
-
Reagent Choice: The most common derivatizing agents are silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2][13] The choice of reagent and the addition of a catalyst can impact the reaction efficiency.[13]
-
Reaction Conditions: Optimize the derivatization temperature and time.[13] Ensure the sample extract is completely dry before adding the derivatizing reagent, as moisture can interfere with the reaction.
-
Fresh Reagents: Use fresh derivatizing reagents, as they can degrade over time.
-
-
-
Matrix Interference: Non-volatile matrix components in the final extract can contaminate the GC inlet and column, leading to poor peak shape and retention time shifts.
-
Troubleshooting:
-
Enhance Cleanup: Re-evaluate your sample cleanup procedure to remove more matrix components. Consider adding an additional cleanup step, such as a silica gel purification after SPE.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common form of this compound in urine?
A1: this compound is predominantly found as its glucuronide conjugate in human urine.[1][2] A smaller fraction may be present as the sulfate conjugate.[2][14] Therefore, a hydrolysis step is essential for the analysis of total this compound.[1][2]
Q2: What are the typical recovery rates I can expect with different SPE cartridges?
A2: Recovery can vary depending on the specific protocol and matrix. However, the following table provides a general comparison of recovery and matrix effects for this compound in urine using different SPE cartridges.
| SPE Cartridge | Analyte | Recovery (%) | Matrix Effect (%) |
| WCX | This compound | 95 ± 5 | -10 ± 4 |
| NEXUS | This compound | 92 ± 6 | -15 ± 5 |
| HRX | This compound | 88 ± 8 | -20 ± 7 |
| HLB | Steroids (general) | 85.4 - 101.3 | Not Specified |
| C18 | Steroids (general) | Not Specified | Not Specified |
Data compiled from multiple sources.[3][4]
Q3: Is derivatization always necessary for this compound analysis?
A3: Derivatization is generally required for GC-MS analysis to improve the volatility and thermal stability of this compound.[2][13] However, for LC-MS/MS analysis, derivatization is typically not necessary, which simplifies the sample preparation procedure.[15]
Q4: What are the key validation parameters for a this compound analytical method?
A4: A robust analytical method for this compound should be validated for the following parameters:
-
Linearity and Range: The method should demonstrate a linear response over a defined concentration range.
-
Accuracy and Precision: Accuracy (closeness to the true value) and precision (repeatability and reproducibility) should be within acceptable limits. For example, a candidate reference method for this compound in urine demonstrated within-set coefficients of variation (CVs) from 0.2% to 1.2% and between-set CVs from 0.1% to 0.5%.[1]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. An LC-MS/MS method for this compound sulfate reported an LOD of 40 pg/mL and an LLOQ of 200 pg/mL.[16]
-
Specificity and Selectivity: The method should be able to differentiate this compound from other endogenous and exogenous compounds in the matrix.
-
Recovery: The efficiency of the extraction process should be determined.
-
Matrix Effects: The influence of the sample matrix on the analytical signal should be evaluated.
-
Stability: The stability of the analyte in the matrix and in processed samples should be assessed under different storage conditions.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Urine
This protocol is a general guideline and should be optimized for your specific application and instrumentation.
-
Sample Pre-treatment and Hydrolysis:
-
To 5 mL of urine, add an appropriate amount of a stable isotope-labeled internal standard (e.g., this compound-d4).
-
Add 1 mL of phosphate buffer (pH 7).
-
Add 50 µL of β-glucuronidase from E. coli.
-
Incubate at 50°C for 1 hour.[2]
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (500 mg) with 5 mL of methanol followed by 5 mL of deionized water.[10] Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove hydrophilic interferences.
-
Wash the cartridge with 5 mL of a methanol/water mixture (e.g., 40:60, v/v) to remove moderately polar interferences. The optimal composition of this wash solution should be determined during method development.
-
-
Elution:
-
Elute the this compound with 5 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase for LC-MS/MS or a derivatization solvent for GC-MS).
-
Visualizations
References
- 1. Development and evaluation of a candidate reference measurement procedure for the determination of this compound in human urine using isotope-dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. SPE Method Development | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. dshs-koeln.de [dshs-koeln.de]
- 9. marker-test.de [marker-test.de]
- 10. dshs-koeln.de [dshs-koeln.de]
- 11. Immunoaffinity chromatography: an introduction to applications and recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of an analytical method for this compound, Boldenone, and Formestane in urine by on-line-coupling of LC-GC-MS and LC-GC-IRMS | World Anti Doping Agency [wada-ama.org]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. Profiling of this compound sulfate and glucuronide in human urine: implications in athlete's drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. wada-ama.org [wada-ama.org]
- 16. Direct detection and quantification of this compound sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of mobile phase modifiers on 19-Norandrosterone analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of mobile phase modifiers on the analysis of 19-Norandrosterone. It is intended for researchers, scientists, and drug development professionals utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) for the detection and quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common mobile phase modifiers used for the analysis of this compound and other anabolic steroids?
A1: The most frequently used mobile phase modifiers in LC-MS analysis of steroids like this compound are formic acid, acetic acid, ammonium formate, and ammonium acetate.[1][2] These are chosen for their volatility, which is crucial for electrospray ionization (ESI), and their ability to influence the ionization process and chromatographic separation. Ammonium fluoride is also utilized as an ionization enhancer, particularly in negative ion mode.[3][4][5]
Q2: How do mobile phase modifiers affect the ionization of this compound?
A2: Mobile phase modifiers play a critical role in the ionization efficiency of this compound.
-
Acidic modifiers like formic acid and acetic acid are added to the mobile phase to promote the formation of protonated molecules ([M+H]^+) in positive ion mode. This is beneficial for compounds with basic functional groups that can readily accept a proton.
-
Ammonium acetate can act as a buffering agent, helping to control the pH of the mobile phase. This can be particularly useful for improving the chromatography of pH-dependent analytes.[6]
-
Ammonium fluoride has been shown to significantly enhance the ionization of steroids, including those with a 3-keto-Δ4 structure, in both positive and negative ion modes.[3][4][5][7][8] In negative ion mode, it can facilitate the formation of ([M-H]^-) ions.[2]
Q3: Should I use positive or negative ion mode for this compound analysis?
A3: The choice between positive and negative ion mode depends on the specific analytical goals and the mobile phase being used.
-
Positive ion mode (ESI+) is commonly used for the analysis of steroids and is effective when using acidic modifiers like formic acid to generate ([M+H]^+) ions.[9]
-
Negative ion mode (ESI-) can offer high sensitivity, especially when using modifiers like ammonium fluoride.[2][7][8] For the direct analysis of conjugated metabolites like this compound sulfate, negative ion mode is employed.[10]
Q4: Can the choice of mobile phase modifier affect the retention time of this compound?
A4: Yes, the mobile phase modifier can influence the retention time. By altering the pH of the mobile phase, modifiers can change the ionization state of the analyte and its interaction with the stationary phase, thus affecting its retention. For instance, changing from an acidic modifier like formic acid to a buffered solution like ammonium acetate will change the mobile phase pH and can lead to shifts in retention times.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound that may be related to the mobile phase composition.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Secondary Interactions: Interactions between the analyte and the stationary phase, which can be influenced by mobile phase pH. | - Adjust Mobile Phase pH: If using an unbuffered acidic mobile phase, consider adding a buffer like ammonium formate or ammonium acetate to control the pH. - Optimize Modifier Concentration: The concentration of the modifier can impact peak shape. Experiment with different concentrations (e.g., 0.05% to 0.2% for formic acid). |
| Column Overload: Injecting too much sample can lead to peak fronting. | - Dilute the Sample: Reduce the concentration of the sample being injected. | |
| Column Contamination or Degradation: Buildup of matrix components on the column. | - Flush the Column: Use a strong solvent to wash the column. - Use a Guard Column: A guard column can help protect the analytical column from contaminants.[11] - Replace the Column: If flushing does not resolve the issue, the column may need to be replaced.[12] | |
| Low Sensitivity / Poor Signal Intensity | Suboptimal Ionization: The mobile phase modifier may not be ideal for the ionization of this compound. | - Switch to an Ionization Enhancer: Consider using ammonium fluoride as a mobile phase additive, which has been shown to significantly increase the signal for many steroids.[3][4][5][7][8] - Optimize Modifier Concentration: The concentration of the modifier can affect signal intensity. |
| Ion Suppression: Co-eluting matrix components can compete with the analyte for ionization, reducing its signal.[13][14][15][16] | - Improve Chromatographic Separation: Modify the gradient to better separate this compound from interfering compounds. - Enhance Sample Preparation: Use a more effective sample clean-up method (e.g., solid-phase extraction) to remove matrix components.[13] | |
| Inconsistent Retention Times | Mobile Phase Instability: Changes in the mobile phase composition over time due to evaporation or degradation. | - Prepare Fresh Mobile Phase Daily: Ensure the mobile phase is freshly prepared and properly degassed.[17] - Use a Buffered Mobile Phase: Buffers like ammonium acetate can help maintain a stable pH and improve retention time reproducibility.[6] |
Data Presentation: Impact of Mobile Phase Modifiers on Steroid Analysis
| Mobile Phase Modifier | Typical Concentration | Ionization Mode | Observed Effect on Signal Intensity (Compared to Formic Acid) | Reference |
| Formic Acid | 0.1% (v/v) | Positive | Baseline | [2] |
| Ammonium Acetate | 25 mM | Positive | Not directly compared, but used in a high-accuracy method. | [6] |
| Ammonium Fluoride | 0.2 - 6 mmol/L | Positive & Negative | 100% to 1280% increase for various steroids in positive mode.[3] 2 to 22-fold increase in negative mode.[7][8] | [2][3][7][8] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound Glucuronide with Ammonium Acetate
This protocol is adapted from a high-accuracy method for the determination of this compound glucuronide in urine.[6]
-
Sample Preparation:
-
Reconstitute freeze-dried urine certified reference material (CRM) with water.
-
Prepare sample blends by adding a deuterated internal standard (d4-19-NAG) to the reconstituted urine.
-
Incubate the blends at 40°C for 30 minutes.
-
Perform solid-phase extraction (SPE) using a Strata-X cartridge, pre-conditioned with methanol and water.
-
Wash the cartridge with water and aqueous methanol.
-
Elute the analyte with methanol.
-
Evaporate the eluate to near dryness and reconstitute in 25 mM ammonium acetate buffer (pH 7).
-
-
LC-MS/MS Conditions:
-
LC System: Waters 2795 LC
-
Column: Phenomenex Luna 5µ C18 (2) 150 x 2 mm
-
Mobile Phase: Isocratic elution with 50% 25 mM ammonium acetate (pH 7) and 50% methanol.
-
Flow Rate: Not specified.
-
Column Temperature: 30°C
-
MS System: Micromass Quattro Micro MS/MS
-
Ionization Mode: Positive Electrospray (ESI+)
-
Capillary Voltage: 3.00 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 450°C
-
MRM Transitions: 470.2 > 259.2, 470.2 > 241.2 (for 19-NAG) and 474.2 > 263.2, 474.2 > 245.2 (for d4-19-NAG).
-
Protocol 2: General Steroid Profiling with Ammonium Fluoride Enhancement
This protocol is a general approach for steroid analysis, highlighting the use of ammonium fluoride for signal enhancement.[3][4][5]
-
Sample Preparation:
-
Perform liquid-liquid extraction of the sample (e.g., serum) with an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in a solution of water/methanol containing ammonium fluoride.
-
-
LC-MS/MS Conditions:
-
LC System: Waters Acquity UHPLC
-
Column: Phenomenex Luna Omega C18
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and methanol.
-
Post-column Infusion: Introduce a 6 mmol/L solution of ammonium fluoride post-column at a low flow rate (e.g., 5 µL/min).
-
MS System: Waters Xevo TQ-XS
-
Ionization Mode: Positive Electrospray (ESI+)
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Selection of mobile phase modifiers for this compound.
References
- 1. halocolumns.com [halocolumns.com]
- 2. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. Multi-steroid profiling by UHPLC-MS/MS with post-column infusion of ammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode [arome-science.com]
- 10. Direct detection and quantification of this compound sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. restek.com [restek.com]
Validation & Comparative
A Comparative Guide to GC-MS Methodologies for the Quantification of 19-Norandrosterone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantification of 19-norandrosterone (19-NA), a primary metabolite of nandrolone and other 19-norsteroids. A critical analyte in anti-doping control and metabolic studies, accurate and reliable quantification of 19-NA is paramount. This document outlines key performance characteristics of various GC-MS methods, offers detailed experimental protocols, and presents a comparison with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as a viable alternative.
Method Performance: A Quantitative Comparison
The selection of an analytical method for this compound quantification is often a balance between required sensitivity, sample throughput, and the complexity of the sample matrix. Below is a summary of quantitative data from validated GC-MS and LC-MS/MS methods.
Table 1: Comparison of GC-MS and LC-MS/MS Method Validation Parameters for this compound Quantification in Urine
| Parameter | GC-MS Method 1 | GC-MS Method 2 | LC-MS/MS Method |
| Limit of Quantification (LOQ) | 2 ng/mL[1] | 0.5 ng/mL | <1 ng/mL[2] |
| Linearity Range | 0.5 - 6 ng/mL & 10 - 400 ng/mL | Not Specified | 0.25 - 5 ng/mL |
| Precision (%CV) | <16.4% | Within-assay: ±0.3‰, Between-assay: ±0.4‰[3] | <15% |
| Accuracy (%Bias) | Not Specified | Not Specified | < ±15% |
| Recovery | 85.7% - 131.9% | Not Specified | 61% - 131% (mean 89%) |
| Internal Standard | Deuterated 19-NA | Deuterated internal standard[4] | Isotopically labeled internal standards |
Experimental Protocols: A Closer Look at Methodologies
Detailed and standardized experimental protocols are crucial for reproducible and reliable results. Below are representative protocols for the analysis of this compound using GC-MS and a comparative overview of a typical LC-MS/MS workflow.
Detailed Experimental Protocol for GC-MS Quantification of this compound
This protocol is a composite of commonly employed procedures in anti-doping laboratories.
1. Sample Preparation
-
Hydrolysis: To a 2-5 mL urine sample, add a deuterated internal standard (e.g., d4-19-NA-glucuronide).[5] Adjust the pH to 7 with phosphate buffer. Add β-glucuronidase from E. coli and incubate at 55°C for 1 hour to deconjugate the this compound glucuronide.[6]
-
Liquid-Liquid Extraction (LLE): After hydrolysis, adjust the pH to 9-10 with a carbonate buffer. Extract the free steroids with 10 mL of tert-butyl methyl ether (TBME).[6]
-
Evaporation: The organic layer is transferred and evaporated to dryness under a stream of nitrogen.
2. Derivatization
-
To the dry residue, add a derivatizing agent such as a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium iodide, and ethanethiol, or another suitable silylating agent like BSTFA with 1% TMCS.[7]
-
Heat the mixture at 60-70°C for 20-30 minutes to form trimethylsilyl (TMS) derivatives of the steroids, which are more volatile and suitable for GC analysis.[8][9]
3. GC-MS Analysis
-
Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Gas Chromatography:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent, is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature gradient is used to separate the analytes. For example, an initial temperature of 180°C, ramped to 240°C, and then to 310°C.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used for targeted quantification, monitoring characteristic ions of the this compound-TMS derivative.
-
Alternative Method: LC-MS/MS
LC-MS/MS has emerged as a powerful alternative to GC-MS for steroid analysis, offering some distinct advantages.[10][11]
Key Differences in LC-MS/MS Workflow:
-
Derivatization: Often not required, simplifying and shortening the sample preparation process.[10]
-
Chromatography: Utilizes reverse-phase liquid chromatography for separation.
-
Run Time: Typically shorter than GC-MS runs.[10]
Visualizing the Workflow and Decision-Making Process
To better illustrate the methodologies and the rationale for method selection, the following diagrams are provided.
References
- 1. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of this compound and 19-noretiocholanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A simplified procedure for GC/C/IRMS analysis of underivatized this compound in urine following HPLC purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wada-ama.org [wada-ama.org]
- 5. wada-ama.org [wada-ama.org]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. Quantification and profiling of this compound and 19-noretiocholanolone in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Gas chromatography/mass spectrometry (GC/MS) remains a pre-eminent discovery tool in clinical steroid investigations even in the era of fast liquid chromatography tandem mass spectrometry (LC/MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of 19-Norandrosterone: LC-MS/MS vs. GC-C-IRMS
For researchers, scientists, and drug development professionals, the accurate detection and quantification of 19-norandrosterone (19-NA), a primary metabolite of the anabolic steroid nandrolone, is of paramount importance, particularly in the context of anti-doping control. Two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS), are pivotal in this field. This guide provides a comprehensive cross-validation of these methods, presenting their performance, experimental protocols, and underlying principles.
Quantitative Performance Comparison
The choice between LC-MS/MS and GC-C-IRMS for this compound analysis hinges on the specific analytical goal. LC-MS/MS excels in providing sensitive and accurate quantification, while GC-C-IRMS is the definitive method for determining the origin (endogenous or exogenous) of the detected steroid. The following table summarizes key performance metrics for both techniques based on published data.
| Performance Metric | LC-MS/MS | GC-C-IRMS | Key Considerations |
| Limit of Detection (LOD) | As low as 40 pg/mL for 19-NA sulfate[1] | Not typically used for quantification, but for isotopic ratio measurement | LC-MS/MS is superior for detecting trace amounts of the analyte. |
| Lower Limit of Quantification (LLOQ) | 200 pg/mL for 19-NA sulfate[1] | 2 ng/mL for 19-NA[2][3] | LC-MS/MS offers significantly lower quantification limits. |
| Precision (Intra-day) | 2.7% at 2 ng/mL[1] | Within-assay precision of ±0.3‰ (for δ¹³C values)[4] | Both methods demonstrate high precision for their respective measurements. |
| Precision (Inter-assay) | 14.3% at 2 ng/mL[1] | Between-assay precision of ±0.4‰ (for δ¹³C values)[4] | Both methods show good reproducibility. |
| Primary Application | Quantification of 19-NA and its conjugates[1][5] | Confirmation of exogenous origin by measuring ¹³C/¹²C isotope ratio[2][4][6] | The techniques serve complementary roles in anti-doping analysis. |
Experimental Workflows
The analytical workflows for LC-MS/MS and GC-C-IRMS, while both aimed at analyzing this compound from urine samples, involve distinct steps. The following diagram illustrates the typical experimental process for each technique.
Figure 1. Experimental Workflows for this compound Analysis
The Logic of Cross-Validation
In the context of anti-doping, LC-MS/MS and GC-C-IRMS are often used in a complementary fashion. An initial screening and quantification are typically performed using a sensitive method like LC-MS/MS or GC-MS. If the concentration of this compound falls within a suspicious range (e.g., between 2.5 and 15 ng/mL), a confirmatory analysis using GC-C-IRMS is mandatory to determine if the origin is exogenous.[2][3]
Figure 2. Logical Flow of Cross-Validation
Detailed Experimental Protocols
LC-MS/MS Method for this compound Sulfate
This method is adapted for the direct detection and quantification of this compound sulfate (19-NAS) in human urine.[1]
-
Sample Preparation:
-
Utilize a quaternary amine solid-phase extraction (SPE) protocol for sample cleanup and concentration.
-
-
Liquid Chromatography:
-
Column: Uptisphere ODB (150 mm x 3.0 mm, 5 µm).
-
Mobile Phase: A suitable gradient of aqueous and organic solvents.
-
Flow Rate: Optimized for chromatographic separation.
-
-
Mass Spectrometry:
-
Ionization: Negative electrospray ionization (ESI) mode.
-
Detection: Tandem mass spectrometry (MS/MS) for specific detection and quantification of 19-NAS.
-
GC-C-IRMS Method for this compound
This protocol is designed to determine the carbon isotope ratio of this compound to establish its origin.[2][4]
-
Sample Preparation:
-
Hydrolysis: Perform enzymatic hydrolysis of urine samples using β-glucuronidase from Escherichia coli to release the free steroid.[2]
-
Extraction: Extract the hydrolyzed sample with n-pentane.[2]
-
Purification: Purify the compounds of interest using a single or double liquid chromatographic step (HPLC) to minimize background noise and interferences that could affect the accuracy of δ¹³C values.[2][4]
-
-
Gas Chromatography:
-
Column: A suitable capillary column for steroid separation.
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient to ensure good separation of 19-NA from other urinary steroids.
-
-
Combustion and Isotope Ratio Mass Spectrometry:
-
The eluent from the GC is passed through a combustion furnace to convert the analyte to CO₂ gas.
-
The CO₂ is then introduced into the isotope ratio mass spectrometer to measure the ¹³C/¹²C ratio, which is expressed as a δ¹³C value (‰).
-
Conclusion
The cross-validation of LC-MS/MS and GC-C-IRMS for the analysis of this compound reveals their complementary strengths. LC-MS/MS provides a highly sensitive and specific method for the quantification of 19-NA and its conjugates, making it an excellent tool for initial screening. In contrast, GC-C-IRMS is the indispensable gold standard for confirming the exogenous origin of this compound, a critical step in anti-doping investigations. The integrated use of these two powerful techniques ensures both the accurate detection and the unambiguous determination of the source of this controlled substance, providing a robust framework for regulatory testing and research.
References
- 1. Direct detection and quantification of this compound sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of this compound and 19-noretiocholanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A simplified procedure for GC/C/IRMS analysis of underivatized this compound in urine following HPLC purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wada-ama.org [wada-ama.org]
- 6. researchgate.net [researchgate.net]
Navigating the Landscape of 19-Norandrosterone Proficiency Testing: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of 19-Norandrosterone (19-NA), ensuring analytical proficiency is paramount. This guide provides a comparative overview of the methodologies and expected performance in inter-laboratory comparison studies for 19-NA, a key urinary metabolite of the anabolic steroid nandrolone.
The detection of 19-NA is a critical aspect of anti-doping controls, with regulatory bodies like the World Anti-Doping Agency (WADA) setting stringent guidelines for its analysis and reporting. Participation in proficiency testing (PT) or external quality assessment schemes (EQAS) is mandatory for accredited laboratories to ensure the accuracy and comparability of their results. This guide delves into the common analytical techniques, presents illustrative data from such studies, and outlines the standardized experimental protocols.
Data Presentation: Illustrative Inter-Laboratory Comparison Results
Due to the confidential nature of specific results from WADA's External Quality Assessment Scheme (EQAS), the following table presents a realistic, illustrative summary of data from a hypothetical inter-laboratory comparison study for this compound analysis. This table demonstrates how data from such a study would be structured to allow for easy comparison of laboratory performance.
The data represents a proficiency test where participating laboratories were required to quantify the concentration of 19-NA in a supplied urine sample. Performance is often evaluated using z-scores, which indicate how far a laboratory's result is from the assigned value (robust mean of all participants' results). A z-score between -2 and 2 is generally considered satisfactory.
| Participant Laboratory ID | Reported 19-NA Concentration (ng/mL) | Robust Mean (ng/mL) | Standard Deviation | z-score | Method Used |
| Lab 01 | 4.8 | 5.0 | 0.5 | -0.4 | GC-MS |
| Lab 02 | 5.2 | 5.0 | 0.5 | 0.4 | GC-MS |
| Lab 03 | 4.5 | 5.0 | 0.5 | -1.0 | LC-MS/MS |
| Lab 04 | 5.5 | 5.0 | 0.5 | 1.0 | GC-MS |
| Lab 05 | 6.1 | 5.0 | 0.5 | 2.2 | GC-MS |
| Lab 06 | 4.9 | 5.0 | 0.5 | -0.2 | LC-MS/MS |
| Lab 07 | 5.1 | 5.0 | 0.5 | 0.2 | GC-MS |
| Lab 08 | 3.9 | 5.0 | 0.5 | -2.2 | GC-MS |
| Lab 09 | 5.3 | 5.0 | 0.5 | 0.6 | GC-MS |
| Lab 10 | 4.7 | 5.0 | 0.5 | -0.6 | LC-MS/MS |
This table is for illustrative purposes only and does not represent actual data from any specific proficiency testing program.
Experimental Protocols
The analysis of this compound in urine typically involves two main analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for screening and quantification, and Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) for confirmation of exogenous origin, especially in cases where concentrations are close to the established threshold.
Sample Preparation and Hydrolysis
A common sample preparation workflow is essential for reliable and reproducible results.
-
Internal Standard Addition: A deuterated internal standard, such as this compound-d4-glucuronide, is added to a specific volume of the urine sample. This standard is crucial for accurate quantification as it corrects for potential losses during sample preparation and analysis.
-
Enzymatic Hydrolysis: this compound is primarily excreted in urine as a glucuronide conjugate. To enable its extraction and analysis, the conjugate must be cleaved through enzymatic hydrolysis. This is typically achieved by adding β-glucuronidase from E. coli and incubating the sample at an elevated temperature (e.g., 50-60°C) for a defined period (e.g., 1-3 hours).
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Following hydrolysis, the free 19-NA is extracted from the urine matrix. LLE using an organic solvent like tert-butyl methyl ether (TBME) or SPE with a suitable sorbent are common methods. The choice of extraction technique can influence recovery and sample purity.
-
Derivatization: To improve the chromatographic properties and mass spectrometric sensitivity of 19-NA, it is often derivatized. A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts the hydroxyl groups of the steroid into trimethylsilyl (TMS) ethers.
GC-MS Analysis for Quantification
-
Chromatographic Separation: The derivatized extract is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar or mid-polar stationary phase). The GC oven temperature is programmed to separate 19-NA-TMS from other endogenous steroids and potential interfering substances.
-
Mass Spectrometric Detection: The separated compounds are introduced into a mass spectrometer, typically a single or triple quadrupole instrument. The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance sensitivity and selectivity for the target analyte and internal standard.
-
Quantification: The concentration of 19-NA is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 19-NA.
GC-C-IRMS Analysis for Confirmation of Origin
When the concentration of 19-NA falls within a specific range (typically between 2.5 and 15 ng/mL), WADA regulations mandate confirmation of its exogenous origin using GC-C-IRMS. This technique measures the carbon isotope ratio (¹³C/¹²C) of 19-NA.
-
Sample Preparation: Similar to GC-MS, but often requiring more rigorous purification steps to remove any interfering compounds that could affect the isotope ratio measurement.
-
GC Separation and Combustion: The purified extract is injected into a GC. The separated 19-NA is then combusted at a high temperature (e.g., 950°C) in a furnace to convert it into carbon dioxide (CO₂) gas.
-
Isotope Ratio Mass Spectrometry: The CO₂ gas is introduced into an isotope ratio mass spectrometer, which precisely measures the ratio of ¹³CO₂ to ¹²CO₂.
-
Data Interpretation: The measured carbon isotope ratio of the urinary 19-NA is compared to that of endogenous reference steroids within the same sample. A significant difference in the isotope ratio indicates an exogenous source, as synthetic steroids typically have a different ¹³C/¹²C ratio than those produced naturally by the body.
Mandatory Visualization
The following diagram illustrates the general workflow for a this compound proficiency testing study, from sample receipt to data analysis and reporting.
Workflow of a this compound Proficiency Testing Study.
A Comparative Analysis of 19-Norandrosterone and 19-Noretiocholanolone as Nandrolone Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE), the two primary urinary metabolites of the anabolic androgenic steroid nandrolone. Understanding the characteristics of these biomarkers is crucial for accurate detection in anti-doping control and for metabolism studies in drug development. This document summarizes key quantitative data, details experimental protocols for their detection, and provides visual representations of the metabolic and analytical workflows.
Executive Summary
Nandrolone is a potent anabolic steroid prohibited in sports. Its detection relies on the identification of its main urinary metabolites, this compound (19-NA) and 19-noretiocholanolone (19-NE).[1] Generally, 19-NA is the more abundant and longer-lasting biomarker, making it the primary target in anti-doping analyses.[1] However, the concentration ratio of 19-NA to 19-NE can provide additional information regarding the time of administration. Both metabolites are typically excreted as glucuronide and sulfate conjugates.[2] Detection is commonly performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), with LC-MS/MS offering direct analysis of conjugated metabolites without the need for hydrolysis and derivatization.[2][3]
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and 19-noretiocholanolone as nandrolone biomarkers.
Table 1: General Biomarker Characteristics
| Feature | This compound (19-NA) | 19-Noretiocholanolone (19-NE) | References |
| Primary Status | Primary and most abundant metabolite. | Secondary metabolite, generally found in lower concentrations. | [1] |
| WADA Threshold | 2 ng/mL in urine for an adverse analytical finding. | No specific threshold; its presence supports a 19-NA finding. | [2] |
| Typical Conjugation | Primarily glucuronide, also sulfate. | Primarily glucuronide. | [2] |
| Endogenous Presence | Can be present at very low levels (<<2 ng/mL). | Can be present at very low levels. | [4][5] |
Table 2: Excretion and Detection Profile
| Parameter | This compound (19-NA) | 19-Noretiocholanolone (19-NE) | Administration Route | References |
| Peak Concentration | Higher, especially within the first 6 hours post-administration. | Lower, with a ratio to 19-NA that can increase over time. | Oral | [1][6] |
| Detection Window | Up to 6 months or longer. | Up to 6 months. | Intramuscular (150 mg) | [7][8] |
| 19-NA/19-NE Ratio | Generally > 1.0 in the initial hours. | Ratio can become < 1.0 at later stages of excretion. | Oral | [1][6] |
| Lowest Detectable Conc. | 0.5 ng/mL (GC-MS). | 0.5 ng/mL (GC-MS). | Not specified | [9] |
| Limit of Quantification | <1 ng/mL (GC/MS & LC/MS/MS). | <1 ng/mL (GC/MS & LC/MS/MS). | Not specified | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathway of nandrolone and a typical analytical workflow for the detection of its metabolites.
References
- 1. Quantification and profiling of this compound and 19-noretiocholanolone in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of this compound and 19-Noretiocholanolone conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone | World Anti Doping Agency [wada-ama.org]
- 3. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Norandrosterone and noretiocholanolone concentration before and after submaximal standardized exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
A Comparative Guide to Novel Derivatization Reagents for 19-Norandrosterone Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive detection of 19-norandrosterone (19-NA), a primary metabolite of the anabolic steroid nandrolone, is critical in anti-doping control and clinical analysis. Derivatization is a key step in enhancing the analyte's volatility for gas chromatography-mass spectrometry (GC-MS) or improving ionization efficiency for liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective comparison of traditional and novel derivatization reagents for 19-NA analysis, supported by experimental data and detailed methodologies.
Comparison of Derivatization Reagents for GC-MS Analysis
Silylation is the most common derivatization technique for GC-MS analysis of steroids, converting polar hydroxyl groups into more volatile trimethylsilyl (TMS) ethers.
| Derivatization Reagent | Key Advantages | Reported Performance for Anabolic Steroids (including 19-NA) |
| MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | Highly volatile byproducts, reducing chromatographic interference.[1] | Generally considered more reactive and efficient than BSTFA for many steroids.[2] |
| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + TMCS (Trimethylchlorosilane) | Potent TMS donor, especially with TMCS as a catalyst for hindered groups.[3] | Effective for many steroids, though MSTFA is often cited as more efficient for a broader range.[2] |
| MSTFA / NH₄I / Ethanethiol | Outperformed MSTFA and BSTFA + 1% TMCS in producing the highest average peak area ratios for a range of anabolic-androgenic steroids, including this compound.[4] | The optimal method was found to be incubation for 15 minutes at 37°C using a traditional heat block.[4] |
| Microwave-Assisted Derivatization (MAD) with Silylating Agents | Significantly reduces derivatization time from hours to minutes.[4] | Produces comparable derivatization yields to traditional heating methods in a much shorter timeframe.[4] |
Novel Derivatization Reagents for LC-MS/MS Analysis
While derivatization is not always mandatory for LC-MS/MS, it can significantly enhance sensitivity and chromatographic separation for challenging analyses.
| Derivatization Reagent | Mechanism of Action & Advantages | Reported Performance for Steroids |
| Girard's Reagent P (GRP) & T (GRT) | Reacts with keto groups to form hydrazones with a pre-charged moiety, improving ionization efficiency in positive ESI mode.[5][6] | For this compound, GRT derivatization showed an ionization efficiency almost two orders of magnitude higher than the underivatized compound.[5] |
| Cyanoacetohydrazide | A novel reagent that reacts with keto groups, increasing ionization efficiency in positive mode and offering reproducible fragmentation.[7][8] | Showed a 2 to 5-fold increase in efficiency compared to hydroxylamine, with a limit of detection of 5 ng/mL for investigated steroids.[7][8] |
Experimental Protocols
Sample Preparation: Hydrolysis and Extraction (General Procedure)
Prior to derivatization, this compound conjugates in urine are typically hydrolyzed.
-
To a urine sample, add a buffer (e.g., phosphate buffer, pH 7) and an internal standard.
-
Add β-glucuronidase from E. coli.
-
Incubate the mixture (e.g., at 50-60°C for 1 hour).
-
Perform liquid-liquid extraction (LLE) with an organic solvent (e.g., diethyl ether or a mixture of n-pentane and ethyl acetate) or solid-phase extraction (SPE).
-
Evaporate the organic extract to dryness under a stream of nitrogen.
GC-MS Derivatization Protocols
Protocol 1: Silylation with MSTFA / NH₄I / Ethanethiol [4]
-
Reconstitute the dried extract in 50 µL of a mixture of MSTFA, ammonium iodide (NH₄I), and ethanethiol.
-
Incubate at 37°C for 15 minutes.
-
Inject a 1-2 µL aliquot into the GC-MS system.
Protocol 2: Microwave-Assisted Silylation [4]
-
Reconstitute the dried extract in 50 µL of the desired silylating agent (e.g., MSTFA).
-
Place the vial in a microwave oven and irradiate at a specified power (e.g., 700W) for a short duration (e.g., 30 seconds to 5 minutes).
-
Allow the vial to cool before injection into the GC-MS.
LC-MS/MS Derivatization Protocols
Protocol 3: Derivatization with Girard's Reagent P [9]
-
To the dried extract, add 20 μL of Girard's reagent P solution (1 mg/mL in water).
-
Incubate at 60°C for 10 minutes.
-
Evaporate the sample to dryness under nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50:50 methanol:water) for LC-MS/MS analysis.
Protocol 4: Derivatization with Cyanoacetohydrazide [7][8]
-
Prepare a working solution of cyanoacetohydrazide (e.g., 50 mg/mL in methanol).
-
Add the derivatizing reagent to the sample extract.
-
Adjust the pH to approximately 2.8 with 0.1% formic acid.
-
Incubate at 40°C for 70 minutes.
-
Inject an aliquot into the LC-MS/MS system.
Visualizing the Workflow
The following diagrams illustrate the key steps in the analytical workflow for this compound.
Conclusion
The choice of derivatization reagent for this compound analysis depends on the analytical technique employed and the desired performance characteristics. For GC-MS, the combination of MSTFA with NH₄I and ethanethiol has shown superior performance in terms of derivatization yield. For high-throughput laboratories, microwave-assisted derivatization offers a significant time-saving advantage. In LC-MS/MS analysis, while not always necessary, novel reagents like Girard's Reagent P/T and cyanoacetohydrazide can provide substantial improvements in sensitivity, which is crucial for detecting low concentrations of this compound. The selection of the most appropriate method should be based on a careful evaluation of the specific requirements of the assay, including sensitivity, selectivity, and sample throughput.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyanoacetohydrazide as a Novel Derivatization Agent for the Determination of UHPLC-HRMS Steroids in Urine [mdpi.com]
- 8. Cyanoacetohydrazide as a Novel Derivatization Agent for the Determination of UHPLC-HRMS Steroids in Urine [ouci.dntb.gov.ua]
- 9. escholarship.org [escholarship.org]
A Comparative Guide to Proficiency Testing for 19-Norandrosterone in Anti-Doping Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of proficiency testing (PT) schemes available for the analysis of 19-Norandrosterone (19-NA), a key metabolite in anti-doping controls. Ensuring the accuracy and reliability of 19-NA detection is paramount for maintaining the integrity of sports and for the correct application of anti-doping rules. This document details the available schemes, their operational frameworks, and the analytical methodologies stipulated by the World Anti-Doping Agency (WADA), the principal authority in this field.
Introduction to this compound and Anti-Doping Analysis
This compound is the main urinary metabolite of the anabolic steroid nandrolone. Its detection in an athlete's urine sample above a certain threshold is considered an Adverse Analytical Finding (AAF). WADA sets the threshold for reporting an AAF for 19-NA at 2 ng/mL.[1] Anti-doping laboratories accredited by WADA are required to be capable of detecting 19-NA at a concentration of at least 1 ng/mL.[1] To ensure the harmonization and quality of results across all accredited laboratories, participation in external quality assessment schemes (EQAS), also known as proficiency testing (PT), is mandatory.[2]
Overview of Major Proficiency Testing Scheme Providers
While specific quantitative performance data from proficiency testing schemes is often confidential and not publicly available in detailed comparative reports, several key organizations are recognized for providing PT programs relevant to anti-doping analysis. The primary and mandatory scheme for WADA-accredited laboratories is the WADA EQAS. Other established providers of external quality assessment for toxicology and sports drug testing include:
-
World Anti-Doping Agency (WADA): WADA's EQAS is the gold standard for anti-doping laboratories. Participation is a prerequisite for and a condition of maintaining WADA accreditation.[2] The program involves the regular distribution of blind and double-blind samples to accredited laboratories to assess their analytical performance. WADA also plays a crucial role in developing and providing certified reference materials (CRMs) for 19-NA to improve the accuracy and comparability of measurements.[3]
-
German External Quality Assessment Scheme (G-EQUAS): G-EQUAS is a well-established provider of proficiency testing for a wide range of analytes in biological materials, including parameters relevant to occupational and environmental toxicology.[4] While not exclusively focused on sports anti-doping, their toxicology schemes may be applicable for laboratories performing drug screening.
-
LGC: LGC is a global life sciences tools company that offers a broad portfolio of proficiency testing schemes under its AXIO brand.[5] Their programs cover various sectors, including clinical, forensic, and food analysis. They offer schemes for "drugs of abuse" and have expertise in sports drug testing, making them a potential provider for laboratories seeking external quality assessment in this area.[6]
-
Randox (RIQAS): The Randox International Quality Assessment Scheme (RIQAS) is one of the largest global EQA schemes, with a wide range of programs covering various aspects of clinical diagnostics.[7] Their toxicology EQA program is designed to monitor the performance of laboratories testing for drugs of abuse in urine.[8]
-
College of American Pathologists (CAP): CAP offers a comprehensive set of proficiency testing programs for clinical and forensic laboratories.[9] Their Forensic Drug Testing accreditation program and associated PT schemes are relevant for laboratories conducting workplace drug testing and forensic toxicology, which share analytical methodologies with anti-doping testing.[10]
Comparison of Proficiency Testing Scheme Features
Due to the limited public availability of detailed performance data, a direct quantitative comparison is challenging. However, a qualitative comparison of the key features of these organizations is presented below.
| Feature | World Anti-Doping Agency (WADA) | German External Quality Assessment Scheme (G-EQUAS) | LGC AXIO | Randox (RIQAS) | College of American Pathologists (CAP) |
| Primary Focus | Anti-doping in sports | Occupational and environmental toxicology | Broad-spectrum, including clinical, forensic, food | Clinical diagnostics, toxicology | Clinical and forensic pathology and laboratory medicine |
| Mandatory Participation | Yes, for WADA-accredited laboratories | No | No | No | Yes, for CAP-accredited laboratories |
| Analyte Specificity | High, focused on WADA Prohibited List, including 19-NA | Broad, may include some drugs of abuse | Broad, with some specialized schemes | Broad, with a dedicated toxicology scheme | Broad, with dedicated forensic toxicology schemes |
| Reporting and Data Analysis | Centralized through WADA, includes z-scores and performance summaries (internal to participants) | Provides certificates and reports to participants | Online portal (PORTAL) for data submission and analysis[11] | Online data submission and reporting | Provides detailed performance reports to participants |
| Publicly Available Reports | Limited, primarily technical documents and guidelines | General scheme information available | General scheme information available | General scheme information available | Summary reports may be available to participants[12] |
| Accreditation | Accredits anti-doping laboratories | Operates based on guidelines of the German Medical Association[4] | ISO/IEC 17043 accredited | ISO/IEC 17043 accredited | Accredits clinical and forensic laboratories |
Experimental Protocols for this compound Analysis
The following is a generalized experimental protocol for the detection and confirmation of this compound in urine, based on WADA's technical documents and common analytical practices in anti-doping laboratories.
Sample Preparation (Hydrolysis and Extraction)
-
Objective: To deconjugate 19-NA from its glucuronide metabolite and extract it from the urine matrix.
-
Procedure:
-
An internal standard (e.g., deuterated 19-NA) is added to a specific volume of urine.
-
The urine is hydrolyzed using β-glucuronidase enzyme to cleave the glucuronide bond.
-
The hydrolyzed sample is then subjected to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the steroids.
-
The extracted sample is evaporated to dryness and reconstituted in a suitable solvent for derivatization.
-
Derivatization
-
Objective: To improve the chromatographic and mass spectrometric properties of 19-NA.
-
Procedure:
-
The dried extract is derivatized, typically using a silylating agent such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), to form trimethylsilyl (TMS) derivatives.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Objective: To separate, detect, and identify 19-NA.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole, triple quadrupole, or high-resolution mass spectrometer).
-
Typical Parameters:
-
GC Column: A non-polar capillary column (e.g., DB-1ms, HP-5ms).
-
Injection Mode: Splitless injection.
-
Oven Temperature Program: A gradient program to ensure separation of 19-NA from other endogenous steroids.
-
Mass Spectrometry: Electron ionization (EI) with monitoring of specific diagnostic ions for 19-NA and its internal standard.
-
Confirmation by Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)
-
Objective: To determine the origin (endogenous or exogenous) of 19-NA in cases of atypical findings.
-
Procedure:
-
This technique measures the carbon isotope ratio (¹³C/¹²C) of 19-NA.
-
A significant difference in the isotope ratio between 19-NA and an endogenous reference compound indicates an exogenous source.
-
Workflow and Logical Relationships
The following diagrams illustrate the typical workflow of a proficiency testing scheme and the logical relationship in the analysis of this compound.
Conclusion
Participation in robust proficiency testing schemes is indispensable for anti-doping laboratories to ensure the quality and international harmonization of their results. While the WADA EQAS remains the mandatory and most critical program for accredited laboratories, other providers like G-EQUAS, LGC, Randox, and CAP offer valuable external quality assessment tools that can complement a laboratory's quality assurance program. Although detailed, direct comparisons of performance data between these schemes are limited by the lack of publicly available reports, this guide provides a framework for understanding the key players in the field and the fundamental analytical procedures involved in the crucial task of this compound analysis. Laboratories are encouraged to contact these organizations directly to obtain more specific information on their program offerings.
References
- 1. Accreditations [antydopinglab.pl]
- 2. backoffice.issf-sports.org [backoffice.issf-sports.org]
- 3. wada-ama.org [wada-ama.org]
- 4. WELCOME TO G-EQUAS [app.g-equas.de]
- 5. Proficiency Testing Programmes and PT Schemes | LGC Standards [lgcstandards.com]
- 6. documents.lgcstandards.com [documents.lgcstandards.com]
- 7. RIQAS External Quality Assessment Scheme | Randox [randox.com]
- 8. RIQAS Urine Toxicology EQA | Randox Drugs of Abuse Testing [randox.com]
- 9. duiform.weebly.com [duiform.weebly.com]
- 10. Forensic Drug Testing… | College of American Pathologists [cap.org]
- 11. PORTAL hub - proficiency testing | LGC Standards [lgcstandards.com]
- 12. nyc.gov [nyc.gov]
Unmasking Endogenous 19-Norandrosterone: A Comparative Guide to Analytical Method Validation
For researchers, scientists, and drug development professionals, the accurate detection and quantification of endogenous 19-norandrosterone (19-NA) is a critical challenge in anti-doping science and endocrinology. This guide provides an objective comparison of the predominant analytical methods, supported by experimental data, to aid in the selection and validation of the most appropriate detection strategy.
The detection of 19-NA, the principal urinary metabolite of the anabolic steroid nandrolone, is complicated by its endogenous production in the human body.[1][2] Distinguishing between natural levels and those resulting from exogenous administration is paramount. The World Anti-Doping Agency (WADA) has established technical documents to harmonize the analysis and reporting of 19-norsteroids, setting a threshold for urinary concentrations of 19-NA.[3][4][5] This guide delves into the validation of analytical methods, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the workhorses of modern analytical toxicology.
Comparative Analysis of Analytical Methods
The choice of analytical technique for 19-NA detection hinges on a variety of factors, including sensitivity, specificity, and the need to differentiate between endogenous and exogenous sources. While both GC-MS and LC-MS/MS are powerful tools, they possess distinct advantages and limitations.
Table 1: Performance Characteristics of Validated Analytical Methods for this compound
| Parameter | GC-MS Method 1[6] | GC-MS/MS Method 2[7] | LC-MS/MS Method 3[8] | LC-MS/MS Method 4[9] |
| Instrumentation | Gas Chromatography-Mass Spectrometry | Gas Chromatography-Tandem Mass Spectrometry | Liquid Chromatography-Linear Ion Trap Mass Spectrometry | Liquid Chromatography-Tandem Mass Spectrometry |
| Analyte Form | Free 19-NA (after hydrolysis) | Free 19-NA and 19-NE (after hydrolysis) | 19-NA Sulfate (direct) | 19-NA Glucuronide (direct) |
| Limit of Detection (LOD) | - | - | 40 pg/mL | - |
| Limit of Quantification (LOQ) | 0.02 ng/mL | 2 ng/mL for 19-NA and 19-NE | 200 pg/mL | - |
| Linearity Range | 0.05 - 1 ng/mL | - | 0.2 - 20 ng/mL | - |
| Precision (RSD%) | 4% at 0.4 ng/mL, 14% at 0.04 ng/mL | - | Intra-day: 2.7%, Intra-assay: 6.6%, Inter-assay: 14.3% (at 2 ng/mL) | - |
| Accuracy/Recovery (%) | 82% | - | 94% (at 2 ng/mL) | Excellent agreement with GC/HRMS certified value |
| Internal Standard | Deuterium-labelled 19-noretiocholanolone | - | - | d4-19-norandrosterone glucuronide |
Experimental Protocols: A Closer Look
The validity of any analytical result is intrinsically linked to the rigor of the experimental protocol. Below are detailed methodologies for the key experiments cited in this guide.
Gas Chromatography-Mass Spectrometry (GC-MS) based protocols often involve a multi-step process to isolate and prepare the analyte for analysis.
A typical workflow for GC-MS analysis includes enzymatic hydrolysis, extraction, and derivatization.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. wada-ama.org [wada-ama.org]
- 4. wada-ama.org [wada-ama.org]
- 5. wada-ama.org [wada-ama.org]
- 6. Urinary excretion of this compound of endogenous origin in man: quantitative analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of this compound and 19-noretiocholanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct detection and quantification of this compound sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dshs-koeln.de [dshs-koeln.de]
A Comparative Guide to the Quantification of 19-Norandrosterone: Accuracy and Precision of Leading Analytical Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 19-Norandrosterone (19-NA), the principal urinary metabolite of the anabolic steroid nandrolone, is of paramount importance. This guide provides a comprehensive comparison of the most commonly employed analytical methods, presenting supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate technique for specific research and monitoring needs.
The detection and quantification of 19-NA are critical in various fields, including anti-doping control, clinical toxicology, and pharmaceutical research. The choice of analytical method significantly impacts the reliability of the results, with each technique offering a unique balance of sensitivity, specificity, accuracy, and precision. This guide delves into the performance characteristics of mass spectrometry-based methods—Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)—and immunological assays.
Quantitative Performance of this compound Quantification Methods
The following tables summarize the key performance metrics for the accurate and precise quantification of this compound across different analytical platforms.
Table 1: Performance Characteristics of Mass Spectrometry Methods
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) |
| Limit of Detection (LOD) | ~0.3–0.5 ng/mL[1] | 40 pg/mL[2] | Not typically used for quantification, but for isotopic ratio |
| Limit of Quantification (LOQ) | >20 ng/mL (older methods)[3] | 200 pg/mL[2] - 2 ng/mL | N/A |
| Accuracy | 103-106% (at 6 ng/mL) | High accuracy with appropriate internal standards | High accuracy for isotope ratio |
| Precision (CV) | Intra-assay: 1.2-4.1% (at 6 ng/mL) | Intra-day: 2.7%; Intra-assay: 6.6%; Inter-assay: 14.3%[2] | Within-assay: ±0.3‰; Between-assay: ±0.4‰ |
| Recovery | 85.7% - 110.7% | 94%[2] | N/A |
| Specificity | High, dependent on chromatographic separation and mass analyzer | Very High, based on precursor and product ion selection | Very High, determines the carbon isotope ratio |
| Primary Use | Quantification and confirmation | Quantification and confirmation | Confirmation of exogenous origin |
Table 2: Performance Characteristics of Immunoassays (for 19-Nortestosterone and its metabolites)
| Parameter | Enzyme-Linked Immunosorbent Assay (ELISA) | Radioimmunoassay (RIA) |
| Limit of Detection (LOD) | 0.10 ng/mL (for 19-nortestosterone) | 0.2 nmol/L (for 19-nortestosterone)[4] |
| Limit of Quantification (LOQ) | Not consistently reported for 19-NA | Not consistently reported for 19-NA |
| Accuracy | Generally lower than MS methods | Recovery: 85-101% (for 19-nortestosterone)[4] |
| Precision (CV) | Variable | Within-assay: 9.8%; Between-day: 12.9% (for 19-nortestosterone)[4] |
| Specificity | Prone to cross-reactivity with structurally related steroids[4][5] | Significant cross-reactivity with testosterone (20-25%)[3] |
| Primary Use | Screening | Screening |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are generalized experimental protocols for the key quantification methods.
Mass Spectrometric Methods (GC-MS and LC-MS/MS)
A common workflow for the analysis of this compound in urine by mass spectrometry involves several key steps:
-
Sample Preparation:
-
Hydrolysis: Since 19-NA is primarily excreted as glucuronide and sulfate conjugates, an enzymatic hydrolysis step using β-glucuronidase is necessary to cleave the conjugate and liberate the free steroid.
-
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is employed to isolate the analyte from the complex urine matrix.
-
Derivatization (for GC-MS): To improve volatility and thermal stability for gas chromatography, 19-NA is often derivatized, for instance, by converting it into a methoxime-trimethylsilyl derivative[3]. This step is not typically required for LC-MS/MS.
-
-
Chromatographic Separation:
-
GC-MS: The derivatized extract is injected into a gas chromatograph, where the components are separated based on their boiling points and interaction with the stationary phase of the GC column.
-
LC-MS/MS: The extract is injected into a liquid chromatograph, where separation occurs based on the analyte's polarity and interaction with the stationary and mobile phases.
-
-
Mass Spectrometric Detection:
-
The separated components are introduced into the mass spectrometer. For quantification, the instrument is typically operated in selected ion monitoring (SIM) mode for GC-MS or multiple reaction monitoring (MRM) mode for LC-MS/MS to enhance sensitivity and specificity. Quantification is achieved by comparing the signal of the target analyte to that of a deuterated internal standard.
-
Immunoassays (ELISA)
Immunoassays are typically used for rapid screening of a large number of samples. The general protocol for a competitive ELISA for 19-nortestosterone and its metabolites is as follows:
-
Sample Preparation: Urine samples may require a clean-up step, such as solid-phase extraction, to minimize matrix effects. Enzymatic hydrolysis is also necessary to measure the total concentration of 19-NA.
-
Assay Procedure:
-
Antibodies specific to 19-nortestosterone are coated onto a microtiter plate.
-
The prepared sample (containing 19-NA) and a known amount of enzyme-labeled 19-nortestosterone are added to the wells.
-
The unlabeled 19-NA from the sample and the enzyme-labeled 19-nortestosterone compete for binding to the antibodies.
-
After an incubation period, the unbound components are washed away.
-
A substrate is added, which reacts with the enzyme on the bound labeled 19-nortestosterone to produce a color change.
-
The intensity of the color is inversely proportional to the concentration of 19-NA in the sample and is measured using a spectrophotometer.
-
Visualizing the Workflow and Method Comparison
The following diagrams, created using the DOT language, illustrate the experimental workflows and the logical relationship between the different analytical methods.
Caption: General workflow for this compound quantification.
Caption: Method selection for this compound analysis.
Conclusion
The choice of an analytical method for the quantification of this compound is dictated by the specific requirements of the study.
-
Immunoassays serve as valuable high-throughput screening tools, offering rapid and cost-effective analysis. However, their lower specificity and potential for cross-reactivity necessitate confirmation of positive results by a more definitive method.
-
GC-MS has historically been a reliable method for quantification and confirmation. With appropriate derivatization, it provides good sensitivity and high specificity.
-
LC-MS/MS is increasingly becoming the method of choice for the quantification of this compound. It offers excellent sensitivity and specificity without the need for derivatization, allowing for simpler sample preparation and higher throughput compared to GC-MS.
-
GC-C-IRMS is a highly specialized technique that is not used for routine quantification but is indispensable for confirming the exogenous origin of this compound by measuring the carbon isotope ratio. This is particularly crucial in anti-doping analysis where the possibility of endogenous production needs to be ruled out.
For researchers requiring the highest level of accuracy, precision, and specificity for the quantification of this compound, LC-MS/MS is the recommended method. When the origin of the detected 19-NA is , GC-C-IRMS is the definitive confirmatory technique. Immunoassays remain a practical option for initial screening in large-scale studies. A thorough understanding of the strengths and limitations of each method, as outlined in this guide, is essential for generating reliable and defensible scientific data.
References
- 1. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification and profiling of this compound and 19-noretiocholanolone in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 19-nortestosterone, a model for the use of anabolic steroid conjugates in raising antibodies for radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A radio-immunoassay of 19-nortestosterone using Celite column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Extraction of 19-Norandrosterone from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the extraction efficiencies for 19-Norandrosterone, a primary metabolite of the anabolic steroid nandrolone, from various biological matrices. Understanding the optimal method for isolating this compound is critical for applications ranging from anti-doping analysis to clinical and pharmaceutical research. This document outlines the performance of the two most common extraction techniques—Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)—supported by experimental data from peer-reviewed studies.
Executive Summary
The selection of an appropriate extraction method for this compound is highly dependent on the biological matrix and the desired analytical outcome. Solid-Phase Extraction (SPE) generally offers higher recovery and cleaner extracts, particularly for complex matrices like urine, and is more amenable to automation.[1] Liquid-Liquid Extraction (LLE), while being a more cost-effective and straightforward technique, can also provide high recovery rates, especially for plasma samples. For hair analysis, extraction is more challenging, and the focus is often on achieving detectable quantities rather than high recovery.
Comparison of Extraction Efficiencies
The following tables summarize the quantitative data for the extraction of this compound using SPE and LLE from urine, plasma/serum, and hair. It is important to note that the data is compiled from different studies, and direct comparison should be made with consideration of the varying experimental conditions.
Table 1: Extraction Efficiency of this compound from Urine
| Extraction Method | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Solid-Phase Extraction (SPE) | 94% | 40 pg/mL | 200 pg/mL | [2] |
| Liquid-Liquid Extraction (LLE) | 77.4% (for organic acids) | Not Specified | Not Specified | [3] |
Table 2: Extraction Efficiency of this compound from Plasma/Serum
| Extraction Method | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Solid-Phase Extraction (SPE) | 80-120% (for various steroids) | 0.11–0.35 ng/mL (for various steroids) | 0.38–1.18 ng/mL (for various steroids) | [4] |
| Liquid-Liquid Extraction (LLE) | 74-138% (for various steroids) | 0.01-2 ng/mL (for various steroids) | 0.1-10 ng/mL (for various steroids) | [5] |
Table 3: Extraction Efficiency of this compound from Hair
| Extraction Method | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Methanol Extraction | 76.1–86.4% | 0.5–1 pg/mg | Not Specified | [6] |
Experimental Workflows
The following diagrams illustrate the generalized workflows for the extraction of this compound using Solid-Phase Extraction and Liquid-Liquid Extraction.
Detailed Experimental Protocols
The following are generalized protocols for the extraction of this compound from biological matrices, based on methodologies reported in the literature.
Protocol 1: Solid-Phase Extraction (SPE) from Urine
This protocol is a synthesized representation of common SPE procedures for this compound from urine.[1][2]
1. Sample Pre-treatment (Hydrolysis):
-
To 5 mL of urine, add an internal standard.
-
Add 1 mL of phosphate buffer (pH 7).
-
Add 50 µL of β-glucuronidase from E. coli.
-
Incubate at 55°C for 1 hour to deconjugate the metabolites.
-
Allow the sample to cool to room temperature.
2. Solid-Phase Extraction:
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 40% methanol-water solution to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the this compound with 3 mL of methanol into a clean collection tube.
3. Final Processing for Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase) for LC-MS/MS or GC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) from Plasma/Serum
This protocol is a generalized procedure for the LLE of steroids from plasma or serum.[5][7]
1. Sample Pre-treatment:
-
To 1 mL of plasma or serum, add an internal standard.
-
If necessary, perform protein precipitation by adding a solvent like acetonitrile, followed by centrifugation.
2. Liquid-Liquid Extraction:
-
Add 5 mL of an immiscible organic solvent (e.g., diethyl ether or a mixture of ethyl acetate and hexane) to the sample.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at approximately 3000 rpm for 10 minutes to achieve complete phase separation.
-
Carefully transfer the upper organic layer to a new tube.
-
Repeat the extraction step with another 5 mL of the organic solvent and combine the organic layers to maximize recovery.
3. Final Processing for Analysis:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent for the analytical instrument.
Protocol 3: Extraction from Hair
This protocol outlines a common method for the extraction of steroids from hair.[6][8]
1. Sample Decontamination and Preparation:
-
Wash the hair sample sequentially with water, methanol, and a final rinse with dichloromethane to remove external contaminants.
-
Allow the hair to dry completely.
-
Pulverize the hair sample to increase the surface area for extraction.
2. Extraction:
-
To the pulverized hair, add an internal standard and an extraction solvent (e.g., methanol).
-
Incubate the mixture overnight at an elevated temperature (e.g., 40-50°C) with agitation.
-
Centrifuge the sample and collect the supernatant.
3. Clean-up and Analysis:
-
The initial extract may require further clean-up steps, such as LLE or SPE, to remove interfering substances.
-
Evaporate the cleaned extract to dryness and reconstitute it in a suitable solvent for analysis.
Concluding Remarks
The choice between SPE and LLE for the extraction of this compound should be guided by the specific requirements of the study, including the nature of the biological matrix, the required sensitivity, sample throughput, and available resources. While SPE often provides higher purity and recovery, LLE remains a valuable and cost-effective alternative. For challenging matrices like hair, the extraction protocol needs to be carefully optimized to ensure reliable detection of this important metabolite.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct detection and quantification of this compound sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. arborassays.com [arborassays.com]
- 8. dshs-koeln.de [dshs-koeln.de]
A Head-to-Head Comparison of Mass Spectrometry Platforms for 19-Norandrosterone Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive detection of 19-norandrosterone (19-NA), a primary metabolite of the anabolic steroid nandrolone, is critical in anti-doping control, clinical toxicology, and metabolic studies. The choice of analytical platform significantly impacts the reliability and efficiency of 19-NA quantification. This guide provides an objective, data-driven comparison of the two major mass spectrometry-based platforms for this compound analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
At a Glance: GC-MS vs. LC-MS/MS for this compound Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | Requires enzymatic hydrolysis and chemical derivatization. | Can directly analyze conjugated metabolites, simplifying sample preparation. |
| Throughput | Lower, due to lengthy sample preparation. | Higher, with faster sample preparation and analysis times. |
| Sensitivity | High, with reported detection limits in the low ng/mL to pg/mL range. | Generally offers high sensitivity, with reported LOQs <1 ng/mL and as low as 40 pg/mL for conjugated forms.[1][2] |
| Specificity | Good, especially with high-resolution MS. | Excellent, particularly with tandem MS (MS/MS) which reduces matrix interference. |
| Established Methods | Considered a "gold standard" with well-established protocols. | Increasingly becoming the method of choice due to its advantages in speed and specificity. |
Quantitative Performance Comparison
The following tables summarize the quantitative performance of different mass spectrometry platforms for the analysis of this compound based on published data. It is important to note that direct comparison can be challenging as the data is compiled from various studies using different methodologies and instrumentations.
Table 1: GC-MS Performance Data for this compound
| Parameter | Reported Value(s) | Instrument Type(s) | Source(s) |
| Limit of Detection (LOD) | 0.5 - 1 ng (on-column) | Ion Trap Detector (ITD), Mass Selective Detector (MSD) | [3] |
| Limit of Quantitation (LOQ) | < 1 ng/mL | Not Specified | [2] |
| Linearity | Not explicitly stated | Not Specified | - |
| Precision (CV%) | < 16.4% | Not Specified | [2] |
| Accuracy/Recovery | Not explicitly stated | Not Specified | - |
Table 2: LC-MS/MS Performance Data for this compound
| Parameter | Reported Value(s) | Instrument Type(s) | Source(s) |
| Limit of Detection (LOD) | 40 pg/mL (for 19-NA sulfate) | Linear Ion Trap | [1] |
| Limit of Quantitation (LOQ) | 200 pg/mL (for 19-NA sulfate); < 1 ng/mL | Linear Ion Trap; Not Specified | [1][2] |
| Linearity | 0.2 - 20 ng/mL (for 19-NA sulfate) | Linear Ion Trap | [1] |
| Precision (CV%) | Intra-day: 2.7%, Inter-day: 14.3% (for 19-NA sulfate); < 16.4% | Linear Ion Trap; Not Specified | [1][2] |
| Accuracy/Recovery | 94% (for 19-NA sulfate) | Linear Ion Trap | [1] |
Experimental Workflows and Protocols
The analytical workflow for this compound analysis typically involves sample preparation, chromatographic separation, and mass spectrometric detection. The specific steps can vary significantly between GC-MS and LC-MS/MS methodologies.
Caption: General workflow for this compound analysis.
Detailed Experimental Protocols
1. Sample Preparation (General)
-
Internal Standard Addition: A deuterated internal standard (e.g., this compound-d4) is added to the urine sample to correct for analytical variability.
-
Enzymatic Hydrolysis (for deconjugated analysis): To measure total this compound (conjugated and unconjugated), the urine sample is typically incubated with β-glucuronidase from E. coli to cleave the glucuronide conjugates.
-
Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge (e.g., C18 or mixed-mode) to remove interfering matrix components and concentrate the analyte. The analyte is then eluted with an organic solvent.
2. GC-MS Protocol
-
Derivatization: After SPE, the dried eluate is subjected to a two-step derivatization process. First, a methoximation reaction is performed, followed by silylation (e.g., using MSTFA/TMIS) to make the this compound volatile and amenable to gas chromatography.
-
Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to separate the analytes based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry: The separated compounds are ionized (typically by electron ionization - EI) and detected by a mass spectrometer. For quantitative analysis, selected ion monitoring (SIM) is often used to enhance sensitivity and specificity.
3. LC-MS/MS Protocol
-
Liquid Chromatography: The extract from SPE is reconstituted in a suitable solvent and injected into a liquid chromatograph. Separation is achieved on a reversed-phase column (e.g., C18) using a gradient of mobile phases, such as water and acetonitrile with additives like formic acid or ammonium acetate.
-
Tandem Mass Spectrometry: The eluent from the LC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. A precursor ion corresponding to this compound (or its conjugate) is selected in the first mass analyzer (Q1), fragmented in a collision cell (q2), and the resulting product ions are detected in the third mass analyzer (Q3). This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides high specificity and sensitivity. A study on the direct detection of this compound sulfate utilized a linear ion trap mass spectrometer in negative electrospray ionization mode.[1]
Logical Relationships in Analytical Method Choice
The selection of an appropriate mass spectrometry platform is a multifactorial decision driven by the specific requirements of the analysis.
Caption: Decision tree for selecting a mass spectrometry platform.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound.
-
GC-MS remains a robust and reliable method, often considered a gold standard, but is hampered by a more laborious and time-consuming sample preparation process involving derivatization.
-
LC-MS/MS offers significant advantages in terms of sample throughput and the ability to directly analyze conjugated metabolites, which simplifies the workflow. Modern LC-MS/MS instruments, particularly triple quadrupole and high-resolution mass spectrometers, provide excellent sensitivity and specificity.
For routine, high-throughput screening, LC-MS/MS is generally the preferred platform. For confirmatory analysis where the highest accuracy is required, high-resolution mass spectrometry, whether coupled with GC or LC, is an excellent choice. The ultimate decision on which platform to use will depend on the specific needs of the laboratory, including sample load, required sensitivity, and available resources.
References
- 1. Direct detection and quantification of this compound sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass spectrometric characterization of different norandrosterone derivatives by low-cost mass spectrometric detectors using electron ionization and chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dose-Dependent Relationship Between Nandrolone Administration and Urinary 19-Norandrosterone Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the correlation between the administered dose of the anabolic-androgenic steroid nandrolone and the resulting urinary concentrations of its primary metabolite, 19-norandrosterone (19-NA). Understanding this relationship is critical for clinical pharmacology, drug development, and anti-doping science. This document summarizes quantitative data from key studies, details experimental protocols, and visualizes the metabolic pathway and experimental workflows.
Quantitative Data Summary
The urinary excretion of this compound is directly influenced by the dosage and the administrative route of nandrolone or its precursors. The following tables summarize the peak urinary 19-NA concentrations observed in human subjects following controlled administration in two distinct studies.
Table 1: Urinary this compound Levels Following Intramuscular Injection of Nandrolone Decanoate
A study involving healthy male volunteers who received a single intramuscular injection of nandrolone decanoate demonstrated a dose-proportional increase in serum nandrolone levels.[1] While specific peak urinary 19-NA concentrations for each dose are not detailed in the provided abstracts, the study confirmed that urinary levels of 19-NA were detectable for an extended period. For instance, after a 150 mg injection, 19-NA was detectable in urine for at least 6 months, with levels in some subjects still exceeding the World Anti-Doping Agency (WADA) threshold of 2 ng/mL.[1] The study also noted that 19-NA concentrations in urine were generally 3- to 4-fold higher than those of the other major metabolite, 19-noretiocholanolone (19-NE), in the initial phase after administration.[1]
| Administered Dose (Intramuscular) | Peak Serum Nandrolone Concentration (Cmax) | Time to Peak Serum Concentration (tmax) | Notes |
| 50 mg Nandrolone Decanoate | 2.14 ng/mL | 30 h | 19-NA detectable in urine for at least 33 days in 94% of subjects. |
| 100 mg Nandrolone Decanoate | 4.26 ng/mL | 30 h | Serum nandrolone levels increased proportionally with the dose. |
| 150 mg Nandrolone Decanoate | 5.16 ng/mL | 72 h | 19-NA detectable in urine for up to 6 months in 83% of subjects. |
Table 2: Peak Urinary this compound Concentrations After Oral Ingestion of 19-Norandrostenedione (a Nandrolone Precursor)
In a study examining the effects of ingesting trace amounts of the nandrolone precursor 19-norandrostenedione, a clear dose-response relationship was observed in the peak urinary concentrations of 19-NA.[2][3]
| Administered Dose (Oral) | Peak Mean Urinary 19-NA Concentration (ng/mL) | Percentage of Subjects Exceeding WADA Threshold (2 ng/mL) |
| 1.0 µg 19-Norandrostenedione | 0.68 ± 0.36 | 0% |
| 2.5 µg 19-Norandrostenedione | 1.56 ± 0.86 | 20% |
| 5.0 µg 19-Norandrostenedione | 3.89 ± 3.11 | 75% |
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the data. Below are detailed protocols for sample preparation and analysis.
Sample Preparation and Analysis for Urinary Steroid Metabolites
1. Sample Collection and Storage:
-
Urine samples are collected from subjects at specified time points before and after the administration of the compound.[1][3][4]
-
The volume of each urine void is measured, and an aliquot is taken for analysis.[3]
-
Samples are stored frozen until analysis to ensure the stability of the metabolites.
2. Enzymatic Hydrolysis:
-
To analyze the total concentration of metabolites, which are often excreted as conjugates (glucuronides and sulfates), an enzymatic hydrolysis step is necessary.[4][5]
-
A common enzyme used is β-glucuronidase from E. coli.[5]
-
The urine sample is buffered to an appropriate pH (e.g., pH 6.9 with a phosphate buffer), and the enzyme is added.[5]
-
The mixture is then incubated, for example, at 50°C for 60 minutes, to cleave the conjugate bonds.[5]
3. Extraction:
-
Following hydrolysis, the free steroids are extracted from the urine matrix.
-
Solid-Phase Extraction (SPE) with C18 columns is a frequently used method.[4]
-
Alternatively, liquid-liquid extraction with a non-polar solvent like n-pentane can be employed.[4]
4. Derivatization:
-
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the extracted steroids are derivatized to increase their volatility and improve their chromatographic properties.
-
A common derivatizing agent is a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium iodide (NH4I), and ethanethiol, which forms trimethylsilyl (TMS) ethers.[4]
5. Instrumental Analysis:
-
The derivatized extracts are analyzed using either GC-MS or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3][4]
-
GC-MS is a well-established method for steroid profiling and quantification.[3][4] For very low concentrations, GC-MS/MS or high-resolution mass spectrometry (HRMS) may be used for enhanced sensitivity and specificity.[4]
-
LC-MS/MS is also a powerful technique that can be used for the direct analysis of conjugated metabolites, potentially bypassing the need for hydrolysis and derivatization.[6]
-
Quantification is typically performed using an internal standard, such as methyltestosterone, to correct for variations in extraction efficiency and instrumental response.[4]
Visualizations
Metabolic Pathway of Nandrolone
The following diagram illustrates the metabolic conversion of nandrolone to its major urinary metabolites, this compound and 19-noretiocholanolone.
References
- 1. academic.oup.com [academic.oup.com]
- 2. sport.wetestyoutrust.com [sport.wetestyoutrust.com]
- 3. Urinary nandrolone metabolite detection after ingestion of a nandrolone precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. academic.oup.com [academic.oup.com]
- 6. Quantification of this compound and 19-Noretiocholanolone conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone | World Anti Doping Agency [wada-ama.org]
Establishing Cutoff Levels for Endogenous 19-Norandrosterone: A Comparative Guide for Researchers
A deep dive into the urinary threshold of a key nandrolone metabolite, this guide offers researchers, scientists, and drug development professionals a comprehensive overview of the established cutoff levels for endogenous 19-norandrosterone (19-NA), the factors influencing its natural production, and the analytical methods used for its detection and confirmation.
Endogenous this compound is a natural steroid found in human urine. However, its presence at elevated levels can indicate the illicit use of the anabolic steroid nandrolone. Consequently, establishing a clear and reliable cutoff level is crucial for anti-doping agencies and is of significant interest to researchers studying steroid metabolism and endocrinology. The World Anti-Doping Agency (WADA) has set a urinary threshold of 2 ng/mL for 19-NA.[1][2][3] Any concentration above this level, after accounting for measurement uncertainty, is considered an adverse analytical finding, prompting further investigation to distinguish between endogenous and exogenous sources.
Several physiological and external factors can influence the urinary concentration of endogenous 19-NA, making the interpretation of results complex. Pregnancy is a well-documented condition leading to a significant increase in 19-NA levels, with concentrations reported to reach up to 15 ng/mL.[1] The menstrual cycle in women can also cause fluctuations in 19-NA excretion, with peaks observed mid-cycle.[4] Furthermore, strenuous physical exercise has been shown to cause a temporary increase in 19-NA concentrations.[5] Dietary factors, such as the consumption of meat from non-castrated pigs, can also lead to the excretion of nandrolone metabolites.[1][2] Additionally, the use of certain medications, like norethisterone-containing contraceptives, can result in the urinary excretion of 19-NA.[6][7][8]
To differentiate between endogenous production and exogenous administration, especially for concentrations falling in a gray area, a confirmatory analysis using Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) is employed.[9][10][11][12] This technique can determine the carbon isotope ratio of the detected 19-NA, which differs between naturally produced and synthetic steroids.
Comparison of this compound Urinary Concentrations in Specific Populations
The following table summarizes the reported urinary concentrations of this compound across various populations, providing a comparative overview for researchers.
| Population | Mean Concentration (ng/mL) | Concentration Range (ng/mL) | Key influencing factors | Reference |
| General Population (Male) | < 0.1 | 0.01 - 0.32 | Baseline levels are typically very low. | [13][14] |
| General Population (Female, non-pregnant) | < 1.0 | Varies with menstrual cycle | Levels can increase mid-cycle, correlating with higher estrogen levels. | [1][13] |
| Athletes (Male and Female) | Generally low, similar to the general population at rest. | Can increase post-exercise. | Strenuous exercise can transiently elevate levels. | [5][13] |
| Pregnant Women | Variable, increasing with gestational age. | Can reach up to 15 ng/mL. | Placental production of 19-norsteroids. | [1][15][16][17] |
| Users of Norethisterone Contraceptives | Variable | Can exceed 2 ng/mL (one study reported 4.1 ng/mL). | Norethisterone is a progestin that can be metabolized to 19-NA. | [7][8] |
Experimental Protocols for this compound Analysis
Accurate quantification of this compound in urine requires robust and validated analytical methods. The standard procedures involve enzymatic hydrolysis, liquid-liquid or solid-phase extraction, derivatization, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) for screening and Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) for confirmation.
Sample Preparation for GC-MS and GC/C/IRMS Analysis
-
Enzymatic Hydrolysis: To a urine sample (typically 2-5 mL), a buffer (e.g., phosphate or acetate buffer) is added to adjust the pH. β-glucuronidase enzyme from E. coli is then added to hydrolyze the conjugated metabolites of 19-NA, releasing the free steroid. The mixture is incubated, typically at 50-60°C for 1-3 hours.
-
Extraction: After hydrolysis, the pH of the sample is adjusted to be alkaline (pH 9-10). The free steroids are then extracted from the aqueous urine matrix into an organic solvent, such as methyl tert-butyl ether (MTBE) or a mixture of n-pentane and diethyl ether. This step is often repeated to ensure complete extraction.
-
Purification (Clean-up): The organic extract is washed with a basic solution and then with water to remove interfering substances. The solvent is then evaporated to dryness under a stream of nitrogen. For GC/C/IRMS analysis, further purification using High-Performance Liquid Chromatography (HPLC) may be necessary to obtain a clean extract and avoid co-eluting interferences.[9][18][19]
-
Derivatization: The dried residue is derivatized to increase the volatility and thermal stability of the analytes for GC analysis. A common derivatizing agent is a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium iodide, and dithioerythritol, which forms trimethylsilyl (TMS) derivatives. The reaction is typically carried out at 60-80°C for 20-30 minutes.[20]
Instrumental Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): The derivatized extract is injected into a gas chromatograph, where the compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification of 19-NA.
-
Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS): For confirmation of the origin of 19-NA, the separated compounds from the GC are passed through a combustion furnace, where they are converted to carbon dioxide (CO2). The isotopic ratio of ¹³C to ¹²C in the CO2 is then measured by the isotope ratio mass spectrometer. This ratio is compared to that of an endogenous reference compound to determine if the 19-NA is of natural or synthetic origin.[9][11]
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the nandrolone metabolism pathway and a typical experimental workflow for 19-NA analysis.
Metabolic pathway of nandrolone to its major urinary metabolites.
Experimental workflow for the analysis of this compound in urine.
References
- 1. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significance of this compound in athletes' urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. Studies related to the metabolism of endogenously produced nandrolone and exogenously administered nandrolone precursors | World Anti Doping Agency [wada-ama.org]
- 5. Endogenous origin of norandrosterone in female urine: indirect evidence for the production of 19-norsteroids as by-products in the conversion from androgen to estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wada-ama.org [wada-ama.org]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. Doping in sport--1. Excretion of this compound by healthy women, including those using contraceptives containing norethisterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simplified procedure for GC/C/IRMS analysis of underivatized this compound in urine following HPLC purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of the origin of urinary norandrosterone traces by gas chromatography combustion isotope ratio mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. wada-ama.org [wada-ama.org]
- 14. Urinary excretion of this compound of endogenous origin in man: quantitative analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Rising plasma levels of 19-nortestosterone throughout pregnancy: determination by radioimmunoassay and validation by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dshs-koeln.de [dshs-koeln.de]
- 18. dshs-koeln.de [dshs-koeln.de]
- 19. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of this compound and 19-noretiocholanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantification and profiling of this compound and 19-noretiocholanolone in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 19-Norandrosterone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. 19-Norandrosterone, a metabolite of the anabolic steroid nandrolone, falls under stringent regulatory frameworks due to its classification as a Schedule III controlled substance.[1] This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the environment.
The U.S. Drug Enforcement Administration (DEA) mandates that controlled substances be rendered "non-retrievable" upon disposal.[2][3] This means the substance cannot be transformed back into a usable form. Methods such as flushing down the drain or mixing with coffee grounds or cat litter are not compliant for DEA registrants.[4]
Recommended Disposal Procedures
The primary and most secure method for the disposal of this compound is through a licensed hazardous waste contractor or a DEA-registered reverse distributor. For laboratories that generate waste, including empty containers and items contaminated with this compound, a comprehensive waste management plan is essential.
Step-by-Step Disposal Protocol:
-
Segregation and Labeling: Immediately segregate waste contaminated with this compound from other laboratory waste streams. Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste," the name of the chemical, and the accumulation start date.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound and its waste.
-
On-Site Destruction (if permissible and equipped):
-
Chemical Digestion: This method involves using a chemical solution to render the controlled substance non-retrievable. The specific chemical agent and process should be part of an established and validated laboratory protocol.
-
Witnessing and Documentation: The entire on-site destruction process must be witnessed by two authorized employees.[3] Both individuals must sign a DEA Form 41, which documents the destruction.[5] These records must be maintained for a minimum of two years.[4]
-
-
Off-Site Disposal via Reverse Distributor:
-
Transfer of Substances: For Schedule I and II substances, a DEA Form 222 is required for transfer to a reverse distributor.[5] While this compound is a metabolite of a Schedule III substance, it is best practice to consult with your institution's Environmental Health and Safety (EHS) office or the reverse distributor for specific transfer documentation requirements.
-
Packaging and Transport: Package the waste securely according to Department of Transportation (DOT) regulations and the specific requirements of the reverse distributor.
-
-
Disposal of Contaminated Materials:
-
Sharps: Needles, syringes, and other sharps contaminated with this compound should be placed in a designated sharps container.
-
Empty Containers: Glass or plastic containers that held this compound must be triple-rinsed with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous waste.[7] After rinsing, the container labels should be defaced, and the container can then be disposed of as regular solid waste.[6][7]
-
PPE and Labware: Contaminated gloves, bench paper, and other disposable labware should be collected in the designated hazardous waste container.
-
Quantitative Data and Regulatory Compliance
| Parameter | Guideline | Citation |
| DEA Classification | Schedule III Controlled Substance (as an anabolic steroid) | [1] |
| Disposal Standard | Must be rendered "non-retrievable" | [2][3] |
| On-Site Destruction Witnessing | Two authorized employees | [3] |
| Record Keeping | DEA Form 41 for destruction, records kept for at least 2 years | [4][5] |
| Empty Container Management | Triple-rinse with solvent, collect rinsate as hazardous waste | [6][7] |
| Prohibited Disposal Methods | Sewering (flushing), mixing with absorbents like cat litter | [4] |
Experimental Protocols
The detailed methodologies for key experiments involving the handling and disposal of this compound should be outlined in the laboratory's Standard Operating Procedures (SOPs). These SOPs should be readily accessible to all personnel and include specific instructions on waste segregation, container labeling, and emergency procedures.
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagrams illustrate the decision-making process and the overall workflow.
Caption: Decision workflow for this compound waste disposal.
Caption: Logical flow of this compound waste from generation to disposal.
References
- 1. 552fb1c0dadde0751e4d-eaeee99f705433a96cfd9950189cd6c2.ssl.cf2.rackcdn.com [552fb1c0dadde0751e4d-eaeee99f705433a96cfd9950189cd6c2.ssl.cf2.rackcdn.com]
- 2. rxdestroyer.com [rxdestroyer.com]
- 3. danielshealth.com [danielshealth.com]
- 4. ashp.org [ashp.org]
- 5. easyrxcycle.com [easyrxcycle.com]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling 19-Norandrosterone
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 19-Norandrosterone. Adherence to these protocols is critical to ensure personnel safety and mitigate environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent anabolic androgenic steroid and a metabolite of nandrolone.[1] Due to its steroidal nature and based on data from analogous compounds, it must be handled as a hazardous substance. The primary risks associated with this compound include potential carcinogenicity and reproductive toxicity.[2][3] Therefore, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves. | Prevents skin contact with the compound. The outer glove should be changed immediately upon contamination. |
| Body Protection | Disposable, solid-front, back-closing gown with long sleeves and tight-fitting cuffs. | Protects personal clothing from contamination and prevents skin exposure. |
| Eye/Face Protection | Chemical splash goggles and a full-face shield. | Protects eyes and face from splashes of solutions or airborne particles of the powdered compound. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Required when handling the powder outside of a certified containment system to prevent inhalation of aerosolized particles. |
Operational Plan: Safe Handling Protocols
A systematic approach is crucial to minimize exposure risk during the handling of this compound. All procedures should be conducted in a designated area with restricted access.
2.1. Engineering Controls
-
Ventilation: All weighing, reconstitution, and aliquoting of powdered this compound must be performed within a certified chemical fume hood or a biological safety cabinet to contain airborne particles.
-
Designated Workspace: Establish a clearly marked and physically segregated area for handling this compound to prevent cross-contamination.
2.2. Step-by-Step Handling Procedure
-
Preparation: Before starting, ensure the designated workspace is clean and decontaminated. All necessary equipment, including PPE, spill kit, and waste containers, should be readily accessible.
-
Donning PPE: Put on all required PPE as specified in Table 1 before entering the designated handling area.
-
Weighing and Reconstitution:
-
Carefully transfer the required amount of this compound powder onto a tared weigh boat within the fume hood.
-
Use a dedicated, labeled spatula for this purpose.
-
To reconstitute, slowly add the desired solvent to the powder to minimize aerosolization.
-
-
Handling Solutions:
-
Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
-
When transferring solutions, use appropriate pipettes or other calibrated dispensing devices.
-
-
Post-Handling:
-
After completing the work, decontaminate all surfaces and equipment in the designated area using a suitable deactivating agent (see Section 3).
-
Carefully doff PPE, ensuring not to contaminate skin or clothing. Dispose of all disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Storage and Disposal Plan
Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.
3.1. Storage
-
Store this compound in a tightly sealed, clearly labeled container.
-
A recommended storage temperature is -20°C.[4]
-
Store in a secure, designated, and ventilated area away from incompatible materials.
3.2. Spill Management
In the event of a spill:
-
Evacuate the immediate area and restrict access.
-
Ensure appropriate PPE is worn before re-entering the area.
-
For small powder spills, gently cover with a damp paper towel to avoid creating dust, then wipe the area.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collect all contaminated materials in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a 5% sodium hypochlorite solution, followed by a thorough rinse with water.[5]
3.3. Waste Disposal
All materials contaminated with this compound, including unused compound, empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other waste streams.
-
Deactivation: While not a substitute for proper disposal, residual amounts of the compound on equipment can be deactivated with a 5% sodium hypochlorite solution.[5]
-
Regulatory Compliance: All waste disposal must be carried out in strict accordance with local, state, and federal regulations.[6]
Experimental Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
